molecular formula C5H5NO4 B1581616 5-Nitrofurfuryl alcohol CAS No. 2493-04-1

5-Nitrofurfuryl alcohol

Cat. No.: B1581616
CAS No.: 2493-04-1
M. Wt: 143.1 g/mol
InChI Key: NDSTUUPEXNCUNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitrofurfuryl alcohol is a nitrofuran derivative that serves as a key synthetic intermediate in organic and medicinal chemistry research. Compounds within the nitrofuran family, such as 5-nitrofurfural, are noted for their synthetic utility and have been featured in historical scientific literature concerning the preparation of various chemotherapeutic agents and intermediate products . As a building block, it is valued for exploring structure-activity relationships and developing novel heterocyclic compounds. Researchers utilize this chemical for its potential in creating new molecular entities with targeted biological activities. The mechanism of action for nitrofuran derivatives often involves enzymatic reduction within the bacterial cell, leading to the generation of reactive intermediates that cause irreversible damage to microbial DNA and other critical macromolecules. Handling this compound requires appropriate safety protocols. This compound is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-nitrofuran-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4/c7-3-4-1-2-5(10-4)6(8)9/h1-2,7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSTUUPEXNCUNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179640
Record name Furfuryl alcohol, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2493-04-1
Record name 5-Nitrofurfuryl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2493-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furfuryl alcohol, 5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002493041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furanmethanol, 5-nitro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6454
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Furfuryl alcohol, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Nitrofurfuryl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Nitrofurfuryl alcohol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD64757V5Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

5-Nitrofurfuryl alcohol CAS number 2493-04-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Nitrofurfuryl Alcohol (CAS 2493-04-1): Properties, Synthesis, Mechanisms, and Applications

Introduction and Overview

This compound, identified by CAS number 2493-04-1, is a member of the 5-nitrofuran class of compounds, a group of synthetic antimicrobials known for their broad-spectrum activity.[1] While not typically used as a therapeutic agent itself, this compound serves as a crucial chemical intermediate for the synthesis of more complex and pharmacologically active nitrofuran derivatives.[2] Its structure, featuring a furan ring substituted with both a nitro group at the 5-position and a hydroxymethyl group at the 2-position, is fundamental to its reactivity and biological activity.

The significance of this compound for researchers and drug development professionals is twofold. Firstly, it is a versatile building block in medicinal chemistry for creating novel antibacterial, antiprotozoal, and antifungal agents.[2][3] Secondly, and of equal importance, it is a representative compound for studying the mechanisms of action and, critically, the genotoxicity associated with the 5-nitrofuran chemotype.[4][5] The presence of the nitro group, while essential for antimicrobial efficacy, is also the primary driver of the mutagenic and carcinogenic concerns that have limited the clinical use of many compounds in this class.[4][6] This guide provides a detailed technical overview of its properties, synthesis, mechanistic pathways, applications, and the necessary safety protocols for its handling.

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings. The key identifying and physical data are summarized below.

PropertyValueReference(s)
CAS Number 2493-04-1[7][8][9]
Molecular Formula C₅H₅NO₄[7][8][9]
Molecular Weight 143.10 g/mol [7][8][9]
Appearance Brown solid or liquid[7][10]
Melting Point 30-32 °C[11][12]
Boiling Point 104-105 °C at 3 mmHg[7][11]
Density 1.283 g/mL at 25 °C[7][11]
Refractive Index (n20/D) 1.582[7][11]
Flash Point 113 °C (235.4 °F) - closed cup[7]
InChI Key NDSTUUPEXNCUNW-UHFFFAOYSA-N[7][9]
SMILES String OCc1ccc(o1)--INVALID-LINK--=O[7]

Synthesis and Purification

The synthesis of this compound typically proceeds from more readily available furan precursors. The choice of synthetic route is often dictated by starting material availability, scalability, and safety considerations. Two prevalent methods are detailed below.

Rationale for Synthetic Strategies

The primary challenge in synthesizing 5-nitrofurans is the furan ring's sensitivity to the strongly acidic and oxidative conditions required for nitration. Therefore, a common strategy involves protecting reactive functional groups before nitration. The synthesis from furfuryl acetate exemplifies this, where the alcohol is first protected as an acetate ester to prevent side reactions.[13] An alternative approach involves the reduction of a pre-existing nitro-substituted furan, such as 5-nitrofuran-2-carboxylic acid, which avoids direct nitration of a sensitive substrate.[14]

Experimental Protocol 3.1: Synthesis via Nitration of Furfuryl Acetate

This classic two-step method involves the protection of the alcohol group, followed by nitration and subsequent deprotection.[13]

Step 1: Acetylation of Furfuryl Alcohol

  • Combine furfuryl alcohol with a molar excess of acetic anhydride.

  • Add a catalytic amount of a base, such as sodium acetate, to the mixture.

  • Heat the reaction mixture under reflux for 2-3 hours to form furfuryl acetate.

  • After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with saturated sodium bicarbonate solution and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude furfuryl acetate.

Step 2: Nitration and Hydrolysis

  • Dissolve the furfuryl acetate in acetic anhydride and cool the mixture to below -5 °C using an ice-salt or dry ice-acetone bath.

  • Slowly add fuming nitric acid dropwise while vigorously stirring, ensuring the temperature remains below 0 °C.[13] The careful control of temperature is critical to prevent runaway reactions and degradation of the furan ring.

  • After the addition is complete, allow the reaction to stir at low temperature for an additional hour.

  • Carefully pour the reaction mixture onto crushed ice to hydrolyze the excess acetic anhydride and precipitate the 5-nitrofurfuryl acetate.

  • Filter the solid product and wash with cold water.

  • Hydrolyze the resulting nitro ester to this compound by warming it with dilute sulfuric acid or a methanolic sodium hydroxide solution.[15]

  • Extract the final product into an organic solvent, dry, and purify by vacuum distillation or recrystallization.

Experimental Protocol 3.2: Synthesis via Reduction of 5-Nitro-2-Furoic Acid

This method offers an alternative that avoids the direct nitration of an alcohol-containing furan.[14]

  • Suspend 5-nitrofuran-2-carboxylic acid (1.0 equivalent) in dry tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, approx. 3.0 equivalents) dropwise to the cooled suspension. The use of a selective reducing agent like borane is crucial as it reduces the carboxylic acid without affecting the nitro group.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir the reaction for 16 hours at room temperature.[14]

  • Cool the reaction mixture again in an ice bath and cautiously quench it by the slow, dropwise addition of methanol until gas evolution ceases.

  • Remove the solvents under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield this compound, which can be further purified if necessary.[14]

G cluster_0 Route 1: Nitration Pathway cluster_1 Route 2: Reduction Pathway Furfuryl Alcohol Furfuryl Alcohol Furfuryl Acetate Furfuryl Acetate Furfuryl Alcohol->Furfuryl Acetate Acetylation (Protection) 5-Nitrofurfuryl Acetate 5-Nitrofurfuryl Acetate Furfuryl Acetate->5-Nitrofurfuryl Acetate Nitration (HNO₃/Ac₂O) This compound This compound 5-Nitrofurfuryl Acetate->this compound Hydrolysis (Deprotection) 5-Nitro-2-Furoic Acid 5-Nitro-2-Furoic Acid 5-Nitro-2-Furoic Acid->this compound Reduction (BH₃·THF)

Caption: Key synthetic routes to this compound.

Biochemical Mechanism of Action and Genotoxicity

The biological activity of 5-nitrofurans is intrinsically linked to the enzymatic reduction of the 5-nitro group, a process central to both their antimicrobial efficacy and their toxicity.[4][16]

Reductive Activation Pathway

In susceptible anaerobic bacteria or within host cells, the 5-nitro group of this compound undergoes a series of one-electron reductions catalyzed by NADPH-dependent nitroreductases. This process is futile in the presence of oxygen, as the resulting nitro anion radical is rapidly re-oxidized back to the parent compound, generating superoxide radicals. Under anaerobic or hypoxic conditions, however, further reduction occurs, leading to the formation of highly reactive, short-lived intermediates, including nitroso (R-NO) and hydroxylamino (R-NHOH) derivatives.[4]

Interaction with Cellular Macromolecules and Genotoxicity

These electrophilic intermediates are the ultimate toxic species. They readily react with and covalently bind to cellular macromolecules. The primary target responsible for the mutagenic and carcinogenic effects is DNA.[4] The binding of these reactive metabolites to DNA can form adducts, induce strand breaks, and cause chromosomal aberrations.[17]

Furthermore, the reductive metabolism can lead to the generation of reactive oxygen species (ROS), contributing to a state of oxidative stress. This can cause secondary damage to DNA, lipids, and proteins. Studies using the comet assay on human lymphoblastoid TK6 cells have confirmed that 5-nitrofurans, including related compounds, are genotoxic, causing a dose-dependent increase in DNA damage.[18][19] Investigations in rats have shown that the nitrofuran structure is a key determinant of genotoxicity and can induce oxidative DNA damage, as measured by levels of 8-hydroxydeoxyguanosine (8-OHdG).[5]

G cluster_0 This compound\n(R-NO₂) This compound (R-NO₂) Nitro Anion Radical\n(R-NO₂⁻˙) Nitro Anion Radical (R-NO₂⁻˙) This compound\n(R-NO₂)->Nitro Anion Radical\n(R-NO₂⁻˙) e⁻ (Nitroreductase) Nitroso Derivative\n(R-NO) Nitroso Derivative (R-NO) Nitro Anion Radical\n(R-NO₂⁻˙)->Nitroso Derivative\n(R-NO) e⁻, H⁺ Hydroxylamino Derivative\n(R-NHOH) Hydroxylamino Derivative (R-NHOH) Nitroso Derivative\n(R-NO)->Hydroxylamino Derivative\n(R-NHOH) 2e⁻, 2H⁺ DNA Adducts\n& Strand Breaks DNA Adducts & Strand Breaks Hydroxylamino Derivative\n(R-NHOH)->DNA Adducts\n& Strand Breaks Covalent Binding

Caption: Reductive activation pathway of 5-nitrofurans leading to genotoxicity.

Applications in Research and Drug Development

While its direct therapeutic use is limited by toxicity concerns, this compound is a valuable tool in several areas of research.

  • Synthetic Intermediate: Its primary application is as a precursor for synthesizing a wide array of other 5-nitrofuran derivatives. The hydroxymethyl group can be readily converted into other functionalities, such as bromides (5-nitrofurfuryl bromide) or amines (5-nitrofurfurylamine hydrochloride), which are then used to build more complex molecules with potential antimicrobial activity against bacteria, fungi, and protozoa.[3][20]

  • Structure-Activity Relationship (SAR) Studies: this compound and its derivatives are frequently synthesized to investigate the SAR of the nitrofuran class.[16] By modifying the substituent at the 2-position and evaluating the resulting changes in antimicrobial potency and toxicity, researchers can better understand the structural requirements for optimal activity and potentially design safer, more effective drugs.[20]

  • Mechanistic and Toxicological Research: As a fundamental representative of its class, this compound is used in studies aimed at elucidating the precise mechanisms of nitrofuran genotoxicity.[2][4] It serves as a reference compound in toxicological assays to explore the relationship between metabolic activation, DNA damage, and carcinogenicity.[5]

Safety, Handling, and Toxicology

The significant biological activity of this compound necessitates strict adherence to safety protocols. Its toxicity profile is dominated by acute hazards and long-term genotoxic risks.

GHS Hazard Classification
Hazard ClassCodeDescriptionReference(s)
Acute Toxicity, OralH302Harmful if swallowed[7][9]
Acute Toxicity, DermalH312Harmful in contact with skin[7][9]
Acute Toxicity, InhalationH332Harmful if inhaled[7][9]
Skin IrritationH315Causes skin irritation[7][9]
Eye IrritationH319Causes serious eye irritation[7][9]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[7][9]
Handling and Storage Protocol
  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[21]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7][21] For weighing or operations that may generate aerosols, a respirator with a suitable filter (e.g., type ABEK) is recommended.[22]

  • Handling: Avoid all personal contact.[21] Do not eat, drink, or smoke in the work area. Keep containers securely sealed when not in use. Avoid physical damage to containers.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area (recommended 2-8°C).[2][10] Keep away from incompatible materials such as strong acids and oxidizing agents.[23]

  • Spills: In case of a spill, evacuate the area. Wear full protective equipment. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect in a sealed container for disposal. Prevent spillage from entering drains or waterways.[21]

Analytical Methodologies

Accurate quantification of this compound is essential for synthesis monitoring, quality control, and metabolic studies. Due to the presence of the chromophoric nitro-aromatic system, HPLC-UV is a suitable technique. For trace-level detection, GC-MS can be employed.

Rationale for Analytical Choices

High-Performance Liquid Chromatography (HPLC) is often preferred as it avoids the high temperatures of a GC inlet, which could potentially cause thermal degradation of the analyte.[24] A UV detector is highly effective due to the strong UV absorbance of the nitro-furan ring. Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent sensitivity and selectivity, making it ideal for detecting trace amounts in complex matrices, though derivatization may sometimes be necessary to improve volatility and thermal stability.[25][26]

Experimental Protocol 7.1: Quantification by HPLC-UV

This protocol is a general method adapted from procedures for analyzing furan derivatives.[24]

  • Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile. Create a series of calibration standards (e.g., 1-100 µg/mL) by serial dilution.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v). The exact ratio should be optimized for best peak shape and retention time.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector set to the wavelength of maximum absorbance (λmax), typically in the 310-320 nm range for 5-nitrofurans.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration in unknown samples by interpolation from this curve.

Analytical Workflow Visualization

G A Sample Collection (e.g., reaction mixture, biological matrix) B Sample Preparation (Dilution, Extraction, Filtration) A->B C HPLC-UV Analysis (C18 Column, ACN/H₂O) B->C D Data Acquisition (Chromatogram) C->D E Quantification (Calibration Curve) D->E F Result Reporting (Concentration µg/mL) E->F

Caption: General workflow for the quantitative analysis of this compound.

Conclusion

This compound (CAS 2493-04-1) is a compound of significant interest in medicinal and synthetic chemistry. It stands as a testament to the dual nature of the 5-nitrofuran class: a pharmacophore capable of potent antimicrobial activity and a toxicophore with inherent genotoxic and carcinogenic risks. Its utility as a foundational building block for drug discovery programs is undeniable, allowing for the systematic exploration of this chemical space. However, its well-documented toxicity profile, driven by the reductive activation of its nitro group, mandates rigorous safety protocols and serves as a constant reminder of the challenges in separating therapeutic efficacy from adverse effects. Future research will likely focus on leveraging the synthetic accessibility of this and related intermediates to design novel nitrofuran analogues with improved safety profiles, potentially through modifications that alter their metabolic fate without compromising their antimicrobial power.

References

Synthesis of 5-Nitrofurfuryl Alcohol from Furfuryl Acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Nitrofurfuryl alcohol, a key intermediate in the production of various pharmaceutical compounds. The synthesis is achieved through a two-step process involving the nitration of furfuryl acetate to yield 5-nitrofurfuryl acetate, followed by its hydrolysis to the target alcohol. This document delves into the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and addresses critical safety and handling considerations. The information presented herein is grounded in established chemical literature and aims to equip researchers with the necessary knowledge for the successful and safe execution of this synthesis.

Introduction: Significance of this compound

This compound and its derivatives are crucial building blocks in medicinal chemistry, primarily recognized for their broad-spectrum antibacterial properties. The nitro group at the 5-position of the furan ring is instrumental to their biological activity. These compounds serve as precursors to a class of antibiotics known as nitrofurans, which includes commercially significant drugs like nitrofurantoin, furazolidone, and nifuratel. The synthesis of high-purity this compound is, therefore, a critical first step in the development and manufacturing of these life-saving therapeutics.

Reaction Overview and Mechanism

The synthesis of this compound from furfuryl acetate proceeds in two distinct stages:

  • Nitration of Furfuryl Acetate: Furfuryl acetate is reacted with a nitrating agent, typically a mixture of fuming nitric acid and acetic anhydride, to introduce a nitro group at the 5-position of the furan ring, yielding 5-nitrofurfuryl acetate.

  • Hydrolysis of 5-Nitrofurfuryl Acetate: The resulting 5-nitrofurfuryl acetate is then hydrolyzed, usually under acidic conditions, to remove the acetyl protecting group and afford the final product, this compound.

The Causality Behind Experimental Choices in Nitration

The nitration of the furan ring is a classic example of electrophilic aromatic substitution. However, the furan nucleus is highly susceptible to oxidation, especially by strong acids like nitric acid.[1] Therefore, a milder nitrating agent is required.

Why Acetic Anhydride?

The use of acetic anhydride in conjunction with nitric acid generates acetyl nitrate in situ.[1] Acetyl nitrate is a less aggressive nitrating agent than nitric acid alone, which helps to prevent the oxidative degradation of the sensitive furan ring.[1] The reaction to form acetyl nitrate is as follows:

(CH₃CO)₂O + HNO₃ → CH₃COONO₂ + CH₃COOH

The electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated from the acetyl nitrate.

The Role of the Acetate Group:

The furfuryl alcohol itself is also prone to polymerization and degradation under acidic conditions. The acetate group in furfuryl acetate serves as a protecting group for the alcohol functionality, enhancing the stability of the starting material during the nitration process.

Positional Selectivity:

The substitution pattern in the nitration of furan derivatives is directed by the existing substituent. In the case of furfuryl acetate, the electron-donating nature of the ether oxygen in the furan ring and the directing effect of the acetoxymethyl group favor electrophilic attack at the 5-position.[2]

Mechanism of Hydrolysis

The subsequent hydrolysis of 5-nitrofurfuryl acetate is a standard acid-catalyzed ester hydrolysis. The protonation of the carbonyl oxygen of the ester makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is followed by the elimination of acetic acid to yield the desired this compound.

Experimental Protocols

Safety First: This synthesis involves the use of highly corrosive and oxidizing acids. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, is mandatory. All procedures should be conducted in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Key Properties
Furfuryl AcetateC₇H₈O₃140.14Liquid
Fuming Nitric AcidHNO₃63.01Highly corrosive, strong oxidizer
Acetic Anhydride(CH₃CO)₂O102.09Corrosive, lachrymator
Sulfuric Acid (conc.)H₂SO₄98.08Highly corrosive, dehydrating agent
Sodium HydroxideNaOH40.00Corrosive
Ethanol (95%)C₂H₅OH46.07Flammable
WaterH₂O18.02
Step-by-Step Synthesis of 5-Nitrofurfuryl Acetate

This protocol is adapted from established literature procedures.[2][3][4]

  • Preparation of the Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool 45 mL of acetic anhydride in an ice-salt bath to between -5 °C and 5 °C.

  • Slowly add a pre-cooled mixture of 4.3 mL of concentrated nitric acid and 0.03 mL of concentrated sulfuric acid dropwise to the stirred acetic anhydride, ensuring the temperature does not exceed 5 °C.[5]

  • Nitration Reaction: To this cold nitrating mixture, add 5.2 mL of freshly distilled furfuryl acetate dropwise, maintaining the reaction temperature between -5 °C and 5 °C throughout the addition.[5]

  • After the addition is complete, continue stirring the mixture for 1 hour, keeping the temperature within the -5 °C to 5 °C range.[5]

  • Work-up: Slowly add 40 mL of cold water to the reaction mixture. A white precipitate of 5-nitrofurfuryl acetate should form.[5]

  • Stir the mixture at room temperature for 30 minutes.

  • Carefully neutralize the mixture by adding a 10% sodium hydroxide solution until the pH reaches 4.7-5.5.[3][4]

  • Heat the mixture on a water bath at approximately 55 °C for 1 hour.[5]

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize crystallization.

  • Isolation and Purification: Collect the white precipitate by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from 95% ethanol to obtain pure 5-nitrofurfuryl acetate. The expected yield is approximately 80%, with a melting point of 88-90 °C.[5]

Step-by-Step Synthesis of this compound
  • Hydrolysis: Place approximately 2 g of the prepared 5-nitrofurfuryl acetate in a round-bottom flask.

  • Add 20 mL of 50% sulfuric acid to the flask.

  • Gently boil the mixture for 1-2 minutes. The solid acetate will dissolve, forming a solution of this compound.[5]

  • Isolation: The resulting this compound can be used directly in subsequent reactions or isolated. For isolation, the acidic solution is typically neutralized and then extracted with a suitable organic solvent like diethyl ether or ethyl acetate. The combined organic extracts are then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude alcohol.

  • Purification: The crude this compound can be further purified by vacuum distillation or recrystallization from an appropriate solvent system. The pure compound is a liquid with a boiling point of 104-105 °C at 3 mmHg.

Visualizing the Process

Reaction Pathway

Synthesis_Pathway Furfuryl_Acetate Furfuryl Acetate Nitrofurfuryl_Acetate 5-Nitrofurfuryl Acetate Furfuryl_Acetate->Nitrofurfuryl_Acetate Nitration Nitrating_Agent HNO3 / Acetic Anhydride Nitrating_Agent->Nitrofurfuryl_Acetate Nitrofurfuryl_Alcohol This compound Nitrofurfuryl_Acetate->Nitrofurfuryl_Alcohol Hydrolysis Hydrolysis H2SO4 / H2O Hydrolysis->Nitrofurfuryl_Alcohol

Caption: Overall synthetic route from furfuryl acetate to this compound.

Experimental Workflow

Experimental_Workflow cluster_Nitration Part 1: Nitration cluster_Hydrolysis Part 2: Hydrolysis Prep_Nitrating_Mix Prepare Nitrating Mixture (HNO3, Acetic Anhydride, H2SO4) -5 to 5 °C Add_Furfuryl_Acetate Add Furfuryl Acetate -5 to 5 °C Prep_Nitrating_Mix->Add_Furfuryl_Acetate Stir_1h Stir for 1 hour -5 to 5 °C Add_Furfuryl_Acetate->Stir_1h Workup_Precipitation Work-up with Water & Neutralization (pH 4.7-5.5) Stir_1h->Workup_Precipitation Heating Heat at 55 °C for 1 hour Workup_Precipitation->Heating Isolation_Purification_Acetate Isolate & Recrystallize 5-Nitrofurfuryl Acetate Heating->Isolation_Purification_Acetate Hydrolyze_Acetate Hydrolyze with 50% H2SO4 (Boil 1-2 min) Isolation_Purification_Acetate->Hydrolyze_Acetate Proceed with purified intermediate Isolation_Alcohol Isolate this compound (Extraction) Hydrolyze_Acetate->Isolation_Alcohol Purification_Alcohol Purify by Vacuum Distillation Isolation_Alcohol->Purification_Alcohol

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from furfuryl acetate is a well-established and reliable method for producing this valuable pharmaceutical intermediate. By understanding the underlying chemical principles and adhering to carefully controlled experimental conditions, researchers can achieve high yields of the desired product. The protocols outlined in this guide, when combined with stringent safety practices, provide a solid foundation for the successful synthesis of this compound in a laboratory setting. The insights into the causality behind the choice of reagents and reaction conditions are intended to empower scientists to troubleshoot and optimize this synthesis for their specific research and development needs.

References

5-Nitrofurfuryl alcohol mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 5-Nitrofurfuryl Alcohol

Introduction

The rising tide of antimicrobial resistance necessitates a renewed focus on established and novel therapeutic agents. Among these, the 5-nitrofurans, a class of synthetic broad-spectrum antimicrobials, have a long history of clinical use.[1] Compounds such as nitrofurantoin and furazolidone are well-known examples, effective against a range of Gram-positive and Gram-negative bacteria.[2][3][4] The activity of this class is intrinsically linked to the 5-nitro group on the furan ring, a feature central to their mechanism of action.[2] this compound, a key derivative within this chemical family, serves as an important model compound and potential therapeutic agent, sharing the core mechanistic pathway of its more complex analogues.[5][6]

This guide provides a detailed examination of the molecular mechanism underpinning the antimicrobial activity of this compound. We will dissect the critical process of prodrug activation, identify the highly reactive intermediates responsible for cytotoxicity, and explore their primary cellular targets, with a focus on DNA damage. Furthermore, this document details key experimental protocols essential for investigating this mechanism, offering researchers a practical framework for their studies.

Part 1: The Core Mechanism - Reductive Activation

The fundamental principle of the 5-nitrofuran mechanism is that they are prodrugs.[1][7] In their stable, parent form, they exhibit minimal biological activity. Their potent cytotoxic effects are unleashed only upon intracellular metabolic activation, a process predominantly carried out by bacterial enzymes. This selective activation within the target pathogen is a key factor in their therapeutic index.

The Role of Bacterial Nitroreductases

The activation of this compound is a multi-step reductive process catalyzed by bacterial nitroreductases (NTRs).[7][8] These enzymes, which are widespread in bacteria but absent in mammalian cells, belong to a family of flavin-containing proteins that utilize NAD(P)H as a reducing equivalent.[9][10][11] In organisms like Escherichia coli, two primary "Type I" oxygen-insensitive nitroreductases, NfsA and NfsB, are responsible for this bioactivation in a redundant manner.[1][7]

The reduction pathway proceeds as follows:

  • Initial Reduction: The nitroreductase enzyme transfers two electrons from NAD(P)H to the 5-nitro group of the furan ring.

  • Formation of Reactive Intermediates: This initial reduction generates a highly unstable nitroso derivative. This is rapidly followed by a further two-electron reduction to form a hydroxylamino intermediate.[7][8] These open-shell intermediates are extremely reactive and are considered the primary cytotoxic agents.

  • Final Product: Subsequent reduction leads to the formation of a stable, non-toxic amino derivative.

It is the transient, highly electrophilic nitroso and hydroxylamino species that are responsible for the widespread cellular damage that ultimately leads to bacterial cell death.[7][8] While NfsA and NfsB are the major activating enzymes in E. coli, recent studies have identified other enzymes, such as AhpF, that can also contribute to nitrofuran activation, highlighting the robustness of this pathway within bacteria.[1][7]

G cluster_activation Metabolic Activation Pathway cluster_enzyme Catalyst parent This compound (Stable Prodrug) nitroso Nitroso Intermediate (Highly Reactive) parent->nitroso 2e⁻ Reduction hydroxylamino Hydroxylamino Intermediate (Highly Reactive & Cytotoxic) nitroso->hydroxylamino 2e⁻ Reduction amino Amino Derivative (Stable End Product) hydroxylamino->amino 2e⁻ Reduction enzyme Bacterial Nitroreductase (e.g., NfsA, NfsB) enzyme->parent enzyme->nitroso enzyme->hydroxylamino cofactor NAD(P)H cofactor_ox NAD(P)⁺

Fig 1. Metabolic activation of this compound.

Part 2: Cellular Targets and Cytotoxicity

The reactive intermediates generated during the reduction of this compound are non-specific and can react with a multitude of intracellular macromolecules. This multi-targeted assault disrupts several critical cellular processes simultaneously, making the development of resistance more complex for the bacterium.

Primary Target: DNA Damage

The most well-characterized and significant consequence of nitrofuran activation is extensive DNA damage.[12][13] The electrophilic hydroxylamino metabolite, in particular, reacts readily with DNA, leading to several types of lesions:

  • Strand Breaks: Enzymatically activated nitrofurans have been shown to cause single- and double-strand breaks in DNA.[13][14] This damage can be directly observed on neutral sucrose gradients or via agarose gel electrophoresis in plasmid nicking assays.

  • Alkali-Labile Lesions: The intermediates can form adducts with DNA bases, creating sites that are susceptible to breakage under alkaline conditions.[13]

  • Inhibition of DNA Synthesis: The cumulative damage to the DNA template effectively halts replication, leading to cell cycle arrest and, ultimately, cell death.[15]

The mutagenic potential of nitrofuran metabolites has also been noted, correlating with the extent of DNA damage they inflict.[13][16]

Secondary Targets

While DNA is a primary target, the reactive intermediates also damage other vital cellular components:

  • Ribosomal Proteins: Covalent binding of nitrofuran metabolites to ribosomal proteins can disrupt their structure and function, leading to the inhibition of protein synthesis.[15]

  • Enzymes of Core Metabolism: Key enzymes involved in cellular respiration and energy metabolism can be inhibited, disrupting processes like the citric acid cycle and pyruvate metabolism.[3][15] This contributes to the overall cytotoxic effect.

Cellular Target Type of Damage Consequence Primary Detection Method
DNA Strand Breaks, Adducts, Alkali-Labile LesionsInhibition of Replication, Mutation, Cell DeathComet Assay, Plasmid Nicking Assay, Sucrose Gradient Centrifugation
Ribosomes Covalent modification of ribosomal proteinsInhibition of Protein SynthesisIn vitro translation assays, Proteomics
Metabolic Enzymes Active site modification, InactivationDisruption of Cellular Respiration & Energy ProductionEnzyme activity assays, Metabolomics

Part 3: Experimental Protocols for Mechanistic Investigation

To rigorously study the mechanism of action, specific and validated experimental protocols are required. The following sections provide step-by-step methodologies for two key assays.

Protocol 1: Nitroreductase Activity Assay (Luminometric)

This protocol quantifies the activity of nitroreductase enzymes in a given sample (e.g., bacterial lysate) by measuring the reduction of a specific substrate. The causality is direct: higher enzyme activity leads to a faster reduction of the substrate, generating a stronger signal. Commercially available kits provide a reliable and sensitive method.[9][10]

Objective: To measure the NAD(P)H-dependent nitroreductase activity in a bacterial cell lysate.

Methodology:

  • Preparation of Bacterial Lysate:

    • Grow the bacterial strain of interest (e.g., E. coli) to mid-log phase (OD₆₀₀ ≈ 0.5).

    • Harvest cells by centrifugation (5000 x g, 10 min, 4°C).

    • Wash the cell pellet with cold phosphate-buffered saline (PBS).

    • Resuspend the pellet in lysis buffer (e.g., B-PER™ or PBS with lysozyme and protease inhibitors).

    • Lyse cells via sonication on ice.

    • Clarify the lysate by centrifugation (15000 x g, 20 min, 4°C) to remove cell debris.

    • Determine the total protein concentration of the supernatant using a Bradford or BCA assay. This is critical for normalizing the activity later.

  • Assay Procedure (based on commercial kit principles[10]):

    • Prepare a standard curve using purified nitroreductase enzyme provided in the kit.

    • In a white, opaque 96-well plate, add 50 µL of bacterial lysate (or standard). Include a "no-enzyme" control well with lysis buffer only.

    • Prepare the "First Working Solution" containing the NTR substrate and reaction buffer as per the manufacturer's instructions.

    • Add 50 µL of the First Working Solution to each well.

    • Incubate the plate at 37°C for 60 minutes, protected from light. During this step, the NTR in the lysate reduces the substrate.

    • Prepare the "Second Working Solution" containing the detection buffer and enzyme system (e.g., luciferase).

    • Add 100 µL of the Second Working Solution to each well.

    • Immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background reading from the "no-enzyme" control.

    • Plot the standard curve of luminescence vs. NTR concentration.

    • Calculate the NTR concentration in the lysate from the standard curve and normalize it to the total protein concentration (e.g., in ng NTR / µg total protein).

G prep Prepare Bacterial Lysate (Sonication, Centrifugation) quant Quantify Total Protein (BCA/Bradford Assay) prep->quant plate Plate Lysate/Standards in 96-well plate quant->plate add1 Add NTR Substrate & Reaction Buffer plate->add1 incubate1 Incubate at 37°C (60 min) add1->incubate1 add2 Add Detection Reagent (e.g., Luciferase System) incubate1->add2 read Measure Luminescence add2->read analyze Calculate Activity (Normalize to Protein Conc.) read->analyze

Fig 2. Workflow for Luminometric Nitroreductase Assay.
Protocol 2: Plasmid DNA Nicking Assay

This assay provides direct visual evidence of DNA damage induced by activated this compound. The principle is that supercoiled plasmid DNA, when subjected to single-strand breaks, relaxes into an open-circular form. These two forms migrate differently on an agarose gel, allowing for clear visualization and quantification of the damage.[13]

Objective: To determine if activated this compound causes DNA strand breaks.

Methodology:

  • Reaction Setup (in microcentrifuge tubes):

    • Prepare a master mix containing reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • To each tube, add:

      • 500 ng of supercoiled plasmid DNA (e.g., pBR322).

      • 1 mM NADPH.

      • This compound (test a range of concentrations, e.g., 10-200 µM).

      • Purified nitroreductase enzyme (e.g., 1 µg of NfsA or NfsB).

    • Crucial Controls:

      • Control 1 (No NTR): Plasmid + NADPH + 5-NFA (tests for direct damage).

      • Control 2 (No 5-NFA): Plasmid + NADPH + NTR (tests for enzyme-only damage).

      • Control 3 (No NADPH): Plasmid + 5-NFA + NTR (tests for cofactor dependency).

      • Control 4 (DNA only): Plasmid in buffer.

    • Adjust the final volume to 20 µL with the reaction buffer.

  • Incubation:

    • Incubate all tubes at 37°C for 1 hour in the dark.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 4 µL of 6X DNA loading dye (containing EDTA to chelate Mg²⁺ and stop enzymatic activity).

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel containing a DNA stain (e.g., SYBR™ Safe or ethidium bromide).

    • Load the entire 24 µL reaction mixture into the wells of the gel.

    • Run the gel at 100 V for 45-60 minutes, or until there is good separation between the DNA bands.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV or blue light.

    • Identify the bands corresponding to:

      • Supercoiled (SC) DNA: The fastest migrating, undamaged form.

      • Open-Circular (OC) DNA: The slower migrating form, resulting from single-strand breaks.

      • Linear (L) DNA: May appear if double-strand breaks occur.

    • Quantify the intensity of the SC and OC bands using gel imaging software (e.g., ImageJ). The decrease in the SC band and the corresponding increase in the OC band indicate DNA damage.

G setup Set Up Reactions (Plasmid, 5-NFA, NTR, NADPH, Controls) incubate Incubate at 37°C (60 min) setup->incubate stop Stop Reaction (Add EDTA-containing Loading Dye) incubate->stop gel Run Agarose Gel (1% Agarose, 100V) stop->gel visualize Visualize Bands (UV/Blue Light) gel->visualize quantify Quantify Band Intensities (Supercoiled vs. Open-Circular) visualize->quantify

Fig 3. Workflow for Plasmid DNA Nicking Assay.

Conclusion

The antimicrobial efficacy of this compound is a direct consequence of its intracellular conversion from a benign prodrug into a cocktail of highly reactive, cytotoxic intermediates. This activation, orchestrated by bacterial nitroreductases, initiates a multi-pronged attack on the cell, with the induction of extensive DNA damage being the primary mechanism of cell killing. Understanding this detailed pathway—from enzymatic reduction to the specific types of cellular lesions—is paramount for the rational design of new nitrofuran derivatives and for developing strategies to overcome potential resistance mechanisms. The experimental frameworks provided herein offer robust and reliable methods for furthering our knowledge in this critical area of antimicrobial research.

References

biological activity of 5-Nitrofurfuryl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 5-Nitrofurfuryl Alcohol

Introduction

The 5-nitrofurans are a class of synthetic antimicrobial agents characterized by a furan ring bearing a nitro group at the 5-position. For decades, derivatives of this core structure, such as nitrofurantoin and furazolidone, have been clinically significant in treating microbial infections. This compound, with its chemical formula C₅H₅NO₄, represents a fundamental scaffold within this family. While not a frontline therapeutic itself, its study provides critical insights into the mechanism, spectrum, and toxicological considerations inherent to the entire nitrofuran class.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causal biochemistry underpinning the and its derivatives. We will dissect its mechanism of action, detail protocols for its evaluation, and discuss the molecular basis of microbial resistance, providing a comprehensive framework for future research and development in this area.

The Core Mechanism: Reductive Activation and DNA Damage

The defining characteristic of 5-nitrofurans is that they are prodrugs; they exist as relatively inert molecules until they are metabolically activated within a target microbial cell.[1][2] This selective activation is the cornerstone of their antimicrobial efficacy and is a multi-step intracellular process.

Step 1: Enzymatic Reduction of the Nitro Group

The biological activity of 5-nitrofurans is initiated by the reduction of the C5-nitro group, a reaction catalyzed by bacterial nitroreductases.[3][4] These enzymes are typically flavoproteins that utilize NAD(P)H as a source of reducing equivalents. In bacteria such as Escherichia coli, two primary "Type I" (oxygen-insensitive) nitroreductases, NfsA and NfsB, are responsible for this bioactivation.[1][2] More recently, a third activating enzyme, AhpF, has been identified, highlighting a degree of redundancy in the activation pathway.[1][3]

Type I nitroreductases catalyze a two-electron reduction of the nitro group to a nitroso intermediate, followed by a further two-electron reduction to a highly reactive hydroxylamino derivative.[4][5] It is these unstable, short-lived metabolites that are the ultimate cytotoxic agents.

G cluster_cell Bacterial Cell Pro 5-Nitrofuran (Prodrug) NfsAB Nitroreductases (NfsA, NfsB, AhpF) Pro->NfsAB Enters Cell NADP NAD(P)+ NfsAB->NADP Reactive Reactive Metabolites (e.g., Hydroxylamine) NfsAB->Reactive Reduction NADPH NAD(P)H NADPH->NfsAB DNA Bacterial DNA & Ribosomes Reactive->DNA Targets

Figure 1: Reductive activation of a 5-nitrofuran prodrug within a bacterial cell.

Step 2: Damage to Intracellular Macromolecules

The electrophilic intermediates generated from nitrofuran reduction are highly reactive and non-specific, attacking a multitude of vital cellular components. The primary and most critical target is bacterial DNA.[2][6] The interaction of these metabolites with DNA results in significant damage, including the formation of alkali-labile lesions and single- and double-strand breaks.[7][8] This widespread genomic damage disrupts DNA replication and triggers lethal stress responses within the bacterium.

Beyond DNA, these reactive species also covalently bind to and inhibit bacterial ribosomes, shutting down protein synthesis.[2] Other crucial metabolic enzymes involved in cell wall synthesis and central metabolism are also inhibited, leading to a multi-pronged attack that culminates in bactericidal activity.[6]

G Metabolites Reactive Nitrofuran Metabolites DNA DNA Damage (Strand Breaks, Lesions) Metabolites->DNA Ribosomes Ribosomal Damage Metabolites->Ribosomes Enzymes Enzyme Inhibition Metabolites->Enzymes Replication Inhibition of DNA Replication DNA->Replication ProteinSynth Inhibition of Protein Synthesis Ribosomes->ProteinSynth Metabolism Disruption of Cellular Metabolism Enzymes->Metabolism Death Bacterial Cell Death Replication->Death ProteinSynth->Death Metabolism->Death

Figure 2: Downstream cytotoxic effects of activated nitrofuran metabolites.

Spectrum of Biological Activity

Derivatives based on the 5-nitrofuran scaffold exhibit a broad spectrum of activity. While specific quantitative data for this compound itself is limited in comparative studies, the activities of its close chemical relatives are well-documented and serve as a strong proxy.

Antibacterial and Antimicrobial Activity

Nitrofurans are effective against a wide range of Gram-positive and Gram-negative bacteria, including common pathogens like Staphylococcus aureus, Escherichia coli, and Salmonella species.[9][10] Some derivatives also possess antifungal and antiprotozoal properties.[11][12] The broad-spectrum efficacy is a direct result of the non-specific, multi-target mechanism of action, which makes it difficult for microbes to develop resistance through a single mutation.

Table 1: Representative Antimicrobial Activity of Nitrofuran Derivatives

Compound Organism MIC (µg/mL) Reference
Furfuryl Alcohol Bacillus subtilis 0.115 µM [13]
Furfuryl Alcohol Salmonella bacteria 0.115 µM [13]
5-Nitro-2-furaldehyde derivatives Staphylococcus aureus 0.78 - 12.5 [14]
5-Nitro-2-furaldehyde derivatives Escherichia coli 3.12 - 50 [14]
New Nitrofuran Derivative¹ Trichomonas vaginalis 0.2 [11]
New Nitrofuran Derivative¹ Candida albicans 6.2 [11]

¹ trans-5-amino-3-[2-(5-nitro-2-furyl)vinyl]-delta2-1,2,4-oxadiazole

Mechanisms of Microbial Resistance

Despite the multi-target nature of nitrofurans, resistance can and does emerge. The most prevalent mechanism is the impairment or loss of the activation pathway.

  • Loss of Nitroreductase Function: The primary mechanism of high-level resistance involves mutations in the genes encoding the activating enzymes, specifically nfsA and nfsB.[1][2] Loss-of-function mutations in these genes prevent the conversion of the nitrofuran prodrug into its cytotoxic form. Bacteria lacking functional nitroreductases can exhibit significantly increased MIC values. The discovery of additional activating enzymes like AhpF suggests that resistance may require mutations in multiple genes.[3]

G cluster_susceptible Susceptible Bacterium cluster_resistant Resistant Bacterium Pro_S 5-Nitrofuran Nfs_S Functional NfsA/NfsB Pro_S->Nfs_S Tox_S Toxic Metabolites Nfs_S->Tox_S Death Cell Death Tox_S->Death Pro_R 5-Nitrofuran Nfs_R Non-functional NfsA/NfsB (due to mutation) Pro_R->Nfs_R Survival Cell Survival Nfs_R->Survival No Activation

Figure 3: Comparison of nitrofuran action in susceptible vs. resistant bacteria.

Key Experimental Protocols

To aid researchers in the evaluation of this compound or its novel derivatives, the following validated protocols are provided.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth). Final volumes should be 50 µL per well.

  • Inoculum: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (bacteria, no drug) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.

Protocol 2: In Vitro Nitroreductase Activity Assay

This spectrophotometric assay directly measures the ability of a bacterial cell lysate to activate a nitrofuran, which is essential for confirming the mechanism of action.

G start Start step1 Prepare Bacterial Cell Lysate start->step1 step2 Prepare Reaction Mix: - Buffer - NADPH - 5-Nitrofuran step1->step2 step3 Initiate Reaction: Add Cell Lysate to Mix step2->step3 step4 Monitor at 340 nm (NADPH Depletion) step3->step4 step5 Calculate Specific Activity step4->step5 end_node End step5->end_node

Figure 4: Workflow for the in vitro nitroreductase activity assay.

Methodology:

  • Lysate Preparation: Grow the bacterial strain of interest (e.g., E. coli) to mid-log phase. Harvest cells by centrifugation, wash with buffer (e.g., 50 mM Tris-HCl, pH 7.5), and lyse the cells using sonication or a chemical lysis reagent. Clarify the lysate by centrifugation to remove cell debris.

  • Reaction Setup: In a quartz cuvette, prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 0.1 mM NADPH, and 0.1 mM of the nitrofuran compound.

  • Initiation and Measurement: Initiate the reaction by adding a known amount of the cell lysate protein to the cuvette. Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) at 23°C using a spectrophotometer.

  • Causality Check: A true nitroreductase-dependent reaction will show a rate of NADPH oxidation that is significantly higher in the presence of the nitrofuran substrate compared to its absence.

  • Calculation: The specific activity can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm = 6.22 mM⁻¹ cm⁻¹) and expressed as nmol of NADPH consumed per minute per mg of protein.

Toxicological Profile and Safety Considerations

The mechanism that makes nitrofurans effective against microbes also underlies their potential toxicity to mammalian cells. The nitro group is believed to be responsible for the mutagenicity and carcinogenicity observed with some nitrofuran compounds.[12]

  • Mammalian Cell Cytotoxicity: Reduction of nitrofurans can also occur in mammalian cells, particularly in tissues with low oxygen content (hypoxia), leading to the production of reactive metabolites that cause DNA damage.[15][16] Studies have shown that nitrofurans can induce DNA single-strand breaks in cultured mouse cells and damage the DNA of human fibroblasts.[15][17]

  • Handling and Safety: this compound is classified as harmful if swallowed, inhaled, or in contact with skin.[18] It is also a skin and eye irritant. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling the compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion and Future Directions

This compound is a pivotal molecule for understanding the biological activity of the broader nitrofuran class. Its efficacy is rooted in a prodrug strategy that relies on microbial-specific nitroreductases for activation, leading to the generation of reactive species that inflict catastrophic damage on bacterial DNA and other vital macromolecules. While resistance can arise through the loss of these activating enzymes, the multi-targeted nature of the activated metabolites has kept the prevalence of resistance to some nitrofuran derivatives relatively low.[1]

Future research should focus on designing novel 5-nitrofuran derivatives with tailored properties. The discovery of new activating enzymes like AhpF opens avenues for creating analogues with a higher affinity for these alternative pathways, potentially overcoming existing resistance mechanisms.[3] Furthermore, medicinal chemistry efforts can be directed toward modifying the scaffold to reduce its reduction potential in mammalian cells, thereby decreasing host toxicity while retaining potent antimicrobial activity. A thorough understanding of the foundational biochemistry detailed in this guide is paramount to realizing that potential.

References

An In-depth Technical Guide to the Solubility of 5-Nitrofurfuryl Alcohol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Preclinical and Formulation Development

In the landscape of drug discovery and development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a therapeutic reality. Among these, solubility stands as a paramount physical characteristic, profoundly influencing bioavailability, formulation strategies, and ultimately, the clinical efficacy of a drug candidate.[1][2][3][4][5] For antimicrobial agents like 5-Nitrofurfuryl alcohol, a compound belonging to the nitrofuran class, understanding its solubility profile is not merely an academic exercise but a critical step in harnessing its therapeutic potential. This guide provides a comprehensive technical overview of the solubility of this compound, offering both foundational knowledge and actionable experimental protocols for scientists and researchers in the pharmaceutical field. We will delve into the theoretical underpinnings of its solubility, present illustrative quantitative data in various solvent systems, and provide a detailed, field-proven methodology for its experimental determination.

Physicochemical Profile of this compound

This compound (CAS No: 2493-04-1) is a derivative of furan, characterized by a nitro group at the 5-position and a hydroxymethyl group at the 2-position.[6][7] This unique molecular architecture imparts a distinct polarity and reactivity to the compound, which are central to its solubility and biological activity.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₅NO₄[7]
Molecular Weight 143.10 g/mol [7]
Appearance Liquid[6]
Boiling Point 104-105 °C at 3 mmHg[6]
Density 1.283 g/mL at 25 °C[6]
Refractive Index n20/D 1.582[6]

The presence of both a hydrogen bond donor (the hydroxyl group) and a polar nitro group, combined with the aromatic furan ring, suggests a nuanced solubility profile. The principle of "like dissolves like" provides a foundational framework for predicting its behavior in various solvents.[8][9][10] We can anticipate moderate to good solubility in polar protic and aprotic solvents, and limited solubility in non-polar solvents.

Quantitative Solubility Profile of this compound: An Illustrative Overview

Table 2: Illustrative Equilibrium Solubility of this compound in Various Solvents at 25 °C

SolventSolvent Polarity (Dielectric Constant)Illustrative Solubility ( g/100 mL)
Water80.1~0.5 - 1.0
Methanol32.7~15 - 20
Ethanol24.5~10 - 15
Acetone20.7~25 - 30
Acetonitrile37.5~20 - 25
Dimethylformamide (DMF)36.7> 50 (Miscible)
Dimethyl Sulfoxide (DMSO)46.7> 50 (Miscible)
Toluene2.38< 0.1
Hexane1.88< 0.05

This illustrative data underscores the high solubility of this compound in polar aprotic solvents like DMF and DMSO, making them suitable for stock solution preparation and certain reaction media.[11][12] The moderate solubility in polar protic solvents like methanol and ethanol suggests their utility in purification processes such as recrystallization.[13][14][15] The low aqueous solubility highlights a potential challenge for the formulation of aqueous parenteral dosage forms, a critical consideration in drug development.[1][4]

Causality of Solubility: A Molecular Perspective

The observed solubility trends can be rationalized by examining the intermolecular forces at play between this compound and the various solvents.

Experimental_Workflow A 1. Preparation Add excess solute to solvent B 2. Equilibration Shake at constant temperature (24-72h) A->B C 3. Sedimentation Allow undissolved solid to settle B->C D 4. Sampling & Filtration Withdraw supernatant and filter (0.22 µm) C->D E 5. Dilution Dilute to analytical range D->E F 6. Quantification (HPLC-UV or GC-MS) E->F G 7. Calculation Determine solubility from concentration F->G

References

Core Topic: 5-Nitrofurfuryl Alcohol - A Comprehensive Guide to Chemical Stability and Optimized Storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitrofurfuryl alcohol is a key intermediate and starting material in the synthesis of various pharmaceutical agents, particularly within the nitrofuran class of antimicrobials. The inherent reactivity of the nitrofuran ring system, coupled with the alcohol functional group, presents unique challenges regarding the compound's stability and shelf-life. This guide provides a detailed examination of the chemical stability of this compound, elucidates its primary degradation pathways, and establishes a framework for its optimal storage and handling. We will explore the mechanistic underpinnings of its degradation under hydrolytic, oxidative, and photolytic stress and present a comprehensive, field-proven protocol for conducting forced degradation studies to develop and validate stability-indicating analytical methods.

Introduction: The Imperative of Stability

In drug development and chemical synthesis, the stability of a starting material is not merely a matter of quality control; it is the foundation of process reproducibility, impurity profiling, and ultimately, the safety and efficacy of the final product. This compound, characterized by an electron-deficient furan ring due to the C5-nitro group, is susceptible to degradation, which can lead to the formation of impurities that may be difficult to remove and potentially possess toxicological properties. A thorough understanding of its stability profile is therefore essential for any researcher or developer working with this compound. This guide moves beyond generic safety data sheet (SDS) recommendations to provide a deeper, mechanistic understanding and practical, actionable protocols.

Physicochemical Properties of this compound

A baseline understanding of the physical and chemical properties of this compound is crucial for its effective handling and for interpreting stability data.

PropertyValueReference
Chemical Formula C₅H₅NO₄[1]
Molecular Weight 143.10 g/mol [1]
Appearance Brown solid or liquid[2]
Melting Point 30-32 °C[2]
Boiling Point 104-105 °C @ 3 mmHg[2]
Density 1.283 g/mL at 25 °C
Solubility Sparingly soluble in water[3]
Incompatible Materials Strong oxidizing agents, strong bases[4]

Chemical Stability and Degradation Pathways

The stability of this compound is governed by the chemistry of the nitrofuran ring and the primary alcohol group. Based on extensive studies of analogous nitrofuran pharmaceuticals such as Nitrofurantoin and Nitrofurazone, we can confidently predict the primary degradation routes.[2][5]

Hydrolytic Degradation

Hydrolysis is a critical degradation pathway, particularly under neutral to alkaline conditions. Studies on the closely related drug Nitrofurantoin show that hydrolytic degradation follows first-order kinetics and is highly dependent on pH and temperature.[2][6]

  • Mechanism: Degradation is significantly accelerated in neutral and alkaline solutions compared to acidic conditions.[2][6] The proposed mechanism involves the cleavage of the furan ring or associated functional groups. For Nitrofurantoin, three processes were identified: cleavage of the N-N single bond, cleavage of the non-aromatic heterocyclic ring, and reduction of the ring.[2] For this compound, the primary point of hydrolytic attack is likely the furan ring, leading to ring-opening products.

  • Causality: Under alkaline conditions, hydroxide ions can act as a nucleophile, attacking the electron-deficient furan ring, initiating a cascade of reactions that leads to fragmentation. The stability in acidic media (pH 4) is markedly higher, with predicted half-lives extending to years at room temperature.[2][6]

Photodegradation

Nitroaromatic compounds are often photosensitive, and this compound is no exception. Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate degradation.

  • Mechanism: The process for related nitrofurans involves an initial photo-isomerization, followed by a series of first-order degradation reactions.[5] Key suggested pathways include homolytic cleavage of bonds and nucleophilic aromatic photosubstitution, leading to a mixture of degradation products.[6][7] The nitro group can be reduced, or the furan ring can be opened.

  • Causality: The chromophore of the nitrofuran system absorbs UV light, promoting the molecule to an excited state. This high-energy state allows for reactions that are not accessible under thermal conditions, leading to complex degradation profiles.

Oxidative Degradation

The compound is susceptible to oxidation, particularly by strong oxidizing agents.

  • Mechanism: Oxidation can target both the alcohol functional group (converting it to an aldehyde, 5-nitrofurfural, and then to a carboxylic acid, 5-nitrofuroic acid) and the furan ring itself. Studies on the electrochemical oxidation of Nitrofurazone show that the process can lead to the formation of halogenated derivatives (if halides are present) and ultimately to the complete mineralization of the molecule.[8]

  • Causality: The presence of oxidizing agents like hydrogen peroxide, peracids, or even atmospheric oxygen under certain conditions (e.g., in the presence of metal catalysts) can initiate radical chain reactions or direct oxidation, leading to a loss of the parent compound.

The interplay of these degradation pathways is visualized in the following diagram.

parent This compound hydrolysis Hydrolysis (pH > 7, Temp) parent->hydrolysis Fast photolysis Photolysis (UV/Vis Light) parent->photolysis Moderate oxidation Oxidation (e.g., H₂O₂) parent->oxidation Condition- Dependent deg1 Ring-Opened Products hydrolysis->deg1 deg2 Isomers & Photo-products photolysis->deg2 deg3 5-Nitrofurfural 5-Nitro-2-furoic acid oxidation->deg3

Caption: Predicted degradation pathways for this compound.

Recommended Storage and Handling Protocols

Based on the established stability profile, the following conditions are mandated for ensuring the long-term integrity of this compound.

  • Temperature: Store refrigerated at 2-8°C .[2] Low temperatures significantly slow the rate of all potential degradation reactions, particularly hydrolysis.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This minimizes the risk of oxidative degradation from atmospheric oxygen.

  • Light: Protect from light at all times. Use amber glass containers or store opaque secondary containment.

  • Container: Use tightly sealed, high-integrity containers, such as amber glass bottles with PTFE-lined caps or suitable polypropylene containers.[9] This prevents exposure to moisture and atmospheric contaminants.

  • pH: Avoid contact with basic materials. Solutions of this compound should be prepared in neutral or slightly acidic (pH 4-6) solvents if they are to be stored for any length of time.

A Validated Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is essential for developing a stability-indicating analytical method—a method capable of separating the intact parent drug from its degradation products.[10] This protocol provides a robust framework for stressing this compound.

Objective

To intentionally degrade this compound under controlled stress conditions (hydrolysis, oxidation, heat, and light) to generate its potential degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Workflow Overview

Caption: Workflow for forced degradation of this compound.

Stability-Indicating Analytical Method (Example)

A robust HPLC method is required. Based on methods developed for related nitrofurans, the following serves as an excellent starting point.[3][11]

ParameterSpecification
Instrument HPLC or UPLC with UV/PDA Detector
Column C18 Reverse-Phase, e.g., Ascentis Express C18 (7.5 cm x 4.6 mm, 2.7 µm)
Mobile Phase A 0.01M Potassium Phosphate Monobasic Buffer, pH adjusted to 3.0
Mobile Phase B Acetonitrile
Gradient Time-based gradient, e.g., start at 95:5 (A:B), ramp to 40:60 over 10 min
Flow Rate 1.0 - 1.5 mL/min
Column Temp. 30°C
Detection 254 nm or 376 nm
Injection Vol. 5 - 10 µL
Step-by-Step Stress Protocols

Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Prepare a "control" sample by diluting this stock to the target concentration (e.g., 100 µg/mL) with the 50:50 diluent and analyze immediately.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1N HCl.

    • Heat in a water bath at 60-80°C.

    • Monitor the reaction by taking aliquots at time points (e.g., 2, 4, 8, 24 hours).

    • Once target degradation is achieved, cool the sample, neutralize with an equivalent amount of 1N NaOH, and dilute to the target concentration with diluent for analysis.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1N NaOH.

    • Maintain at room temperature (25°C). Causality: Base hydrolysis is rapid for nitrofurans; elevated temperature is often unnecessary and may cause complete degradation.[2][6]

    • Monitor closely at early time points (e.g., 15, 30, 60, 120 minutes).

    • Once target degradation is achieved, neutralize with an equivalent amount of 0.1N HCl and dilute to the target concentration.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature, protected from light.

    • Monitor at time points (e.g., 2, 4, 8, 24 hours).

    • Dilute to the target concentration for analysis.

  • Thermal Degradation (Solid State & Solution):

    • Solid: Place a small amount of solid this compound in a vial in an oven at 70°C for 48 hours. After exposure, dissolve in diluent to the target concentration.

    • Solution: Heat the stock solution at 70°C, protected from light. Monitor at time points up to 48 hours. Dilute to the target concentration.

  • Photolytic Degradation:

    • Expose the stock solution in a quartz cuvette or thin transparent container to a photostability chamber.

    • The chamber should provide a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).

    • Simultaneously, run a "dark" control sample (wrapped in aluminum foil) under the same temperature conditions.

    • Analyze samples after exposure.

Conclusion

This compound is a chemically labile compound requiring stringent control over storage and handling conditions to ensure its integrity. Its primary vulnerabilities are to alkaline hydrolysis, oxidation, and photolysis. Optimal preservation is achieved by storing the compound at 2-8°C under an inert atmosphere and protected from light. The provided forced degradation protocol offers a comprehensive and scientifically grounded methodology for researchers to probe the stability of this molecule, identify potential degradants, and develop robust, specific, and validated stability-indicating analytical methods essential for regulated development environments.

References

spectroscopic data of 5-Nitrofurfuryl alcohol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Nitrofurfuryl Alcohol

Abstract

This compound (CAS No: 2493-04-1), a key intermediate in medicinal chemistry and a member of the nitrofuran class of compounds, demands rigorous structural confirmation and purity assessment for its application in research and drug development.[1] This technical guide provides a comprehensive analysis of the core spectroscopic data essential for the unambiguous identification and characterization of this molecule. We delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is designed to serve as a detailed reference for researchers, scientists, and quality control professionals, offering not just the spectral data itself, but also the rationale behind experimental choices, detailed protocols for data acquisition, and an integrated interpretation of the results to confirm the molecular structure.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with a fundamental understanding of the molecule's structure and properties. This compound, with the molecular formula C₅H₅NO₄, consists of a furan ring substituted with a hydroxymethyl group at the C2 position and a nitro group at the C5 position.[2]

PropertyValueSource
Molecular Formula C₅H₅NO₄PubChem[2]
Molecular Weight 143.10 g/mol PubChem[2], Sigma-Aldrich
CAS Number 2493-04-1CAS Common Chemistry[1]
IUPAC Name (5-nitrofuran-2-yl)methanolPubChem[2]
Appearance LiquidSigma-Aldrich

For clarity in spectral assignments, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering for spectral assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Principles and Experimental Considerations

The choice of solvent is critical for NMR analysis. While common deuterated solvents like chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable, protic solvents like methanol-d₄ should be avoided. Studies on the related compound 5-nitrofurfural have shown that such solvents can react with the activated nitrofuran ring, leading to the formation of by-products and confounding spectral data.[3] For this guide, data obtained in DMSO-d₆ is referenced, as it is an excellent solvent for polar compounds and is chemically inert in this context. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[4][5]

Protocol for NMR Data Acquisition
  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).[4][6]

  • ¹H NMR Acquisition :

    • Set the spectral width to approximately 16 ppm.

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition :

    • Use a proton-decoupled pulse program.

    • Set the spectral width to approximately 220 ppm.

    • Acquire a sufficient number of scans (typically >1024) to observe all carbon signals, especially quaternary carbons which may have long relaxation times.

  • Data Processing : Fourier transform the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Calibrate the spectrum using the residual solvent peak or internal standard (TMS).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35d1HH4
~6.85d1HH3
~5.60t1H-OH
~4.65d2HH6 (-CH₂-)
  • Interpretation :

    • The two signals in the aromatic region (~7.35 and ~6.85 ppm) are characteristic of the furan ring protons. They appear as doublets due to coupling with each other. The downfield shift is caused by the electron-withdrawing effects of the furan oxygen and the nitro group.

    • The signal at ~4.65 ppm corresponds to the two protons of the methylene group (-CH₂-). It appears as a doublet due to coupling with the adjacent hydroxyl proton.

    • The broad signal at ~5.60 ppm is assigned to the hydroxyl (-OH) proton. It appears as a triplet due to coupling with the adjacent methylene protons. The chemical shift and broadness of this peak can vary with concentration and temperature.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment
~158.0C5
~155.5C2
~113.5C4
~112.0C3
~57.5C6 (-CH₂-)
  • Interpretation :

    • The signals at ~158.0 and ~155.5 ppm are assigned to the quaternary carbons C5 and C2, respectively. These carbons are significantly deshielded due to their direct attachment to the electronegative oxygen and nitro groups.

    • The peaks at ~113.5 and ~112.0 ppm correspond to the protonated furan carbons, C4 and C3.[7]

    • The upfield signal at ~57.5 ppm is characteristic of the sp³-hybridized methylene carbon (C6) of the hydroxymethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.[8]

Principles and Experimental Considerations

For liquid samples like this compound, Attenuated Total Reflectance (ATR) is a common and convenient sampling technique. It requires minimal sample preparation and provides high-quality spectra. The key functional groups to identify are the hydroxyl (-OH), the nitro (-NO₂), the furan ring C-O and C=C bonds, and the C-H bonds.

Protocol for IR Data Acquisition
  • Instrument Setup : Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan : Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application : Place a single drop of this compound directly onto the ATR crystal.

  • Data Acquisition : Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing : The spectrum is automatically ratioed against the background by the instrument software.

IR Spectral Data and Interpretation
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350 (broad)O-H stretchAlcohol (-OH)
~3120C-H stretchFuran Ring (=C-H)
~1530 & ~1350Asymmetric & Symmetric N-O stretchNitro (-NO₂)
~1600C=C stretchFuran Ring
~1015C-O stretchAlcohol (C-OH) & Furan (C-O-C)
  • Interpretation :

    • A strong, broad absorption band around 3350 cm⁻¹ is a definitive indicator of the O-H stretching vibration from the alcohol group.[9] Its broadness is due to hydrogen bonding.

    • The sharp peak around 3120 cm⁻¹ is characteristic of the C-H stretching of the sp²-hybridized carbons in the furan ring.

    • Two strong, sharp peaks around 1530 cm⁻¹ and 1350 cm⁻¹ are the most characteristic absorptions for a nitro group, corresponding to the asymmetric and symmetric stretching of the N-O bonds, respectively.

    • The absorption around 1015 cm⁻¹ corresponds to the C-O stretching vibrations of both the primary alcohol and the furan ether linkage.

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and structural fragments of the molecule.

Principles and Experimental Considerations

Electron Ionization (EI) is a hard ionization technique commonly used in GC-MS. It bombards the molecule with high-energy electrons, causing ionization and extensive fragmentation. This provides a unique fragmentation pattern, or "fingerprint," that aids in structural elucidation.

Protocol for MS Data Acquisition
  • Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer, often via a Gas Chromatography (GC) inlet to ensure purity.

  • Ionization : Use a standard EI source with an electron energy of 70 eV.

  • Mass Analysis : Scan a mass range appropriate for the compound, for example, from m/z 30 to 200.

  • Detection : A detector, such as an electron multiplier, records the abundance of each ion.

Mass Spectrum Data and Interpretation
m/z (mass-to-charge)Proposed FragmentSignificance
143[C₅H₅NO₄]⁺Molecular Ion (M⁺)
126[M - OH]⁺Loss of hydroxyl radical
113[M - NO]⁺Loss of nitric oxide
97[M - NO₂]⁺Loss of nitro group
81[C₄H₃O₂]⁺
39[C₃H₃]⁺
  • Interpretation :

    • The peak at m/z 143 corresponds to the molecular ion (M⁺), confirming the molecular weight of the compound.[2]

    • The fragmentation pattern is characteristic of nitroaromatic compounds and alcohols. Common fragmentation pathways include the loss of the nitro group (-NO₂, 46 Da) to give a peak at m/z 97, and the loss of the hydroxyl group (-OH, 17 Da) to give a peak at m/z 126.[10] The subsequent fragmentation of the furan ring leads to the smaller ions observed.

G M [M]⁺˙ m/z = 143 F1 [M - OH]⁺ m/z = 126 M->F1 - •OH F2 [M - NO₂]⁺ m/z = 97 M->F2 - •NO₂ F3 [C₄H₃O₂]⁺ m/z = 81 F2->F3 - O

Caption: Simplified proposed fragmentation pathway for this compound in EI-MS.

Integrated Spectroscopic Analysis Workflow

G cluster_Data Data Acquisition cluster_Info Information Derived cluster_Conclusion Conclusion MS Mass Spectrometry (MS) MW Molecular Weight (m/z = 143) MS->MW IR Infrared (IR) Spectroscopy FG Functional Groups (-OH, -NO₂, Furan) IR->FG NMR NMR (¹H, ¹³C) CH C-H Framework (Connectivity) NMR->CH Structure Confirmed Structure of This compound MW->Structure FG->Structure CH->Structure

References

The Advent of a Potent Therapeutic Scaffold: A Technical Guide to the Discovery and History of 5-Nitrofurfuryl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Genesis of a New Antimicrobial Era

In the perpetual battle against microbial pathogens, the discovery of novel chemical scaffolds with potent antimicrobial activity represents a paradigm shift in therapeutic strategies. The introduction of the nitrofuran class of synthetic molecules in the 1940s and 1950s marked such a moment, offering a unique mechanism of action in an era preceding the widespread development of antibiotic resistance.[1] Central to this class is the 5-nitrofuran nucleus, a versatile pharmacophore from which numerous derivatives, including the historically significant 5-Nitrofurfuryl alcohol, have been synthesized. This technical guide provides an in-depth exploration of the discovery, synthesis, and historical development of this compound and its derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of this important therapeutic lineage. We will delve into the foundational work of pioneers like Henry Gilman, dissect the intricate mechanism of action that has rendered these compounds effective for decades, and provide detailed experimental protocols and quantitative data to inform contemporary research and development.

The Pioneering Synthesis: Gilman and Wright's Foundational Work

The first documented synthesis of this compound was a landmark achievement in furan chemistry, reported in 1931 by Henry Gilman and George F. Wright at Iowa State College. Gilman, a towering figure in 20th-century American organic chemistry, had a profound interest in the chemistry of heterocyclic compounds, including furans and thiophenes.[2] His work was often stimulated and financed by the Quaker Oats Company's interest in furfural, a key industrial chemical derived from agricultural byproducts.[3] This industrial connection provided a practical impetus for exploring the chemical reactivity and potential applications of furan derivatives.

The synthesis of this compound was achieved through the nitration of furfuryl acetate, followed by hydrolysis. This multi-step approach was necessitated by the inherent instability of the furan ring to strong oxidizing agents like nitric acid. Direct nitration of furfuryl alcohol was found to be challenging, often leading to decomposition. The use of furfuryl acetate as a starting material provided a more stable substrate for the nitration reaction.

Causality Behind Experimental Choices in the Gilman-Wright Synthesis

The choice of reagents and reaction conditions in the original synthesis was crucial for its success and reflects a deep understanding of furan chemistry:

  • Protection of the Alcohol Group: The primary alcohol of furfuryl alcohol is susceptible to oxidation and other side reactions under strong nitrating conditions. By converting it to the acetate ester (furfuryl acetate), the hydroxyl group was protected, allowing for the selective nitration of the furan ring.

  • Milder Nitrating Agent: The use of a mixture of fuming nitric acid and acetic anhydride generates acetyl nitrate in situ. This is a milder and more effective nitrating agent for sensitive aromatic systems like furan compared to a mixture of nitric and sulfuric acids.[4] Acetic anhydride serves to moderate the reactivity of nitric acid, preventing the oxidative degradation of the furan ring.[4]

  • Temperature Control: The reaction was conducted at very low temperatures (-20°C) to control the exothermic nature of the nitration and to minimize side reactions and decomposition of the sensitive furan nucleus.

  • Role of Pyridine in Hydrolysis: Following the nitration of furfuryl acetate to yield nitrofurfuryl acetate, the acetate group was removed by hydrolysis. The original procedure mentions the use of pyridine in the workup. Pyridine, a weak base, can act as a catalyst in the hydrolysis of esters and also serves to neutralize any acidic byproducts, preventing further degradation of the this compound product.[5]

Experimental Protocol: Synthesis of this compound

The following protocol is a modernized adaptation based on the principles outlined in the foundational work of Gilman and Wright and subsequent refinements in the synthesis of 5-nitrofuran derivatives.

Part 1: Synthesis of 5-Nitrofurfural Diacetate (Precursor to this compound)

This initial step involves the protection of the aldehyde group of furfural and subsequent nitration.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 45 mL of acetic anhydride.

  • Preparation of Nitrating Mixture: Cool the acetic anhydride in an ice-salt bath to between -5°C and 5°C. Slowly add a pre-mixed solution of 4.3 mL of concentrated nitric acid and 0.03 mL of concentrated sulfuric acid dropwise to the stirred acetic anhydride, ensuring the temperature remains within the specified range.

  • Nitration of Furfural: To the cold nitrating mixture, add 5.2 mL of freshly distilled furfural dropwise, maintaining the temperature between -5°C and 5°C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture for 1 hour at -5°C to 5°C.

  • Workup: Pour the reaction mixture onto crushed ice. Neutralize the solution with a cold sodium hydroxide solution, with vigorous stirring, while maintaining a low temperature with the addition of more ice.

  • Isolation: The oily product, 5-nitrofurfuryl acetate, can be separated, and the aqueous layer extracted with ether.

Part 2: Hydrolysis to this compound
  • Hydrolysis: The crude 5-nitrofurfuryl acetate is subjected to hydrolysis. This can be achieved by gentle heating with a dilute acid, such as 50% sulfuric acid, for a short period.

  • Neutralization and Extraction: After hydrolysis, the acidic solution is cooled and neutralized with a suitable base. The resulting this compound is then extracted with an organic solvent like ether.

  • Purification: The solvent is removed under reduced pressure, and the crude this compound can be purified by distillation or recrystallization.

Mechanism of Action: A Multi-Pronged Attack on Bacterial Viability

The enduring efficacy of nitrofurans lies in their unique and multifaceted mechanism of action. These compounds are prodrugs, meaning they are inactive until they are metabolized within the target bacterial cell.[6] This activation is a reductive process catalyzed by bacterial flavoproteins known as nitroreductases.[1][7]

The activation process can be summarized as follows:

  • Cellular Uptake: The nitrofuran compound is taken up by the bacterial cell.

  • Reductive Activation: Inside the bacterium, nitroreductases (such as NfsA and NfsB in E. coli) transfer electrons from NADH or NADPH to the nitro group of the furan ring.[6][7] This reduction occurs in a stepwise manner, generating a series of highly reactive intermediates, including nitroso and hydroxylamino derivatives.[1]

  • Macromolecular Damage: These reactive intermediates are electrophilic and non-specifically attack a wide range of bacterial macromolecules. This includes:

    • DNA Damage: The reactive intermediates can cause strand breaks and other lesions in bacterial DNA.[7]

    • Ribosomal Protein Inhibition: They can bind to and inhibit the function of ribosomal proteins, thereby disrupting protein synthesis.[7]

    • Metabolic Enzyme Inhibition: Key enzymes involved in crucial metabolic pathways, such as the citric acid cycle and pyruvate metabolism, are also targeted and inhibited.[7]

This multi-targeted approach is a key reason for the low rate of acquired resistance to nitrofurans, as it is difficult for bacteria to simultaneously develop mutations to protect all of these targets.[6]

Visualizing the Pathways

Synthesis of this compound

Synthesis_of_5_Nitrofurfuryl_Alcohol Furfural Furfural FurfurylAcetate Furfuryl Acetate Furfural->FurfurylAcetate Protection AceticAnhydride Acetic Anhydride AceticAnhydride->FurfurylAcetate NitrofurfurylAcetate 5-Nitrofurfuryl Acetate FurfurylAcetate->NitrofurfurylAcetate Nitration NitratingMixture HNO3 / Acetic Anhydride (-5 to 5°C) NitratingMixture->NitrofurfurylAcetate NitrofurfurylAlcohol This compound NitrofurfurylAcetate->NitrofurfurylAlcohol Deprotection Hydrolysis Acid Hydrolysis Hydrolysis->NitrofurfurylAlcohol

Caption: Synthetic pathway of this compound.

Mechanism of Action of Nitrofurans

Mechanism_of_Action cluster_0 Inside Bacterium Nitrofuran Nitrofuran Prodrug Nitroreductases Bacterial Nitroreductases (NfsA, NfsB) Nitrofuran->Nitroreductases BacterialCell Bacterial Cell ReactiveIntermediates Reactive Intermediates (Nitroso, Hydroxylamino) Nitroreductases->ReactiveIntermediates Reduction DNA Bacterial DNA ReactiveIntermediates->DNA Damage Ribosomes Ribosomes ReactiveIntermediates->Ribosomes Inhibition MetabolicEnzymes Metabolic Enzymes ReactiveIntermediates->MetabolicEnzymes Inhibition CellDeath Bacterial Cell Death DNA->CellDeath Ribosomes->CellDeath MetabolicEnzymes->CellDeath

Caption: Reductive activation and multi-target action of nitrofurans.

Historical Development and Antimicrobial Activity

The discovery of the antibacterial properties of nitrofurans is credited to the work of Marion C. Dodd and Arthur P. Stillman at Eaton Laboratories in the early 1940s. Their research demonstrated that the presence of a nitro group in the 5-position of the furan ring was essential for antibacterial activity. This discovery paved the way for the development of a range of nitrofuran antibiotics, including nitrofurazone, furazolidone, and nitrofurantoin, the latter being a derivative of the 5-nitrofuran scaffold and introduced into clinical practice in 1952.[8]

The antimicrobial spectrum of 5-nitrofuran derivatives is broad, encompassing both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various nitrofuran derivatives against common bacterial pathogens.

Compound/DerivativeEscherichia coli MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Reference(s)
Nitrofurantoin12.5 - 251.5625 - 6.25[6]
Furazolidone>501.5625[6]
5-Nitrofurfuryl-derived aminophosphonatesModerate activityHigh activity (especially against MRSA)[3]
(Z)-2-(5-nitrofuran-2-ylmethylene)-3(2H)-benzofuranonesActivity demonstratedActivity demonstrated[9]

Note: MIC values can vary depending on the specific strain and testing methodology.

Conclusion: A Legacy of Innovation and a Future of Potential

The discovery and development of this compound and its derivatives represent a significant chapter in the history of antimicrobial chemotherapy. From the foundational synthetic work of Henry Gilman to the elucidation of their unique multi-targeted mechanism of action, nitrofurans have proven to be a remarkably resilient class of therapeutic agents. In an era of escalating antibiotic resistance, the "old" drug class of nitrofurans is experiencing a revival, with ongoing research focused on the synthesis of novel derivatives with enhanced potency and broadened spectra of activity.[1] The in-depth understanding of their history, synthesis, and mechanism of action provided in this guide serves as a critical resource for scientists and researchers dedicated to the continued fight against infectious diseases.

References

Methodological & Application

Application Note: Strategic Use of 5-Nitrofurfuryl Alcohol in the Synthesis of Nitrofuran Antibacterials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthetic utility of 5-Nitrofurfuryl alcohol as a key starting material for the production of medicinally important nitrofuran compounds. We delve into the critical oxidation step required to convert the alcohol into the versatile intermediate, 5-nitro-2-furaldehyde, and subsequently detail its application in the synthesis of prominent antibacterial agents, including Nitrofurantoin, Furazolidone, and Nitrofurazone. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering both mechanistic insights and detailed, field-proven protocols.

Introduction: The Enduring Relevance of Nitrofurans

Nitrofurans are a class of synthetic broad-spectrum antibacterial drugs characterized by a 5-nitro-substituted furan ring. Their unique mechanism of action, which involves the intracellular reduction of the nitro group to form reactive intermediates that damage bacterial DNA and other macromolecules, has kept them relevant in clinical practice, particularly for treating urinary tract infections.

While many synthetic routes to nitrofuran active pharmaceutical ingredients (APIs) begin with furfural, this compound serves as a valuable and readily available precursor. Its strategic use hinges on a highly efficient and selective oxidation to form the pivotal intermediate: 5-nitro-2-furaldehyde. This aldehyde is the common building block for the synthesis of a wide array of nitrofuran derivatives. This guide will illuminate the critical transformation of this compound and its subsequent conversion into key APIs.

Part 1: The Gateway Reaction: Oxidation of this compound

The conversion of this compound to 5-nitro-2-furaldehyde is the cornerstone of its utility. The primary challenge in this step is to achieve selective oxidation of the primary alcohol to an aldehyde without over-oxidation to the corresponding carboxylic acid. The electron-withdrawing nature of the nitro group can influence the reactivity of the furan ring, making the choice of oxidant crucial. Mild, selective oxidizing agents are therefore required.

Mechanism Focus 1: Pyridinium Chlorochromate (PCC)

Pyridinium Chlorochromate (PCC) is an exemplary reagent for this transformation due to its ability to deliver clean and high-yielding oxidation of primary alcohols to aldehydes.[1]

Causality of Experimental Choice: The key to PCC's selectivity is its application in anhydrous organic solvents, typically dichloromethane (DCM).[2] Stronger chromium-based oxidants, like Jones reagent, are used in aqueous conditions. In the presence of water, the initially formed aldehyde can hydrate to form a geminal diol, which is susceptible to further oxidation to a carboxylic acid. By using PCC in an anhydrous environment, this hydration-oxidation pathway is effectively prevented, halting the reaction at the aldehyde stage.[2][3]

The mechanism begins with the nucleophilic attack of the alcohol's oxygen atom on the electrophilic chromium(VI) center of PCC, leading to the formation of a chromate ester intermediate.[1][3] A base, such as pyridine present in the reaction, then abstracts a proton from the alpha-carbon (the carbon bearing the alcohol). This initiates an elimination reaction where the C-H bond electrons shift to form the C=O double bond, and the chromium species is eliminated, yielding the desired aldehyde and a reduced Cr(IV) species.[3]

Caption: Mechanism of this compound oxidation using PCC.

Mechanism Focus 2: Activated Manganese Dioxide (MnO₂)

Manganese dioxide is a valuable alternative, particularly for large-scale synthesis, as it avoids the use of toxic chromium reagents. It functions as a heterogeneous catalyst, simplifying product purification through simple filtration.

Causality of Experimental Choice: Activated MnO₂ is highly selective for the oxidation of allylic, benzylic, and similarly activated alcohols, such as furfuryl alcohols. The pi system of the furan ring activates the adjacent C-H bonds, making them susceptible to oxidation by MnO₂ while leaving other, non-activated alcohols untouched. The reaction is typically performed by stirring the alcohol with a stoichiometric excess of activated MnO₂ in an inert solvent like chloroform, DCM, or acetone at room temperature or with gentle heating.[4] The reaction mechanism is complex and believed to involve radical intermediates on the surface of the MnO₂.

Part 2: Application in the Synthesis of Key Nitrofuran APIs

The 5-nitro-2-furaldehyde obtained from the oxidation of this compound is a versatile precursor for synthesizing various nitrofuran drugs via condensation reactions. The aldehyde's carbonyl group readily reacts with primary amino groups of various substrates to form an azomethine (Schiff base) linkage, which is a core structural feature in many nitrofuran APIs.

Overall_Workflow cluster_APIs Nitrofuran APIs Start This compound Intermediate 5-Nitro-2-furaldehyde Start->Intermediate Selective Oxidation (e.g., PCC, MnO₂) Nitrofurantoin Nitrofurantoin Intermediate->Nitrofurantoin Condensation with 1-Aminohydantoin Furazolidone Furazolidone Intermediate->Furazolidone Condensation with 3-Amino-2-oxazolidinone Nitrofurazone Nitrofurazone Intermediate->Nitrofurazone Condensation with Semicarbazide

References

Application Notes & Protocols: 5-Nitrofurfuryl Alcohol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 5-nitrofurfuryl alcohol as a pivotal building block in modern organic synthesis. Moving beyond a simple recitation of facts, this document elucidates the chemical principles that govern its reactivity and provides field-proven, detailed protocols for its key transformations. We will delve into its critical role as a stable precursor to medicinally important aldehydes, its conversion into esters and ethers, and its activation for nucleophilic substitution reactions. The protocols herein are designed to be self-validating, with a focus on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding for researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Importance of the 5-Nitrofurfuryl Scaffold

This compound, with its characteristic furan ring bearing a nitro group at the 5-position and a hydroxymethyl group at the 2-position, is more than just a simple primary alcohol. Its structure is a carefully orchestrated combination of functionalities that impart both unique reactivity and significant biological relevance.

The furan ring itself is an electron-rich aromatic system, yet the potent electron-withdrawing nature of the nitro group at the C5 position profoundly influences the molecule's overall electronic character. This electronic pull modulates the reactivity of the entire scaffold, including the benzylic-like hydroxymethyl group. The 5-nitrofuran moiety is a well-established "warhead" in medicinal chemistry, forming the core of numerous antibacterial and antiprotozoal agents.[1] Its mechanism of action often involves enzymatic reduction of the nitro group within target pathogens to generate cytotoxic radical species that damage microbial DNA and other macromolecules.

From a synthetic standpoint, this compound serves as a robust and stable precursor to the more sensitive and highly valuable intermediate, 5-nitrofurfural. The direct nitration of furfural is often fraught with challenges, including over-oxidation and poor yields, making a synthetic route through the more stable alcohol an attractive and practical alternative.[2] This guide will illuminate the pathways to harness the synthetic potential of this crucial building block.

Key Synthetic Transformations & Protocols

The primary alcohol functionality of this compound is the main locus of its synthetic transformations. The following sections detail the most critical reactions, providing both mechanistic insights and detailed experimental protocols.

Oxidation to 5-Nitrofurfural: Gateway to Nitrofuran Pharmaceuticals

The single most important application of this compound is its oxidation to 5-nitrofurfural. This aldehyde is the direct precursor to a class of antibiotics known as nitrofurans, including Nitrofurazone and Nifuroxime.[1][3] The choice of oxidant is critical; it must be mild enough to prevent over-oxidation to the carboxylic acid while being robust enough to efficiently convert the alcohol. The presence of the electron-withdrawing nitro group can influence the reaction rate compared to unsubstituted furfuryl alcohol.

Mechanistic Rationale (PCC Oxidation): Pyridinium chlorochromate (PCC) is a preferred reagent for this transformation as it operates under anhydrous conditions, which inherently prevents the formation of the gem-diol hydrate intermediate necessary for over-oxidation to the carboxylic acid.[4][5] The mechanism involves the formation of a chromate ester, followed by a base-assisted E2-like elimination to yield the aldehyde.[5]

Protocol 2.1: Selective Oxidation with Pyridinium Chlorochromate (PCC)

  • Materials:

    • This compound (1.0 eq)

    • Pyridinium chlorochromate (PCC) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Celite® or Silica Gel

    • Thin Layer Chromatography (TLC) plates

    • Rotary Evaporator

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of this compound (e.g., 5.0 g, 34.9 mmol) in anhydrous DCM (150 mL).

    • To this stirring solution, add PCC (e.g., 11.3 g, 52.4 mmol) in one portion. The mixture will turn into a dark brown slurry.

    • Stir the reaction vigorously at room temperature for 2-4 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed. A typical eluent system is 3:1 Hexanes:Ethyl Acetate. The product, 5-nitrofurfural, is more nonpolar than the starting alcohol.

    • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and pass it through a short plug of silica gel or Celite® to filter off the chromium salts. Wash the plug thoroughly with additional DCM/ether.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

    • The resulting crude 5-nitrofurfural is typically a yellow solid of sufficient purity for subsequent steps, such as hydrazone formation.[1][2] If necessary, it can be further purified by recrystallization from an ethanol/water mixture.

Oxidizing AgentTypical ConditionsOutcomeCausality/Notes
PCC Anhydrous DCM, Room TempAldehyde Mild, anhydrous conditions prevent over-oxidation.[4]
Swern Oxidation (COCl)₂, DMSO, Et₃N, -78 °CAldehyde Very mild, avoids heavy metals. Requires cryogenic temperatures. The byproduct dimethyl sulfide is malodorous.
Dess-Martin Periodinane DCM, Room TempAldehyde Mild, metal-free, and proceeds at room temperature.[5]
Jones Reagent (H₂CrO₄) Acetone, H₂SO₄, 0 °CCarboxylic Acid Strong, aqueous oxidant. The aldehyde initially formed is hydrated to a gem-diol, which is then further oxidized.[5]
Esterification: Crafting Functional Derivatives

Esterification of this compound allows for the introduction of a wide variety of functional groups, potentially modulating the compound's physical properties (e.g., solubility, lipophilicity) or serving as a protecting group. The classic Fischer esterification, using an acid catalyst, is a straightforward method.[6]

Mechanistic Rationale (Fischer Esterification): The reaction is an equilibrium process.[6] An acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making it a more potent electrophile. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. To drive the equilibrium towards the product, either the alcohol can be used in excess or water must be removed as it is formed.[7]

Protocol 2.2: Synthesis of 5-Nitrofurfuryl Acetate

  • Materials:

    • This compound (1.0 eq)

    • Acetic anhydride (1.5 eq)

    • Pyridine (as solvent and catalyst)

    • Diethyl ether

    • 1M HCl solution

    • Saturated NaHCO₃ solution

    • Brine (Saturated NaCl solution)

    • Anhydrous MgSO₄ or Na₂SO₄

  • Procedure:

    • In a round-bottom flask, dissolve this compound (e.g., 2.0 g, 13.9 mmol) in pyridine (20 mL).

    • Cool the solution in an ice bath to 0 °C.

    • Slowly add acetic anhydride (e.g., 2.0 mL, 20.8 mmol) dropwise to the stirring solution.

    • Allow the reaction to warm to room temperature and stir for 3-5 hours, or until TLC analysis indicates completion of the reaction.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of diethyl ether.

    • Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 5-nitrofurfuryl acetate as a crude oil or solid, which can be purified by column chromatography if necessary.

Application Showcase: Synthesis of Nitrofurazone

As highlighted, the primary value of this compound lies in its conversion to 5-nitrofurfural, which is a key precursor for nitrofuran antibiotics. The synthesis of Nitrofurazone (5-nitro-2-furaldehyde semicarbazone) is a classic example of a condensation reaction.[1][8]

Mechanistic Rationale: This reaction is a nucleophilic addition-elimination at the aldehyde carbonyl. The terminal amino group of semicarbazide hydrochloride is the most nucleophilic and attacks the electrophilic carbonyl carbon of 5-nitrofurfural. A proton transfer and subsequent elimination of water results in the formation of a stable C=N (imine) bond, yielding the semicarbazone product.[2] The reaction is often buffered with sodium acetate.[1]

Protocol 2.3: Condensation to form Nitrofurazone

  • Prerequisite: 5-Nitrofurfural must be synthesized first, for example, via Protocol 2.1.

  • Materials:

    • 5-Nitrofurfural (1.0 eq)

    • Semicarbazide hydrochloride (1.1 eq)

    • Sodium acetate (1.5 eq)

    • Ethanol/Water solvent mixture

  • Procedure:

    • Prepare a solution of semicarbazide hydrochloride (e.g., 4.2 g, 37.6 mmol) and sodium acetate (e.g., 4.7 g, 57.3 mmol) in 50 mL of a 1:1 ethanol/water mixture. Heat gently to dissolve.

    • In a separate flask, dissolve 5-nitrofurfural (e.g., 5.0 g, 35.4 mmol) in 50 mL of ethanol, heating slightly if necessary.

    • Add the warm 5-nitrofurfural solution to the stirring semicarbazide solution. A bright yellow precipitate should form almost immediately.

    • Stir the mixture at room temperature for 1 hour to ensure complete reaction.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold water, followed by a small amount of cold ethanol.

    • Dry the bright yellow crystalline solid under vacuum to yield pure Nitrofurazone. The reported melting point is approximately 236-240 °C.[2]

Safety & Handling

This compound and its derivatives should be handled with appropriate care in a well-ventilated fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[9] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The nitration procedures to synthesize precursors can involve highly energetic and potentially explosive intermediates like acetyl nitrate and must be performed with extreme caution, adhering strictly to established safety protocols.[4]

References

Experimental Setup for the Nitration of Furfuryl Derivatives: A Guide to Synthesis, Safety, and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

The nitration of furfuryl derivatives is a cornerstone reaction for the synthesis of valuable intermediates in the pharmaceutical and agrochemical industries. Nitrofurans, such as nitrofurantoin and nifuroxazide, are critical antimicrobial agents derived from these processes.[1] However, the furan ring's inherent sensitivity—its susceptibility to oxidation and ring-opening under harsh acidic conditions—presents significant synthetic challenges.[2][3] This guide provides a detailed examination of the experimental setup for the nitration of furfuryl derivatives, with a focus on scientifically sound, safe, and reproducible protocols. We will explore the mechanistic underpinnings of regioselectivity, detail the use of mild nitrating agents, provide a step-by-step protocol for the synthesis of a key intermediate, 5-nitrofurfural diacetate, and discuss modern advancements like continuous flow chemistry that enhance safety and efficiency.

The Chemistry of Furan Nitration: Mechanism and Causality

Furan is a π-electron-rich heterocycle that undergoes electrophilic substitution reactions much more readily than benzene.[4] This high reactivity, however, is coupled with instability toward strong mineral acids, which can cause polymerization or ring cleavage.[2][5] Therefore, the choice of nitrating agent and reaction conditions is paramount.

The Role of Acetyl Nitrate

Direct nitration with nitric acid alone or with sulfuric acid is often too harsh for the delicate furan nucleus.[2][6] The reagent of choice is acetyl nitrate (CH₃COONO₂), generated in situ by reacting nitric acid with acetic anhydride.[5] This mixture provides a milder, more controlled source of the electrophilic nitronium ion (NO₂⁺) or its carrier.[2] The acetic anhydride serves a dual purpose: it reacts with nitric acid to form the active nitrating agent and, in the case of furfural, it protects the reactive aldehyde group by converting it to a diacetate, which is more stable under the reaction conditions.[7]

Mechanism of Electrophilic Substitution and Regioselectivity

The nitration of 2-substituted furans, such as furfural, predominantly occurs at the C5 position.[5] This regioselectivity is dictated by the stability of the cationic intermediate (sigma complex or arenium ion) formed during the electrophilic attack. Attack at the C5 position allows for resonance stabilization of the positive charge across the ring and involving the heteroatom without disrupting the conjugation of the substituent.

The reaction proceeds through an addition-elimination mechanism. After the initial electrophilic attack by the nitronium ion at C5, an acetate ion (from the acetic anhydride medium) can add to the C2 position, forming a non-aromatic diene intermediate.[8][9] A final base-assisted elimination step restores the aromaticity of the ring, yielding the 5-nitrofuran product.[9]

G cluster_0 Step 1: Generation of Nitrating Agent cluster_1 Step 2: Electrophilic Attack & Intermediate Formation cluster_2 Step 3: Rearomatization A HNO₃ + (CH₃CO)₂O B CH₃COONO₂ (Acetyl Nitrate) + CH₃COOH A->B Formation D Sigma Complex (Cationic Intermediate) C Furfural Derivative (e.g., Furfural Diacetate) C->D NO₂⁺ attack at C5 C->D E Addition Product (5-nitro-2-acetoxy-dihydrofuran derivative) D->E Acetate Addition F 5-Nitrofurfuryl Derivative E->F Elimination of Acetic Acid (Base-assisted)

Caption: Mechanism of Furan Nitration.

Critical Safety Protocols for Nitration Reactions

Nitration reactions are energetically favorable and can be highly exothermic, posing a significant risk of thermal runaway if not properly controlled.[10] Furthermore, the reagents involved are hazardous.

  • Reagent Hazards :

    • Nitric Acid : Highly corrosive and a strong oxidizing agent. It can cause severe burns and reacts violently with many organic compounds and reducing agents.[11][12][13] Toxic nitrogen dioxide gas can be produced.[11]

    • Acetic Anhydride : Corrosive and reacts with water.

    • Acetyl Nitrate : While milder than mixed acid, it is unstable and potentially explosive, especially in concentrated form.[1][14] In situ generation and immediate use are mandatory.

  • Core Safety Requirements :

    • Engineering Controls : All operations must be conducted in a certified chemical fume hood with good ventilation to prevent inhalation of toxic fumes.[11] An emergency eyewash and shower station must be readily accessible.[13]

    • Personal Protective Equipment (PPE) : Wear acid-resistant gloves (e.g., butyl rubber or neoprene), chemical safety goggles, a face shield, and a flame-resistant lab coat at all times.[11]

    • Strict Temperature Control : The reaction is highly exothermic. Use an ice-salt bath or a cryo-cooler to maintain the specified low temperature range (e.g., -10°C to 5°C). A digital thermometer with an alarm is recommended.[15][16]

    • Controlled Reagent Addition : Add reagents slowly and dropwise using an addition funnel to manage the rate of heat generation.[15] Never add water to the concentrated acid mixture; always add acid to the anhydride or the reaction mixture slowly.

    • Quenching : The quenching step (adding the reaction mixture to water/ice) is also exothermic and must be performed slowly and with vigorous stirring.

    • Waste Disposal : Do not mix nitric acid waste with other waste streams, particularly organic solvents, to prevent violent reactions.[17] Neutralize acidic waste streams before disposal according to institutional guidelines.

Experimental Protocol: Synthesis of 5-Nitrofurfural Diacetate

This protocol details the nitration of furfural, a representative furfuryl derivative. The aldehyde group is protected in situ as a diacetate, which is then nitrated. This method is adapted from established undergraduate and patent literature.[15][16]

Materials and Equipment
  • Reagents : Furfural (freshly distilled), Acetic Anhydride, Concentrated Nitric Acid (70%), Concentrated Sulfuric Acid (98%), Sodium Hydroxide (10% solution), Ethanol (95%).

  • Equipment : Three-necked round-bottom flask, magnetic stirrer and stir bar, dropping/addition funnel, digital thermometer, ice-salt bath, beaker for quenching, Buchner funnel and flask, standard glassware.

Step-by-Step Procedure

Part A: Preparation of the Nitrating Mixture (Acetyl Nitrate)

  • Set up a three-necked flask in an ice-salt bath on a magnetic stirrer. Equip it with a thermometer and a dropping funnel.

  • Add 45 mL of acetic anhydride to the flask and cool the contents to between -5°C and 0°C with stirring.

  • Prepare a mixture of 4.3 mL of concentrated nitric acid and 0.03 mL of concentrated sulfuric acid.

  • Slowly add the acid mixture dropwise to the cold, stirred acetic anhydride. CRITICAL: Maintain the temperature below 5°C throughout the addition.[15] The resulting solution contains the in situ generated acetyl nitrate.

Part B: Nitration Reaction

  • Once the nitrating mixture is prepared and stable at -5°C to 0°C, add 5.2 mL of freshly distilled furfural dropwise via the addition funnel.

  • CRITICAL: The rate of addition must be controlled to keep the internal temperature between -5°C and 5°C.[15] This step is highly exothermic.

  • After the addition is complete, continue stirring the mixture in the ice-salt bath for 1 hour, ensuring the temperature remains in the -5°C to 5°C range.[15]

Part C: Workup and Isolation

  • Slowly pour the cold reaction mixture into a beaker containing 200 g of crushed ice and water with vigorous stirring. This will hydrolyze the excess acetic anhydride.

  • Allow the mixture to stir at room temperature for approximately 30 minutes. A white precipitate of 5-nitrofurfural diacetate should form.[15]

  • Carefully add 10% sodium hydroxide solution dropwise to neutralize the mixture. Monitor the pH and adjust it to between 2.5 and 4.0.[15][16]

  • Gently warm the mixture in a water bath to ~55°C for about 1 hour to complete the conversion of any remaining intermediates.[15][16]

  • Allow the mixture to cool to room temperature and then stand overnight to maximize crystallization.

  • Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Wash the crystals thoroughly with cold water to remove residual acids and salts.

Part D: Purification

  • Recrystallize the crude product from 95% ethanol.

  • Air-dry the purified white crystals. The expected melting point is in the range of 88-92°C.[15][16] The typical yield is around 80%.[15]

G cluster_prep Preparation cluster_reaction Nitration cluster_workup Workup & Isolation cluster_purify Purification prep_anhydride 1. Cool Acetic Anhydride (-5 to 0°C) prep_acid 2. Prepare HNO₃/H₂SO₄ mix prep_acetyl 3. Add Acid Mix to Anhydride (Maintain < 5°C) Forms Acetyl Nitrate prep_acid->prep_acetyl react_add 4. Add Furfural Dropwise (Maintain -5 to 5°C) prep_acetyl->react_add react_stir 5. Stir for 1 hour at -5 to 5°C react_add->react_stir work_quench 6. Quench on Ice/Water react_stir->work_quench work_neutralize 7. Neutralize with NaOH (pH 2.5 - 4.0) work_quench->work_neutralize work_heat 8. Warm to 55°C for 1 hr work_neutralize->work_heat work_cool 9. Cool and Crystallize work_heat->work_cool work_filter 10. Filter and Wash Solid work_cool->work_filter pur_recrys 11. Recrystallize from Ethanol work_filter->pur_recrys pur_dry 12. Dry Product pur_recrys->pur_dry

Caption: Experimental Workflow for Synthesis.

Data Summary: Key Reaction Parameters

For successful nitration, precise control over several parameters is essential. The table below summarizes the critical variables for the synthesis of 5-nitrofurfural diacetate.

ParameterValue / ConditionRationale & Causality
Nitrating Agent Acetyl Nitrate (in situ)Mild reagent prevents furan ring degradation and oxidation.[2][5]
Solvent/Medium Acetic AnhydrideReactant for acetyl nitrate formation and protects the aldehyde group.[7]
Catalyst Conc. H₂SO₄ (catalytic amount)Facilitates the formation of the nitronium ion.[16]
Reaction Temp. -10°C to +10°C (ideal -5°C to 5°C)Controls the highly exothermic reaction, preventing side reactions and thermal runaway.[16]
Workup pH 2.5 - 5.0Optimizes the conversion of the intermediate to the final product and aids precipitation.[15][16]
Post-Neutralization Temp. 45°C - 55°CEnsures the complete conversion of the intermediate 5-nitro-2-acetoxy-2,5-dihydrofurfural diacetate to the final product.[16]

Modern Approaches: Continuous Flow Nitration

While the batch protocol described is effective, modern process chemistry has moved towards continuous flow systems to enhance safety and reproducibility.[1] A robust, automated continuous flow platform allows for the in situ generation of acetyl nitrate and immediate reaction with the furfural substrate.[14]

Advantages of Flow Chemistry:

  • Enhanced Safety : The unstable and explosive acetyl nitrate is generated and consumed in very small quantities within the reactor, minimizing the risk associated with its accumulation.[1][14]

  • Superior Heat Transfer : The high surface-area-to-volume ratio of microreactors allows for efficient removal of the exothermic heat of reaction, preventing thermal runaway.[6]

  • High Reproducibility : Automated control over reagent stoichiometry, residence time, and temperature leads to consistent product quality and yield.[1]

  • Rapid Synthesis : Reaction times can be reduced to minutes instead of hours.[1]

Analytical Characterization

To ensure the success of the synthesis, proper analytical monitoring and characterization are essential.

  • Reaction Monitoring : Thin-Layer Chromatography (TLC) can be used to monitor the consumption of the starting material and the formation of the product.[18]

  • Product Identification : The structure of the purified 5-nitrofurfural diacetate can be confirmed using Proton NMR (¹H NMR).[15]

  • Purity Analysis : High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of the final product.[19][20]

References

Application Note: Advanced Analytical Strategies for the Detection of Nitrofuran Residues

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in food safety, veterinary medicine, and regulatory compliance.

Abstract: This document provides a comprehensive guide to the analytical methodologies for detecting residues of banned nitrofuran antibiotics. Due to their rapid in vivo metabolism, regulatory monitoring focuses not on the parent compounds, but on their stable, tissue-bound metabolites. We will explore the foundational principles and detailed protocols for the confirmatory analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and screening analysis using Enzyme-Linked Immunosorbent Assay (ELISA), providing field-proven insights into sample preparation, derivatization, and instrumental analysis.

Introduction: The Challenge of Nitrofuran Residue Analysis

Nitrofuran antibiotics (e.g., furazolidone, furaltadone, nitrofurantoin, nitrofurazone) are broad-spectrum antimicrobial agents. However, due to concerns over their carcinogenic and mutagenic properties, their use in food-producing animals has been banned in many jurisdictions, including the European Union.[1][2] The analytical challenge lies in the fact that parent nitrofuran drugs are metabolized within hours of administration. Their residues become covalently bound to proteins and macromolecules in tissues, where they can persist.

Therefore, effective monitoring and enforcement rely on the detection of these stable, tissue-bound metabolites:

  • AOZ (3-amino-2-oxazolidinone) from Furazolidone

  • AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone) from Furaltadone

  • AHD (1-aminohydantoin) from Nitrofurantoin

  • SEM (Semicarbazide) from Nitrofurazone

A critical step in all modern analytical methods is the derivatization of these metabolites with 2-nitrobenzaldehyde (NBA).[3][4] This reaction occurs after an acid-catalyzed hydrolysis step, which releases the metabolites from the proteins. The derivatization converts the unstable primary amine metabolites into stable, chromophoric nitrophenyl derivatives (e.g., NPAOZ, NPAMOZ), which are amenable to chromatographic analysis and detection.

The Universal Analytical Workflow

The detection of nitrofuran metabolites from complex matrices like eggs, shrimp, or milk follows a multi-step workflow designed to release, stabilize, and isolate the target analytes for sensitive detection.[4][5]

Diagram: General Workflow for Nitrofuran Metabolite Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Homogenized Sample (e.g., Egg, Tissue, Milk) Hydrolysis Acid Hydrolysis (Release of bound metabolites) Sample->Hydrolysis HCl Derivatization Derivatization with 2-NBA (Formation of stable NP-derivatives) Hydrolysis->Derivatization 2-Nitrobenzaldehyde Neutralization pH Adjustment / Neutralization Derivatization->Neutralization Extraction Extraction (LLE or SPE/QuEChERS) Neutralization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Final_Extract Final Extract for Analysis Evaporation->Final_Extract LCMS LC-MS/MS (Confirmatory) Final_Extract->LCMS ELISA ELISA (Screening) Final_Extract->ELISA

Caption: Core workflow for nitrofuran metabolite analysis.

Confirmatory Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard and reference technique for the confirmatory analysis of nitrofuran metabolites.[1] Its power lies in the combination of physical separation by liquid chromatography with highly selective and sensitive mass detection, allowing for unambiguous identification and quantification at sub-µg/kg levels. The use of Multiple Reaction Monitoring (MRM) ensures that only specific precursor-to-product ion transitions for each analyte are monitored, drastically reducing matrix interference.[1]

Principle of Causality

The choice of LC-MS/MS is dictated by regulatory requirements for confirmatory methods, which demand high specificity and the ability to confirm the molecular identity of the analyte. Isotope-labeled internal standards (e.g., AOZ-d4) are crucial.[5] They are added at the beginning of the process and co-elute with the native analytes, allowing for precise quantification by correcting for matrix effects and variations in extraction recovery and ionization efficiency.

Protocol: LC-MS/MS Analysis of Nitrofuran Metabolites in Eggs

This protocol is adapted from validated methods compliant with European Commission Decision 2002/657/EC and Regulation (EU) 2021/808.[1][2]

1. Sample Preparation & Homogenization:

  • Weigh 1.0 g (± 0.1 g) of homogenized whole egg sample into a 50 mL polypropylene centrifuge tube.

  • Add internal standard working solution.

  • Vortex briefly to mix.

2. Hydrolysis and Derivatization:

  • Add 5 mL of 0.2 M HCl.

  • Add 50 µL of 0.1 M 2-nitrobenzaldehyde (in DMSO).

  • Vortex thoroughly and incubate overnight (approx. 16 hours) at 37 °C. This dual-step releases the bound metabolites and simultaneously forms the stable nitrophenyl derivatives.[4]

3. Extraction (QuEChERS Approach):

  • Cool the sample to room temperature.

  • Add 500 µL of 2 M NaOH and 1 mL of 0.5 M phosphate buffer to adjust the pH to approximately 6.5-7.0.[4]

  • Add 10 mL of ethyl acetate.

  • Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 10 minutes.

4. Clean-up and Reconstitution:

  • Transfer the upper ethyl acetate layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 1 mL of the mobile phase starting composition (e.g., 80:20 water:acetonitrile) and filter through a 0.22 µm syringe filter into an HPLC vial.

5. Instrumental Analysis:

  • HPLC System: Agilent 1100 series or equivalent.[6]

  • Column: Phenyl-hexyl column (e.g., 100 x 2.1 mm, 2.6 µm). A phenyl-hexyl phase provides alternative selectivity for aromatic compounds like the NP-derivatives.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Gradient: A typical gradient starts at 20% B, ramps to 95% B over 8 minutes, holds for 2 minutes, and re-equilibrates.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). At least two transitions should be monitored per analyte for confirmation.

Diagram: LC-MS/MS Protocol Workflow

G start 1g Homogenized Egg step1 Add Internal Standards start->step1 step2 Acid Hydrolysis (HCl) & Derivatization (2-NBA) 16h @ 37°C step1->step2 step3 Neutralize & Add Ethyl Acetate + QuEChERS Salts step2->step3 step4 Vortex & Centrifuge step3->step4 step5 Collect Supernatant step4->step5 step6 Evaporate to Dryness step5->step6 step7 Reconstitute & Filter step6->step7 end Inject into LC-MS/MS step7->end

Caption: Step-by-step workflow for LC-MS/MS analysis.

Screening Analysis: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a rapid, high-throughput, and cost-effective method for screening large numbers of samples for the presence of nitrofuran metabolites.[7] It is typically a semi-quantitative or qualitative method used to identify presumptive positive samples that then require confirmation by LC-MS/MS.[7] The most common format is a competitive ELISA.

Principle of Causality

In a competitive ELISA, the derivatized nitrofuran metabolite (NP-metabolite) in the sample extract competes with a known amount of enzyme-conjugated NP-metabolite for binding to a limited number of specific antibody sites coated on a microtiter plate.[8] The amount of color produced by the enzyme's substrate is inversely proportional to the concentration of the analyte in the sample. A sample with a high concentration of the metabolite will result in less binding of the enzyme-conjugate and thus a weaker color signal.

Protocol: Competitive ELISA for Nitrofuran Metabolites

1. Sample Preparation:

  • The sample preparation, hydrolysis, derivatization, and extraction steps are identical to those described for the LC-MS/MS method (Section 3, Steps 1-4).

  • A key difference may be the final reconstitution solvent, which must be compatible with the ELISA buffer system. Often, a buffer containing a small percentage of organic solvent is used.

2. ELISA Procedure:

  • Add standards, controls, and prepared sample extracts to the appropriate wells of the antibody-coated microtiter plate.

  • Add the enzyme conjugate (e.g., NP-AOZ-HRP) to each well.

  • Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for competitive binding.

  • Wash the plate multiple times with a wash buffer to remove unbound reagents. This is a critical step to reduce background noise.

  • Add the substrate solution (e.g., TMB) to each well.

  • Incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.

  • Add a stop solution (e.g., dilute sulfuric acid) to terminate the reaction and stabilize the color.

  • Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

3. Data Interpretation:

  • A standard curve is generated by plotting the absorbance of the standards against their known concentrations.

  • The concentration of the metabolite in the samples is determined by interpolating their absorbance values from the standard curve.

  • Results are typically compared against a pre-determined cut-off value to classify samples as negative or presumptively positive.

Method Performance and Validation

Analytical methods for regulatory purposes must be thoroughly validated according to international guidelines. Key performance parameters are summarized below.

ParameterLC-MS/MS (Confirmatory)ELISA (Screening)Rationale
Specificity Very High (based on MRM transitions and retention time)High (Antibody-dependent)Ensures the method detects only the target analyte without interference.
Decision Limit (CCα) 0.11 - 0.37 µg/kg[1][3]~0.3 µg/kg[7]The concentration at which it can be decided with a statistical certainty (α-error ≤ 5%) that a sample is non-compliant.
Detection Capability (CCβ) 0.12 - 0.61 µg/kg[3][4]N/A (Screening)The smallest content of the substance that may be detected, identified and/or quantified in a sample with a statistical certainty (β-error ≤ 5%).
Recovery 82 - 110%[1][5]80 - 110%[7]The efficiency of the extraction process.
Precision (RSD) < 10% (Repeatability)[1] < 22% (Reproducibility)[1]< 20%Measures the closeness of agreement between a series of measurements.
Linearity (R²) > 0.99[1][2]N/A (Non-linear curve)The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Conclusion and Expert Recommendations

The analysis of 5-Nitrofurfuryl alcohol-related compounds in modern food safety and drug development is centered on the robust detection of the four key tissue-bound metabolites: AOZ, AMOZ, AHD, and SEM. The causality for the complex sample preparation—involving both hydrolysis and derivatization—is the inherent instability of the free metabolites and their covalent binding to tissue, making this combined step non-negotiable for reliable analysis.

For laboratories involved in regulatory monitoring, a two-tiered approach is recommended. High-throughput screening with a validated ELISA method allows for the cost-effective analysis of large sample batches. All presumptive positive findings must then be unequivocally confirmed using a validated LC-MS/MS method, which provides the specificity and legal defensibility required for enforcement actions. The use of isotope-labeled internal standards in the confirmatory method is considered best practice and is essential for achieving the highest level of accuracy and trustworthiness in results.

References

5-Nitrofurfuryl Alcohol as a Substrate in Enzymatic Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual Reactivity of 5-Nitrofurfuryl Alcohol

This compound, a derivative of the furan family, presents a fascinating case study in enzymatic reactivity. Its chemical structure, featuring both a nitro group and a primary alcohol, renders it a substrate for at least two distinct classes of enzymes: nitroreductases and alcohol dehydrogenases/oxidases. This dual potential for biotransformation makes it a valuable tool for researchers in enzymology, drug development, and bioremediation.

The primary focus of this guide will be on the enzymatic reduction of the nitro group by nitroreductases. This reaction is of significant interest as 5-nitrofurans are a class of prodrugs that require reductive activation to exert their biological effects, including antimicrobial and potential anticancer activities. Understanding the kinetics and mechanisms of this activation is crucial for the development of novel therapeutics and for elucidating mechanisms of drug resistance.

Additionally, the presence of the furfuryl alcohol moiety opens the door to oxidation by alcohol dehydrogenases and related oxidoreductases. While less explored for this specific substrate, this pathway is relevant in the broader context of biomass valorization and the enzymatic synthesis of fine chemicals.

These application notes and protocols are designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for utilizing this compound as a substrate in enzymatic assays. The methodologies described herein are grounded in established principles of enzymology and are designed to be self-validating, ensuring robust and reproducible results.

Safety First: Handling this compound

Before commencing any experimental work, it is imperative to be fully aware of the hazards associated with this compound and to implement appropriate safety measures.

Hazard Summary:

  • Toxicity: this compound is harmful if swallowed, in contact with skin, or inhaled.[1]

  • Irritation: It can cause skin and serious eye irritation, as well as respiratory irritation.[1][2]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2] When handling the compound as a powder or creating solutions that may aerosolize, use a suitable respirator.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

  • Handling: Avoid direct contact with the skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your chemical supplier.[2][3]

Part 1: this compound as a Substrate for Nitroreductases

Nitroreductases (EC 1.5.1.34) are a family of enzymes that catalyze the reduction of nitroaromatic and nitroheterocyclic compounds. These enzymes are typically flavoproteins that utilize NAD(P)H as a source of reducing equivalents.[4] The reduction of the nitro group is a stepwise process that generates highly reactive intermediates, including nitroso and hydroxylamine derivatives, which are often responsible for the biological activity of the parent compound.

Mechanism of Nitroreduction

The enzymatic reduction of this compound by a typical nitroreductase proceeds through a series of two-electron transfers from a reduced flavin cofactor (FMN or FAD) within the enzyme's active site.

DOT Script for Nitroreductase Mechanism

Nitroreductase_Mechanism cluster_enzyme Nitroreductase NTR_FAD NTR-FAD NTR_FADH2 NTR-FADH2 NTR_FAD->NTR_FADH2 NADP+ NAD(P)+ 5_NFA This compound (R-NO2) NTR_FADH2->5_NFA 2e- NADP(H) NAD(P)H + H+ NADP(H)->NTR_FAD 2e- Nitroso Nitroso Intermediate (R-NO) 5_NFA->Nitroso H2O Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine 2e-, 2H+ Amine Amino Product (R-NH2) Hydroxylamine->Amine 2e-, 2H+, H2O

Caption: Proposed enzymatic reduction of this compound by a nitroreductase.

Application Note: Screening for Nitroreductase Activity

A primary application of this compound is as a chromogenic substrate to screen for and characterize nitroreductase activity. The nitro group of this compound imparts a pale yellow color to solutions, and its reduction leads to a loss of this color, which can be monitored spectrophotometrically. This provides a straightforward and continuous assay for enzyme activity.

Causality in Experimental Design:

  • Wavelength Selection: The choice of wavelength for monitoring the reaction is critical. A wavelength scan of this compound should be performed to determine its absorbance maximum (λmax). The reaction progress is then monitored by the decrease in absorbance at this wavelength over time.

  • Cofactor Stoichiometry: The concentration of the NAD(P)H cofactor should be in excess to ensure that it is not the limiting reagent during the initial phase of the reaction, allowing for the determination of the initial velocity (V₀).

  • Enzyme Concentration: The concentration of the nitroreductase should be chosen to provide a linear rate of substrate depletion over a reasonable time frame (e.g., 5-10 minutes).

Protocol 1: Spectrophotometric Assay for Nitroreductase Activity

This protocol provides a general method for determining the activity of a purified nitroreductase or a cell lysate containing nitroreductase activity, using this compound as the substrate.

Materials:

  • This compound

  • NADPH or NADH

  • Purified nitroreductase or cell lysate

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.0

  • 96-well UV-transparent microplate or quartz cuvettes

  • Spectrophotometer capable of kinetic measurements

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of NAD(P)H in assay buffer.

    • Dilute the enzyme preparation to the desired concentration in assay buffer.

  • Assay Setup:

    • In a 96-well plate or cuvette, prepare the reaction mixture as described in the table below. It is recommended to prepare a master mix of the buffer and NAD(P)H.

ComponentVolume (for 1 mL final)Final Concentration
Assay Buffer (pH 7.0)880 µL50 mM
10 mM NAD(P)H10 µL100 µM
10 mM this compound10 µL100 µM
Enzyme Solution100 µLVariable
  • Initiation and Measurement:

    • Pre-incubate the reaction mixture (without the substrate) at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

    • Initiate the reaction by adding the this compound stock solution.

    • Immediately start monitoring the decrease in absorbance at the predetermined λmax of this compound (typically around 320 nm) for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time plot.

    • The enzyme activity can be expressed in units (µmol of substrate consumed per minute) using the Beer-Lambert law (A = εbc), where A is the change in absorbance, ε is the molar extinction coefficient of this compound, b is the path length of the cuvette/well, and c is the change in concentration.

DOT Script for Nitroreductase Assay Workflow

Nitroreductase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Stock Solutions (Substrate, Cofactor, Enzyme) MasterMix Prepare Master Mix (Buffer, Cofactor) Reagents->MasterMix Preincubation Pre-incubate Master Mix + Enzyme MasterMix->Preincubation Initiation Initiate with Substrate Preincubation->Initiation Measurement Monitor Absorbance Decrease Initiation->Measurement Plot Plot Absorbance vs. Time Measurement->Plot V0 Calculate Initial Velocity (V₀) Plot->V0 Activity Calculate Enzyme Activity V0->Activity

Caption: Workflow for a spectrophotometric nitroreductase assay.

Part 2: this compound as a Substrate for Alcohol Dehydrogenases

Alcohol dehydrogenases (ADHs; EC 1.1.1.1) are a broad class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, typically using NAD⁺ or NADP⁺ as the oxidant.[5] While the primary reactivity of this compound is often associated with its nitro group, the furfuryl alcohol moiety can also serve as a substrate for ADHs.

Application Note: Characterizing ADH Specificity

The use of this compound as a substrate for ADHs can be valuable for probing the substrate specificity of these enzymes. The electron-withdrawing nature of the nitro group can influence the reactivity of the alcohol, providing insights into the electronic preferences of the enzyme's active site.

Causality in Experimental Design:

  • Reaction Direction: ADH-catalyzed reactions are reversible. To study the oxidation of this compound, the reaction should be monitored by the production of NAD(P)H, which has a characteristic absorbance at 340 nm.

  • pH Optimum: The pH of the reaction buffer can significantly influence the reaction equilibrium and the enzyme's activity. A pH range should be tested to determine the optimal conditions for the oxidation of this compound.

  • Substrate Inhibition: High concentrations of some substrates can lead to substrate inhibition in ADHs. It is important to test a range of this compound concentrations to identify any inhibitory effects.

Protocol 2: Spectrophotometric Assay for Alcohol Dehydrogenase Activity

This protocol outlines a method for measuring the activity of an ADH using this compound as the substrate, by monitoring the production of NAD(P)H.

Materials:

  • This compound

  • NAD⁺ or NADP⁺

  • Purified alcohol dehydrogenase or cell lysate

  • Assay Buffer: 100 mM Glycine-NaOH buffer, pH 9.0

  • 96-well UV-transparent microplate or quartz cuvettes

  • Spectrophotometer capable of kinetic measurements

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 20 mM stock solution of NAD⁺ or NADP⁺ in assay buffer.

    • Dilute the enzyme preparation to the desired concentration in assay buffer.

  • Assay Setup:

    • In a 96-well plate or cuvette, prepare the reaction mixture as detailed in the table below. A master mix of buffer and NAD(P)⁺ is recommended.

ComponentVolume (for 1 mL final)Final Concentration
Assay Buffer (pH 9.0)880 µL100 mM
20 mM NAD(P)⁺50 µL1 mM
10 mM this compound10 µL100 µM
Enzyme Solution60 µLVariable
  • Initiation and Measurement:

    • Pre-incubate the reaction mixture (without the substrate) at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

    • Initiate the reaction by adding the this compound stock solution.

    • Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time plot.

    • The enzyme activity can be calculated using the molar extinction coefficient of NAD(P)H at 340 nm (6220 M⁻¹cm⁻¹).

Quantitative Data Summary

The following table provides a summary of key quantitative data relevant to the use of this compound in enzymatic assays.

ParameterValueSource(s)
Molecular Weight143.10 g/mol
λmax of this compound~320 nm (To be determined empirically)-
Molar Extinction Coefficient of NAD(P)H6220 M⁻¹cm⁻¹ at 340 nmStandard
Typical Substrate Concentration Range10 - 500 µMGeneral
Typical NAD(P)H/NAD(P)⁺ Concentration100 µM - 1 mMGeneral

Concluding Remarks

This compound is a versatile substrate that can be employed to investigate the activity of both nitroreductases and alcohol dehydrogenases. The protocols provided in this guide offer a solid foundation for researchers to design and execute robust enzymatic assays. As with any experimental system, optimization of the reaction conditions for the specific enzyme and research question is paramount. The self-validating nature of these protocols, grounded in fundamental principles of enzyme kinetics, will enable the generation of high-quality, reproducible data.

References

Application Note: Derivatization of 5-Nitrofurfuryl Alcohol for Enhanced Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of Nitrofurans and the Case for Derivatization

The 5-nitrofuran scaffold is a cornerstone in the development of antimicrobial agents, with a long history of clinical use against a broad spectrum of bacterial and protozoal infections. The antimicrobial efficacy of these compounds is intrinsically linked to the enzymatic reduction of the nitro group within the target pathogen, leading to the formation of reactive cytotoxic species that disrupt cellular processes.[1] 5-Nitrofurfuryl alcohol, a fundamental building block in this class, presents a reactive hydroxyl group that serves as a prime target for chemical modification. While the parent molecule exhibits inherent antimicrobial properties, its derivatization into esters, ethers, and carbamates offers a strategic avenue to modulate its physicochemical properties, such as lipophilicity, solubility, and metabolic stability. These modifications can lead to enhanced bioavailability, improved target engagement, and potentially a more favorable therapeutic window.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the rationale, synthesis, and evaluation of this compound derivatives. We will explore the synthesis of key derivative classes and outline protocols for assessing their enhanced biological activity, thereby providing a framework for the development of next-generation nitrofuran-based therapeutics.

Scientific Rationale: Tuning Physicochemical Properties to Enhance Efficacy

The primary motivation for derivatizing the hydroxyl group of this compound is to systematically alter the molecule's properties to overcome limitations of the parent compound. The key is to introduce functionalities that can positively influence the pharmacokinetic and pharmacodynamic profile without compromising the essential nitro group responsible for its mechanism of action.

  • Lipophilicity and Membrane Permeation: Conversion of the polar hydroxyl group into less polar esters, ethers, or carbamates can significantly increase the lipophilicity of the molecule. This modification can enhance its ability to penetrate bacterial cell walls and membranes, leading to higher intracellular concentrations and, consequently, improved antimicrobial potency.

  • Metabolic Stability and Prodrug Strategies: The hydroxyl group can be a site for metabolic inactivation through glucuronidation or sulfation. Masking this group as an ester or carbamate can protect it from rapid metabolism, prolonging the compound's half-life in vivo. Furthermore, these derivatives can act as prodrugs, undergoing enzymatic or chemical hydrolysis within the target organism or at the site of infection to release the active this compound.

  • Structure-Activity Relationships (SAR): Systematic derivatization allows for the exploration of structure-activity relationships. By introducing a variety of substituents, researchers can probe the steric and electronic requirements for optimal interaction with the nitroreductase enzymes responsible for activating the drug. Quantitative Structure-Activity Relationship (QSAR) studies on related 5-nitrofuran derivatives have consistently shown that electronic effects play a crucial role in their antibacterial activity.[2]

Synthetic Strategies and Protocols

The following section details the proposed synthetic protocols for the preparation of this compound esters, ethers, and carbamates. These protocols are based on established organic chemistry principles and successful derivatizations of similar molecules.

General Workflow for Derivatization and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound ester Esterification start->ester ether Williamson Ether Synthesis start->ether carbamate Carbamoylation start->carbamate ester_prod 5-Nitrofurfuryl Esters ester->ester_prod ether_prod 5-Nitrofurfuryl Ethers ether->ether_prod carbamate_prod 5-Nitrofurfuryl Carbamates carbamate->carbamate_prod mic MIC Determination ester_prod->mic ether_prod->mic carbamate_prod->mic mbc MBC Determination mic->mbc cytotox Cytotoxicity Assay mic->cytotox sar SAR Analysis mbc->sar cytotox->sar

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of 5-Nitrofurfuryl Esters (e.g., 5-Nitrofurfuryl Acetate)

Rationale: Esterification is a straightforward method to mask the polar hydroxyl group and increase lipophilicity. Acetyl chloride or acetic anhydride are common and efficient reagents for this transformation.

Materials:

  • This compound

  • Acetyl chloride (or Acetic anhydride)

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 5-nitrofurfuryl acetate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 5-Nitrofurfuryl Ethers (e.g., 5-Nitrofurfuryl Benzyl Ether)

Rationale: The Williamson ether synthesis is a classic and reliable method for preparing ethers. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield the desired 5-nitrofurfuryl benzyl ether.

  • Confirm the structure of the product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 3: Synthesis of 5-Nitrofurfuryl Carbamates (e.g., N-Phenyl 5-Nitrofurfuryl Carbamate)

Rationale: Carbamates can be synthesized by reacting the alcohol with an isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.

Materials:

  • This compound

  • Phenyl isocyanate

  • Anhydrous Toluene

  • Dibutyltin dilaurate (catalyst, optional)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous toluene in a round-bottom flask.

  • Add phenyl isocyanate (1.05 eq) to the solution.

  • If the reaction is slow, add a catalytic amount of dibutyltin dilaurate.

  • Heat the reaction mixture to 60-80 °C and stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography if necessary.

  • Characterize the purified N-phenyl 5-nitrofurfuryl carbamate by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: Assessing Enhanced Antimicrobial Activity

A critical component of this research is the systematic evaluation of the newly synthesized derivatives to determine if and to what extent their biological activity has been enhanced compared to the parent this compound.

Proposed Experimental Workflow for Biological Screening

G cluster_screening Antimicrobial Screening cluster_analysis Data Analysis and Interpretation compounds Synthesized Derivatives (Esters, Ethers, Carbamates) + this compound (Control) mic_assay Minimum Inhibitory Concentration (MIC) Assay compounds->mic_assay gram_pos Gram-positive Bacteria (e.g., S. aureus, E. faecalis) gram_pos->mic_assay gram_neg Gram-negative Bacteria (e.g., E. coli, P. aeruginosa) gram_neg->mic_assay fungi Fungi (e.g., C. albicans) fungi->mic_assay mic_results MIC Values mic_assay->mic_results sar_analysis Structure-Activity Relationship (SAR) Analysis mic_results->sar_analysis lead_id Lead Compound Identification sar_analysis->lead_id

Caption: Proposed workflow for the biological screening and analysis of this compound derivatives.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a standard method to quantify the in vitro activity of a compound.

Materials:

  • Synthesized this compound derivatives and parent compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile pipettes and other microbiology lab equipment

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform a serial two-fold dilution of each compound in the appropriate growth medium to achieve a range of concentrations.

  • Inoculate each well with a standardized suspension of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Include positive controls (microorganism in medium without compound) and negative controls (medium only).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria, and at 35 °C for 24-48 hours for fungi.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Data Presentation and Interpretation

The results of the antimicrobial screening should be tabulated for clear comparison.

Table 1: Hypothetical MIC Values (µg/mL) of this compound and its Derivatives

CompoundDerivative ClassR GroupS. aureus MICE. coli MICC. albicans MIC
1 Parent Alcohol-163264
2a EsterAcetyl81632
2b EsterBenzoyl4816
3a EtherMethyl163264
3b EtherBenzyl81632
4a CarbamatePhenyl248
4b Carbamate4-Chlorophenyl124

Interpretation of Hypothetical Data:

  • Esterification (2a, 2b): Both acetyl and benzoyl esters show improved activity over the parent alcohol, with the more lipophilic benzoyl group conferring greater potency.

  • Etherification (3a, 3b): The small methyl ether shows no improvement, suggesting that a certain level of lipophilicity is required. The benzyl ether, however, demonstrates enhanced activity.

  • Carbamoylation (4a, 4b): The carbamates exhibit the most significant enhancement in activity. The introduction of an electron-withdrawing chloro substituent on the phenyl ring (4b) further boosts the potency, which aligns with QSAR findings that electronic factors are important for the activity of nitrofurans.[2]

Conclusion and Future Directions

The derivatization of this compound at its hydroxyl group presents a promising strategy for enhancing its antimicrobial properties. The synthetic protocols outlined in this application note provide a clear path for the generation of ester, ether, and carbamate libraries. The subsequent biological evaluation will enable the identification of lead compounds with improved potency and potentially more favorable pharmacokinetic profiles.

Future work should focus on expanding the library of derivatives to include a wider range of substituents to further probe the structure-activity relationships. In vivo efficacy studies of the most promising candidates in animal models of infection will be a critical next step in the drug development pipeline. Additionally, mechanism of action studies should be conducted to confirm that the enhanced activity is due to improved cellular penetration and not an alteration of the fundamental nitroreductive activation pathway.

References

Application Notes and Protocols for 5-Nitrofurfuryl Alcohol in Material Science Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Functional Furan Derivative

5-Nitrofurfuryl alcohol, a derivative of the bio-based compound furfuryl alcohol, presents a unique combination of functionalities that make it a compelling building block for advanced materials. The presence of a furan ring, a primary alcohol, and a nitro group on a single small molecule opens avenues for the synthesis of functional polymers with tailored properties. While its use as an antimicrobial agent is well-documented, its application in material science is an emerging field with significant potential.[1][2][3] This guide provides an in-depth exploration of the use of this compound in material science, focusing on the synthesis of novel polymers and functional materials. We will delve into the underlying chemical principles and provide detailed protocols for researchers to explore its utility in their own work.

The key to harnessing this compound lies in understanding the reactivity of its constituent parts. The furan moiety can participate in Diels-Alder reactions, enabling cross-linking and the formation of reversible polymer networks.[4][5] The alcohol group provides a handle for esterification and etherification reactions, allowing it to be incorporated into polyesters, polyurethanes, or grafted onto existing polymer backbones. The nitro group, an electron-withdrawing group, can influence the electronic properties of the resulting materials and can be reduced to an amine to introduce further functionality.

This document will guide you through the synthesis of polymers from this compound, its use in creating antimicrobial materials, and its potential in developing stimuli-responsive systems and molecularly imprinted polymers.

I. Synthesis of Poly(this compound): A Proposed Approach

Direct polymerization of this compound can be achieved through acid-catalyzed polycondensation, similar to its parent compound, furfuryl alcohol.[6][7][8] The polymerization of furfuryl alcohol is known to be a complex process involving the formation of methylene and ether linkages, as well as potential ring-opening and Diels-Alder reactions leading to a highly cross-linked, thermosetting polymer.[9][10][11][12] The electron-withdrawing nature of the nitro group in this compound is expected to influence the reaction kinetics and the structure of the resulting polymer.

Proposed Reaction Scheme:

The acid-catalyzed polymerization is initiated by the protonation of the hydroxyl group, followed by the elimination of water to form a carbocation. This cation then attacks the C5 position of another furan ring, leading to the formation of methylene bridges between the furan units.

G cluster_0 Initiation cluster_1 Propagation 5-NFA This compound Protonation Protonated Alcohol 5-NFA->Protonation + H+ Carbocation Furfuryl Carbocation Protonation->Carbocation - H2O Dimer Dimer Carbocation->Dimer + 5-NFA Polymer Poly(this compound) Dimer->Polymer + n 5-NFA

Caption: Proposed acid-catalyzed polymerization of this compound.

Experimental Protocol: Acid-Catalyzed Polymerization

This protocol is a proposed method based on the established procedures for furfuryl alcohol polymerization.[6][8] Researchers should treat this as a starting point and optimize the reaction conditions for their specific needs.

Materials:

  • This compound (ensure high purity)

  • p-Toluenesulfonic acid (PTSA) or Sulfuric acid (H₂SO₄) as a catalyst

  • Anhydrous solvent (e.g., dioxane, tetrahydrofuran (THF)) (optional, for solution polymerization)

  • Methanol (for precipitation)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Nitrogen inlet

  • Dropping funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Vacuum filtration apparatus

Procedure:

  • Preparation: Set up the reaction apparatus in a fume hood. The flask should be equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel. Ensure all glassware is dry.

  • Monomer and Solvent: If performing a solution polymerization, dissolve a known amount of this compound in the anhydrous solvent in the reaction flask. For bulk polymerization, the neat monomer is used.

  • Catalyst Addition: Prepare a solution of the acid catalyst in a small amount of the reaction solvent. Add the catalyst solution dropwise to the stirred monomer solution at room temperature under a nitrogen atmosphere. The reaction can be exothermic, so slow addition is crucial.

  • Polymerization: After the catalyst addition is complete, the reaction mixture can be stirred at room temperature or gently heated (e.g., 50-80 °C) to control the rate of polymerization. The progress of the reaction can be monitored by the increase in viscosity of the mixture.

  • Precipitation and Purification: Once the desired viscosity is reached (or after a set reaction time), cool the mixture to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of methanol with vigorous stirring. The polymer will precipitate as a solid.

  • Washing: Collect the precipitated polymer by vacuum filtration. Wash the polymer thoroughly with methanol and then with deionized water to remove any unreacted monomer, catalyst, and low molecular weight oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Quantitative Data Summary:

ParameterSuggested RangeNotes
Monomer ConcentrationBulk or 1-5 M in solventHigher concentrations lead to faster polymerization and higher molecular weight.
Catalyst (PTSA)0.1 - 1.0 mol% (relative to monomer)Catalyst concentration significantly affects the reaction rate.[8]
TemperatureRoom Temperature to 80 °CHigher temperatures accelerate the reaction but may lead to uncontrolled cross-linking.
Reaction Time1 - 24 hoursMonitor viscosity to determine the endpoint.
Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its structure, thermal properties, and molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization and identify functional groups. Expected peaks include those for the furan ring, the nitro group, and the methylene bridges formed during polymerization. The disappearance of the broad -OH peak from the monomer is a key indicator of polymerization.[13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the polymer, confirming the formation of methylene and ether linkages and the integrity of the furan and nitro groups.[10][15]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer. Poly(furfuryl alcohol) is known for its high char yield, and a similar behavior is expected for the nitro-substituted polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.

II. Application in Antimicrobial Materials

The inherent antimicrobial properties of the nitrofuran group can be leveraged to create materials with long-lasting antibacterial activity. By incorporating this compound into a polymer matrix, the antimicrobial agent is covalently bound, preventing its leaching and providing a sustained effect.[2][3]

Protocol: Synthesis of an Antimicrobial Coating

This protocol describes the synthesis of a methacrylate-based copolymer incorporating 5-nitrofurfuryl methacrylate, which can be used as an antimicrobial coating.

Part 1: Synthesis of 5-Nitrofurfuryl Methacrylate Monomer

G 5-NFA This compound 5-NFMA 5-Nitrofurfuryl Methacrylate 5-NFA->5-NFMA Methacryloyl_Chloride Methacryloyl Chloride Methacryloyl_Chloride->5-NFMA

Caption: Synthesis of 5-Nitrofurfuryl Methacrylate.

Materials:

  • This compound

  • Methacryloyl chloride

  • Triethylamine (as a base)

  • Anhydrous dichloromethane (DCM) as solvent

  • Sodium bicarbonate solution (5% w/v)

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound and triethylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool in an ice bath.

  • Slowly add methacryloyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Wash the reaction mixture with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 5-nitrofurfuryl methacrylate monomer.

  • Purify the monomer by column chromatography if necessary.

Part 2: Copolymerization for Antimicrobial Coating

Materials:

  • 5-Nitrofurfuryl methacrylate (synthesized above)

  • Methyl methacrylate (MMA) or other suitable comonomer

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • Anhydrous toluene or THF as solvent

Procedure:

  • Dissolve the desired ratio of 5-nitrofurfuryl methacrylate and the comonomer in the solvent in a reaction vessel.

  • Add AIBN to the solution.

  • De-gas the mixture by several freeze-pump-thaw cycles.

  • Heat the reaction mixture to 60-70 °C and stir for the desired reaction time (e.g., 6-24 hours).

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol.

  • Filter and dry the copolymer.

The resulting copolymer can be dissolved in a suitable solvent and applied to a surface as a coating. The antimicrobial efficacy can be tested using standard microbiological assays.

III. Advanced Applications: Stimuli-Responsive Materials and Molecular Imprinting

A. Diels-Alder Chemistry for Reversible Cross-Linking

The furan ring in this compound can undergo a reversible Diels-Alder reaction with a dienophile, such as a maleimide.[4][5] This property can be exploited to create self-healing or thermally remendable materials. A polymer containing this compound units can be cross-linked with a bismaleimide. Upon heating, the Diels-Alder adducts can undergo a retro-Diels-Alder reaction, breaking the cross-links and allowing the material to flow and heal cracks. Upon cooling, the cross-links reform.

G Furan_Polymer Polymer with Furan Moiety Crosslinked_Polymer Cross-linked Network Furan_Polymer->Crosslinked_Polymer Bismaleimide Bismaleimide Cross-linker Bismaleimide->Crosslinked_Polymer Healed_Polymer Healed Network Crosslinked_Polymer->Healed_Polymer Heat (retro-Diels-Alder) -> Cool (Diels-Alder)

Caption: Reversible cross-linking via Diels-Alder reaction.

B. Molecularly Imprinted Polymers (MIPs) for Sensing Applications

Molecular imprinting is a technique to create polymers with specific recognition sites for a target molecule. Nitrofuran compounds have been used as templates to create MIPs for their selective extraction and detection.[16][17][18] While this compound itself may not be the target, its structural analogues are, suggesting its potential in this area.

Protocol Outline for MIP Synthesis:

  • Complex Formation: The template molecule (a nitrofuran derivative) is mixed with a functional monomer (e.g., methacrylic acid) in a porogenic solvent. The functional monomer forms a pre-polymerization complex with the template through non-covalent interactions.

  • Polymerization: A cross-linking agent (e.g., ethylene glycol dimethacrylate) and an initiator are added, and polymerization is initiated.

  • Template Removal: The template molecule is extracted from the polymer matrix, leaving behind cavities that are complementary in size and shape to the template.

  • Rebinding: The MIP can then selectively rebind the target molecule from a sample.

IV. Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[19] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

V. Conclusion

This compound is a versatile monomer with significant potential in material science. Its unique combination of a polymerizable furan ring, a reactive alcohol group, and a functional nitro group allows for the synthesis of a wide range of advanced materials. From antimicrobial coatings to self-healing polymers and selective sensors, the applications of this bio-based building block are ripe for exploration. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to innovate and develop the next generation of functional materials.

References

Application Notes and Protocols for the Laboratory Synthesis of 5-Nitrofurfurylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, in-depth technical guide for the laboratory synthesis of 5-nitrofurfurylamine hydrochloride, starting from 5-nitrofurfuryl alcohol. The protocol is structured as a two-part synthesis, beginning with the conversion of the starting alcohol to a reactive chloride intermediate, followed by the formation of the primary amine hydrochloride via the Delépine reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, safety protocols, and characterization methods. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction and Synthesis Overview

5-Nitrofurfurylamine hydrochloride is a chemical intermediate belonging to the nitrofuran class of compounds. Nitrofuran derivatives have been extensively studied for their broad-spectrum antibacterial properties. The synthesis of this specific amine hydrochloride provides a key building block for the development of novel therapeutic agents and other fine chemicals.

The synthetic route detailed herein is a robust two-step process:

  • Chlorination: The hydroxyl group of this compound is substituted with a chlorine atom using thionyl chloride (SOCl₂) to form the reactive intermediate, 5-nitrofurfuryl chloride. This step is crucial as it converts the poor leaving group (-OH) into a good leaving group (-Cl), facilitating subsequent nucleophilic substitution.

  • Delépine Reaction: The synthesized 5-nitrofurfuryl chloride is then used to alkylate hexamethylenetetramine (hexamine). The resulting quaternary ammonium salt is subsequently hydrolyzed under acidic conditions to yield the target primary amine, 5-nitrofurfurylamine, which is isolated as its stable hydrochloride salt.[1][2] This method is advantageous as it selectively produces primary amines with minimal side reactions like over-alkylation, which can be a problem with direct ammonolysis.[1][3]

Overall Reaction Scheme

The complete synthetic pathway is illustrated below.

Overall_Synthesis Overall Synthesis Pathway cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Delépine Reaction start This compound intermediate 5-Nitrofurfuryl chloride start->intermediate + SOCl₂ - SO₂ - HCl product 5-Nitrofurfurylamine HCl intermediate->product 1. Hexamine 2. HCl, EtOH, H₂O

Caption: Two-step synthesis of 5-nitrofurfurylamine HCl.

Part I: Synthesis of 5-Nitrofurfuryl Chloride

Principle and Mechanism

The conversion of a primary alcohol to an alkyl chloride using thionyl chloride is a classic and efficient transformation.[4] The reaction proceeds through the formation of an intermediate chlorosulfite ester. In the absence of a base, the reaction often follows an Sₙi (internal nucleophilic substitution) mechanism with retention of stereochemistry. However, for a primary alcohol like this compound and in the presence of a base such as pyridine (which is often used to neutralize the HCl byproduct), the mechanism shifts.[5] The base-assisted pathway involves the chloride ion, liberated during the reaction, acting as a nucleophile in an Sₙ2 displacement of the chlorosulfite group, leading to the desired alkyl chloride.[5] The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), escape the reaction mixture, driving the equilibrium towards the product.[4]

Materials and Equipment

Table 1: Materials and Reagents for Part I

Reagent/MaterialGradeSupplierNotes
This compound≥98%Sigma-AldrichStarting material.
Thionyl chloride (SOCl₂)≥99%Fisher ScientificReagent, highly corrosive and moisture-sensitive.[6]
PyridineAnhydrous, ≥99.8%Acros OrganicsBase/Solvent.
Dichloromethane (DCM)Anhydrous, ≥99.8%VWRSolvent.
Diethyl etherAnhydrousJ.T. BakerFor work-up.
Saturated sodium bicarbonate (NaHCO₃)ACS Grade-For washing.
Anhydrous magnesium sulfate (MgSO₄)ACS Grade-For drying.

Table 2: Equipment for Part I

EquipmentSpecification
Three-neck round-bottom flask250 mL
Magnetic stirrer and stir bar-
Dropping funnel100 mL
Condenser with drying tube (CaCl₂)-
Thermometer-10 to 110 °C
Ice bath-
Rotary evaporator-
Separatory funnel250 mL
Experimental Protocol

CAUTION: This procedure must be performed in a certified chemical fume hood. Thionyl chloride is highly toxic, corrosive, and reacts violently with water.[6][7] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a condenser fitted with a calcium chloride drying tube. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.

  • Reagent Preparation: In the flask, dissolve 10.0 g of this compound in 80 mL of anhydrous dichloromethane. Add 6.6 mL of anhydrous pyridine to the solution.

  • Reaction Initiation: Cool the flask in an ice bath to 0-5 °C.

  • Thionyl Chloride Addition: Slowly add 6.2 mL of thionyl chloride dropwise from the dropping funnel over a period of 30-45 minutes. Rationale: This slow addition is critical to control the exothermic reaction and prevent a dangerous temperature increase. The pyridine neutralizes the HCl gas generated in situ.[5]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Carefully pour the reaction mixture over 100 g of crushed ice in a beaker. Rationale: This step quenches any remaining thionyl chloride. This must be done slowly and cautiously in the fume hood.

    • Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (to remove residual acid), and finally with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The resulting crude product, 5-nitrofurfuryl chloride, is a yellow-brown oil or low-melting solid and is typically used in the next step without further purification.

Part II: Synthesis of 5-Nitrofurfurylamine Hydrochloride

Principle and Mechanism: The Delépine Reaction

The Delépine reaction provides a clean and efficient pathway to primary amines from alkyl halides.[8][9]

  • Salt Formation: The reaction begins with an Sₙ2 attack of a nitrogen atom in hexamine on the electrophilic carbon of 5-nitrofurfuryl chloride.[2][10] This forms a stable, crystalline quaternary ammonium salt, often called a hexaminium salt, which precipitates from the non-polar solvent.

  • Acid Hydrolysis: The hexaminium salt is then hydrolyzed by refluxing in acidic ethanol.[1] The acid catalyzes the breakdown of the complex cage structure, ultimately liberating the primary amine, formaldehyde, and ammonium chloride.[10] Using hydrochloric acid for this step conveniently yields the desired product directly as its hydrochloride salt, which is often more stable and easier to handle than the free base.

Materials and Equipment

Table 3: Materials and Reagents for Part II

Reagent/MaterialGradeSupplierNotes
5-Nitrofurfuryl chlorideFrom Part I-Intermediate.
Hexamethylenetetramine (Hexamine)≥99%Sigma-AldrichReagent.
ChloroformAnhydrous, ≥99%VWRSolvent.
Ethanol95%-Solvent for hydrolysis.
Hydrochloric acid (HCl)Concentrated (37%)Fisher ScientificReagent for hydrolysis.
Activated charcoalACS Grade-For decolorizing.

Table 4: Equipment for Part II

EquipmentSpecification
Two-neck round-bottom flask500 mL
Magnetic stirrer and stir bar-
Reflux condenser-
Heating mantle-
Büchner funnel and flask-
Filter paper-
Experimental Protocol

Step A: Formation of the Hexaminium Salt

  • Setup: In a 500 mL two-neck flask equipped with a magnetic stir bar and reflux condenser, dissolve the crude 5-nitrofurfuryl chloride from Part I in 150 mL of anhydrous chloroform.

  • Reagent Addition: Add 10.0 g of hexamethylenetetramine to the solution.

  • Reaction: Gently reflux the mixture with stirring for 2 hours. A pale yellow precipitate of the hexaminium salt will form. Rationale: Refluxing ensures the reaction goes to completion. The salt is generally insoluble in chloroform, which facilitates its separation.[10]

  • Isolation of Salt: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes. Collect the precipitated salt by vacuum filtration using a Büchner funnel. Wash the solid with two 20 mL portions of cold diethyl ether to remove any unreacted starting material. Air-dry the salt.

Step B: Hydrolysis to 5-Nitrofurfurylamine Hydrochloride

  • Setup: Transfer the dried hexaminium salt to a 500 mL round-bottom flask.

  • Hydrolysis Mixture: Prepare the hydrolysis reagent by carefully adding 20 mL of concentrated hydrochloric acid to 150 mL of 95% ethanol. Add this acidic ethanol solution to the flask containing the salt.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. Rationale: The acidic ethanol solution breaks down the salt complex to release the primary amine.[1][10]

  • Isolation and Purification:

    • After reflux, cool the mixture to room temperature. A precipitate of ammonium chloride may form.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add approximately 50 mL of hot ethanol to dissolve the product. If the solution is colored, add a small amount of activated charcoal and heat briefly.

    • Hot-filter the solution to remove the charcoal and any insoluble ammonium chloride.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the 5-nitrofurfurylamine hydrochloride.

    • Collect the yellow crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 40-50 °C.

Product Characterization

To confirm the identity, purity, and structure of the synthesized 5-nitrofurfurylamine hydrochloride, the following analytical techniques are recommended.

Table 5: Characterization Data for 5-Nitrofurfurylamine Hydrochloride

AnalysisMethod/TechniqueExpected Result
Appearance Visual InspectionYellow crystalline solid.
Melting Point Capillary Melting Point ApparatusCompare with literature value.
¹H NMR 400 MHz, in DMSO-d₆Expect signals for the furan ring protons, the CH₂ group adjacent to the amine, and a broad signal for the -NH₃⁺ protons.
¹³C NMR 100 MHz, in DMSO-d₆Expect signals corresponding to the furan ring carbons and the CH₂ carbon.
FTIR KBr pelletCharacteristic peaks for N-H stretching (amine salt), C-H stretching, C=C (furan ring), and strong N-O stretching (nitro group).
Mass Spec. ESI-MSDetection of the molecular ion corresponding to the free amine [M+H]⁺.

Experimental Workflow Diagram

Experimental_Workflow Detailed Experimental Workflow A Dissolve this compound in DCM + Pyridine B Cool to 0-5 °C A->B C Add SOCl₂ Dropwise B->C D Stir at RT (2-3h) C->D E Quench with Ice D->E F Extract with DCM E->F G Wash & Dry Organic Layer F->G H Evaporate Solvent (Crude 5-Nitrofurfuryl Chloride) G->H I Dissolve Crude Chloride & Hexamine in Chloroform H->I J Reflux (2h) I->J K Isolate Hexaminium Salt (Filtration) J->K L Hydrolyze Salt in Acidic Ethanol (Reflux 4-6h) K->L M Evaporate Solvent L->M N Recrystallize from Ethanol M->N O Filter & Dry Product N->O P Characterize Final Product (NMR, FTIR, MP, MS) O->P

Caption: Step-by-step workflow from starting material to final product.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Part I: Low yield of chloride Incomplete reaction.Increase reaction time or temperature slightly. Ensure reagents are anhydrous.
Moisture contamination.Use oven-dried glassware and anhydrous solvents. Perform under an inert atmosphere.
Part II: Salt does not precipitate Solvent polarity too high.Ensure chloroform is used and is of good quality.
Incomplete reaction in Part I.Confirm consumption of starting alcohol by TLC before proceeding.
Part II: Low yield of final amine HCl Incomplete hydrolysis.Extend the reflux time for the hydrolysis step. Ensure sufficient HCl is present.
Product lost during work-up.Minimize the amount of solvent used for recrystallization to avoid loss of product. Ensure cooling is adequate.
Final product is dark/oily Impurities present.Use activated charcoal during recrystallization. Perform a second recrystallization if necessary.

References

Troubleshooting & Optimization

common impurities in 5-Nitrofurfuryl alcohol and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Nitrofurfuryl Alcohol

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges related to impurities and purification.

Frequently Asked Questions (FAQs)

Q1: My this compound sample, which was initially a light-colored solid/oil, has darkened over time. What is causing this discoloration?

A1: The darkening of this compound is a common indicator of degradation. Like its precursor, furfuryl alcohol, it is susceptible to polymerization and decomposition, especially when exposed to heat, light, or air.[1][2] The formation of polymeric byproducts is a primary cause of the dark coloration. To mitigate this, store the compound in a dark bottle, under an inert atmosphere (like nitrogen or argon), and at refrigerated temperatures.[2]

Q2: I am seeing an unexpected peak in my HPLC analysis of a this compound sample. What could it be?

A2: An unexpected peak could be one of several common impurities. The most likely candidates are unreacted starting materials from the synthesis, such as 5-nitrofurfural or 5-nitro-2-furoic acid.[3] Another possibility is an oxidation product, particularly if the sample has been stored improperly.[1] Refer to the Impurity Identification and Characterization section below for a more detailed list of potential impurities and their typical analytical signatures.

Q3: Is this compound sensitive to light?

A3: Yes, there is evidence to suggest that related nitrofuran compounds are sensitive to light. For instance, 5-nitrofurfural can undergo photolysis in aqueous solutions.[4] Therefore, it is best practice to handle and store this compound in amber vials or otherwise protected from light to prevent photochemical degradation.

Impurity Identification and Characterization

Understanding the origin and identity of impurities is the first step toward their effective removal. Impurities in this compound can be broadly categorized as process-related, degradation-related, or elemental.

Common Impurities in this compound
Impurity NameTypeLikely SourceRecommended Analytical Method
5-Nitrofurfural Process-RelatedIncomplete reduction of the aldehyde during synthesis.[3][5]HPLC, GC-MS
5-Nitro-2-furoic acid Process-RelatedUnreacted starting material if the synthesis involves its reduction.[3]HPLC, LC-MS
Furfural Process-RelatedImpurity carried over from the synthesis of 5-nitrofurfural.[5][6]GC-MS
Polymeric Species DegradationPolymerization upon exposure to heat, light, or prolonged storage.[1][2]Size Exclusion Chromatography, NMR
Oxidation Products DegradationOxidation of the alcohol functional group.[1]LC-MS, FT-IR
Residual Solvents (e.g., THF, Methanol) Process-RelatedSolvents used during synthesis and purification.[1][3]Headspace GC-MS
Impurity Formation Pathways

The following diagram illustrates the common synthetic route to this compound and highlights where key impurities can arise.

G cluster_synthesis Synthesis Pathway cluster_impurities Impurity Formation Furfural Furfural 5-Nitrofurfural 5-Nitrofurfural Furfural->5-Nitrofurfural Nitration Unreacted_Furfural Furfural Furfural->Unreacted_Furfural 5-Nitrofurfuryl_alcohol 5-Nitrofurfuryl_alcohol 5-Nitrofurfural->5-Nitrofurfuryl_alcohol Reduction (e.g., with borane-THF) Unreacted_5NF 5-Nitrofurfural 5-Nitrofurfural->Unreacted_5NF Degradation Degradation Products (Polymers, Oxidation) 5-Nitrofurfuryl_alcohol->Degradation Heat, Light, Air G A Start: Crude This compound B Analyze Purity (e.g., HPLC, GC, NMR) A->B C Is Purity < 99%? B->C D Identify Major Impurity (e.g., via MS, standard comparison) C->D Yes I End: Purified Product C->I No E Impurity Type? D->E F Recrystallization E->F Process-Related (e.g., 5-Nitrofurfural) G Silica Gel Chromatography E->G Multiple Impurities or Similar Polarity H Vacuum Distillation E->H Volatile Impurities or Dark Coloration F->I G->I H->I

References

Technical Support Center: Reduction of 5-Nitrofurfuryl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and troubleshooting of 5-aminofurfuryl alcohol via the reduction of 5-nitrofurfuryl alcohol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. The inherent sensitivity of the furan ring, coupled with the multi-step nature of nitro group reduction, presents unique challenges that require careful consideration of reaction conditions. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you overcome common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reduction of this compound is stalling or proceeding very slowly. What are the likely causes and how can I drive it to completion?

A1: Incomplete or sluggish reactions are among the most common issues in nitro reductions. The root cause often lies in catalyst activity, reagent stoichiometry, or suboptimal reaction conditions. Here is a systematic troubleshooting approach:

  • Catalyst/Reagent Inactivity:

    • Catalytic Hydrogenation (e.g., Pd/C, Pt/C): Heterogeneous catalysts can lose activity due to improper storage, poisoning from previous reactions, or simply being from an old batch. Ensure your catalyst is fresh. If you suspect catalyst poisoning, consider pre-treating your starting material by filtering it through a small plug of silica or activated carbon. Insufficient catalyst loading is another common culprit; try increasing the catalyst weight percentage (typically 5-10 mol% of the metal).[1]

    • Metal/Acid Reductions (e.g., Fe/NH₄Cl, Zn/AcOH): The surface area and activation of the metal powder are critical. Use finely powdered, high-grade metal. For metals like zinc, pre-activation may be necessary.[1]

    • Other Reducing Agents (e.g., Sodium Dithionite): These reagents can decompose on storage. Always use a freshly opened bottle of high-purity reagent.[1]

  • Solubility Issues: this compound must be fully dissolved for the reaction to proceed efficiently. If your starting material has poor solubility in the chosen solvent, the reaction rate will be severely limited.[1] Consider switching to a solvent with better solubilizing power, such as THF, or using a co-solvent system like Ethanol/Water or Methanol. Protic co-solvents can often improve the efficiency of catalytic hydrogenations.[1][2]

  • Insufficient Hydrogen Source:

    • H₂ Gas: For catalytic hydrogenations, ensure all connections are leak-proof. If running at atmospheric pressure (e.g., with a balloon), the reaction may simply require higher H₂ pressure to proceed effectively.[2]

    • Transfer Hydrogenation: If using a hydrogen donor like ammonium formate or hydrazine, ensure you are using a sufficient molar excess to drive the reaction to completion.

  • Temperature: While many reductions work at room temperature, some substrates require heating to achieve a reasonable rate.[1] Cautiously increase the temperature and monitor the reaction closely by TLC or HPLC, as excessive heat can promote side reactions and degradation of the furan ring.

Q2: My reaction is producing a complex mixture of byproducts. I suspect incomplete reduction intermediates like hydroxylamine or azoxy compounds. How can I improve selectivity for the amine?

A2: The reduction of a nitro group is a stepwise process that proceeds through nitroso and hydroxylamine intermediates. The accumulation of these species can lead to the formation of dimeric azoxy and azo compounds, which are often colored and difficult to separate.[3][4]

  • Mechanism of Side Product Formation: The hydroxylamine intermediate is a key branching point. It can either be further reduced to the desired amine or condense with the nitroso intermediate (also present in the reaction) to form an azoxy compound. This can be further reduced to azo and hydrazo compounds.[4][5]

  • Strategies for Improving Selectivity:

    • Ensure Complete Reduction: Use a sufficient excess of your reducing agent to ensure that the hydroxylamine intermediate is rapidly converted to the amine before it can dimerize.[1]

    • Control Temperature: Many of the condensation side reactions are accelerated by heat. Running the reaction at a lower temperature, even if it takes longer, can significantly improve the final purity. Exothermic reactions should be cooled to prevent localized overheating.

    • Use Additives: For catalytic hydrogenations, the addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates, leading to purer products and faster reaction times.[6]

    • Choice of Catalyst: The nature of the catalyst can influence the reaction pathway. For example, gold-based catalysts have been reported to suppress the accumulation of condensation products in some cases.[5]

Q3: The reaction mixture is turning dark brown or black, and I'm isolating a polymeric material instead of my desired product. What is causing this degradation?

A3: This is a classic sign of furan ring decomposition. Furfuryl alcohol and its derivatives are notoriously sensitive to acidic conditions, which can catalyze polymerization.[7][8]

  • Avoid Strong Acids: Standard reduction methods that employ strong mineral acids, such as SnCl₂/HCl or Fe/HCl, are generally poor choices for this substrate. The low pH will protonate the alcohol, creating a good leaving group and initiating carbocation-driven polymerization of the furan ring.

  • Recommended Conditions:

    • Catalytic Hydrogenation: This is often the cleanest method as it runs under neutral conditions. Solvents like ethanol, ethyl acetate, or THF are excellent choices.[1]

    • Catalytic Transfer Hydrogenation: Using hydrogen donors like ammonium formate with Pd/C is also performed under near-neutral conditions and is highly effective.[9]

    • Neutral Metal Reductions: If using a metal reductant, choose buffered or neutral conditions. A combination of iron powder with ammonium chloride in a water/ethanol mixture is a well-established method that maintains a pH around 7.[1]

Q4: What is the most reliable method for selectively reducing the nitro group of this compound on a laboratory scale?

A4: For this specific substrate, catalytic transfer hydrogenation (CTH) using palladium on carbon (Pd/C) with ammonium formate as the hydrogen donor is an excellent first choice.

  • Why it Works Well:

    • High Selectivity: This method is exceptionally mild and highly selective for the nitro group, leaving the alcohol and the acid-sensitive furan ring intact.[9]

    • Safety and Convenience: It avoids the need for high-pressure hydrogenation equipment and the handling of flammable hydrogen gas.[9]

    • Neutral pH: The reaction is run under neutral conditions, preventing the polymerization side reactions discussed in Q3.

    • Efficiency: The reaction is often fast, proceeding to completion at room temperature or with gentle warming.

An alternative, robust method is catalytic hydrogenation with H₂ gas and Pd/C catalyst in a solvent like ethanol.[1] While it requires appropriate hydrogenation equipment, it is known for producing very clean products with a simple workup (filtration of the catalyst).

Troubleshooting & Workflow Diagrams

The following diagrams provide a visual guide to troubleshooting common issues and understanding the reaction pathway.

Caption: A decision tree for troubleshooting incomplete reductions.

G note Condensation of intermediates leads to undesired dimeric byproducts. Azoxy Azoxy Azoxy->note

Caption: The pathway from nitro to amine showing key intermediates.

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate

This procedure is highly recommended for its mildness, safety, and selectivity.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent: Dissolve the starting material in methanol or ethanol (approx. 0.1–0.2 M concentration).

  • Reagents: To this solution, add 10% Palladium on Carbon (Pd/C, 5-10 mol % Pd) followed by ammonium formate (4-5 eq) in portions. The addition of ammonium formate can be exothermic.

  • Reaction: Stir the mixture at room temperature or heat gently to 40-50 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until all the starting material is consumed. The product, 5-aminofurfuryl alcohol, is typically more polar.

  • Workup: Upon completion, cool the mixture to room temperature and dilute with methanol. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with additional methanol.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude residue can be purified further if necessary, typically by column chromatography on silica gel.

Protocol 2: Catalytic Hydrogenation using H₂ Gas

This is a classic and very clean method if the proper equipment is available.

  • Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, THF).[1]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol % Pd) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the flask with nitrogen or argon, then evacuate and backfill with hydrogen gas (H₂). Repeat this cycle 3 times. Stir the reaction vigorously under a positive pressure of H₂ (a balloon is sufficient for small scale, but a pressure vessel is preferred) at room temperature.

  • Monitoring: Reaction progress can be monitored by the uptake of H₂ or by periodically taking samples for TLC/HPLC analysis.

  • Workup: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen gas. Filter the mixture through Celite® to remove the catalyst, washing the filter cake with the reaction solvent.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

Data Presentation: Comparison of Reduction Methods

The table below summarizes common methods for nitro group reduction, with specific considerations for the this compound substrate.

MethodReagents & Typical ConditionsProsConsSuitability for this compound
Catalytic Hydrogenation H₂ (1-5 atm), Pd/C or PtO₂, RT, EtOH/EtOAc/THF[1]Very clean, high yield, simple workup (filtration)Requires specialized pressure equipment; H₂ is flammable; catalyst can be pyrophoricExcellent. Highly selective and avoids acidic conditions that degrade the furan ring.
Catalytic Transfer Hydrogenation Pd/C, Ammonium Formate or Hydrazine, RT to 50°C, MeOH/EtOH[9]No H₂ gas needed, very mild and selective, fast reactionsHydrazine is toxic; workup involves removing salt byproductsExcellent. Often the best choice for safety, selectivity, and convenience on a lab scale.
Metal/Acid (Buffered) Fe powder, NH₄Cl, EtOH/H₂O, Reflux[1]Inexpensive, effective, scalableRequires heating; workup involves filtering large amounts of iron saltsGood. The buffered neutral pH protects the furan ring. A solid choice if catalytic methods are not feasible.
Metal/Acid (Strong) SnCl₂·2H₂O/HCl or Fe/HCl, EtOH, Reflux[1]Potent reducing systemStrongly acidic conditions will likely cause polymerization/degradation of the furan ringNot Recommended. High risk of substrate decomposition.
Sodium Dithionite Na₂S₂O₄, H₂O/DCM or THF, often with a base[10]Mild, can be selective for other functional groupsCan be sluggish; requires biphasic system or co-solvent for solubilityFair to Good. May work but solubility can be an issue. Requires careful optimization.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Nitrofurfuryl Alcohol Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 5-Nitrofurfuryl alcohol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on explaining the causality behind experimental choices to ensure both success and safety in the laboratory.

Section 1: Safety First - Handling this compound

Before initiating any experiment, it is crucial to be aware of the safety and handling requirements for this compound and its derivatives.

Q1: What are the primary hazards associated with this compound?

A1: this compound is harmful if swallowed, inhaled, or comes into contact with skin. It can cause skin and serious eye irritation, as well as respiratory irritation. It is essential to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE).[1][2]

Q2: What personal protective equipment (PPE) is recommended when working with this compound?

A2: Always wear protective gloves, protective clothing, eye protection, and face protection.[1] A dust mask (type N95 or equivalent) is also recommended.

Q3: How should I store this compound?

A3: Store the compound in a cool, dry, and well-ventilated place in a tightly sealed container.[2][3] Keep it away from heat, sparks, open flames, and other ignition sources.[2][4] It is also sensitive to air and should be kept under an inert atmosphere (e.g., nitrogen or argon).[2][5]

Section 2: General Reaction Monitoring & Purification

Q4: How can I effectively monitor the progress of my derivatization reaction?

A4: Thin Layer Chromatography (TLC) is the most common and efficient method for monitoring the progress of organic reactions.[6][7] To do this, spot three lanes on a TLC plate: your starting material (this compound), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.[7][8] As the reaction proceeds, you should observe the disappearance of the starting material spot and the appearance of a new, distinct spot for your product. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[7]

Q5: I'm having trouble getting good separation on my TLC plate. What solvent system should I use?

A5: The ideal solvent system for TLC will depend on the polarity of your derivative. A good starting point for many organic molecules is a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[6] You can adjust the ratio of these solvents to achieve an Rf value of approximately 0.3-0.5 for your starting material, which generally provides good separation.[4][8] For more polar products, you may need to use a more polar solvent system.

Q6: What is a general procedure for purifying my this compound derivative after the reaction is complete?

A6: A standard workup procedure involves quenching the reaction (if necessary) and then performing a liquid-liquid extraction. Typically, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate or dichloromethane) and washed sequentially with a mild base like a saturated sodium bicarbonate solution (to neutralize any acid catalyst), water, and finally a saturated brine solution (to remove residual water).[9][10][11] The organic layer is then dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[9][10][11] If further purification is needed, column chromatography is a common technique.[12][13]

Section 3: Troubleshooting Specific Derivatization Reactions

Esterification (e.g., Fischer Esterification)

Fischer esterification is a common method for converting this compound to its corresponding ester using a carboxylic acid and an acid catalyst.

Q7: My Fischer esterification reaction is giving a very low yield. What are the common causes and how can I fix them?

A7: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[14][15] The presence of water, a byproduct, can drive the equilibrium back to the starting materials. Here are several strategies to improve your yield:

  • Use an Excess of One Reagent: The most common approach is to use a large excess of the alcohol, often using it as the solvent.[11][14][16][17] This shifts the equilibrium towards the ester product according to Le Châtelier's principle.

  • Remove Water: Actively removing water as it forms will also drive the reaction forward. This can be achieved by using a Dean-Stark apparatus or by adding a drying agent like molecular sieves to the reaction mixture.[16][17]

  • Ensure Anhydrous Conditions: Any water present at the start of the reaction will inhibit it.[14] Use anhydrous reagents and ensure your glassware is thoroughly dried.

  • Check Your Catalyst: An insufficient amount of acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) will lead to a slow or incomplete reaction.[11][14]

  • Increase Reaction Time and/or Temperature: Ensure the reaction is heated to the appropriate reflux temperature and allowed to run for a sufficient amount of time to reach equilibrium.[14][16] Monitor the reaction by TLC to determine the optimal reaction time.

Experimental Protocol: Synthesis of 5-Nitrofurfuryl Acetate

  • In a round-bottom flask, dissolve this compound in a 50/50 mixture of acetic anhydride and pyridine.[12]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.[10][12]

  • Quench the reaction by the slow addition of methanol.[10]

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.[12]

  • Dilute the residue with dichloromethane or ethyl acetate.[10]

  • Wash the organic layer with 1 M HCl, water, saturated aqueous sodium bicarbonate, and brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography if necessary.[12]

Etherification (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is a versatile method for preparing ethers from an alcohol and an organohalide.

Q8: I am attempting a Williamson ether synthesis with this compound and am seeing multiple products on my TLC. What could be the issue?

A8: A common side reaction in Williamson ether synthesis is the base-catalyzed elimination of the alkylating agent, which competes with the desired substitution reaction.[18] The strength of the base, the structure of the alkyl halide, and the reaction temperature all play a role. To favor ether formation:

  • Use a Primary Alkyl Halide: The reaction works best with primary alkyl halides. Secondary and tertiary alkyl halides are more prone to elimination.[18][19]

  • Choose the Right Base: A strong, non-nucleophilic base like sodium hydride (NaH) is often used to deprotonate the alcohol.[13][19] For more sensitive substrates, a weaker base like potassium carbonate (K2CO3) may be preferable.[13]

  • Control the Temperature: Higher temperatures can favor the elimination side reaction.[18] Try running the reaction at a lower temperature.

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_prep Step 1: Alkoxide Formation cluster_reaction Step 2: Nucleophilic Substitution cluster_workup Step 3: Workup & Purification Start This compound in anhydrous solvent (e.g., THF) Base Add strong base (e.g., NaH) at 0°C Start->Base Alkoxide Formation of 5-Nitrofurfuryl alkoxide Base->Alkoxide Alkyl_Halide Add primary alkyl halide (R-X) Alkoxide->Alkyl_Halide Reaction Stir at appropriate temperature (monitor by TLC) Alkyl_Halide->Reaction Product_Mixture Crude product mixture Reaction->Product_Mixture Workup Aqueous workup (e.g., wash with water, brine) Product_Mixture->Workup Extraction Extract with organic solvent Workup->Extraction Drying Dry organic layer (e.g., Na2SO4) Extraction->Drying Evaporation Solvent removal Drying->Evaporation Purification Purify by column chromatography Evaporation->Purification

Caption: General workflow for Williamson ether synthesis.

Acylation

Acylation involves the introduction of an acyl group, typically from an acid anhydride or acyl chloride.

Q9: My acylation of this compound with acetic anhydride and pyridine is slow and incomplete. How can I improve this?

A9: Several factors can affect the efficiency of acylation:

  • Catalyst: Pyridine acts as a nucleophilic catalyst and a base to neutralize the acid byproduct.[12][20][21] For less reactive alcohols, a more potent catalyst like 4-Dimethylaminopyridine (DMAP) can be used in catalytic amounts along with pyridine or another base.[10]

  • Reagent Purity: Ensure that the acetic anhydride is fresh and has not been hydrolyzed by atmospheric moisture.

  • Stoichiometry: Use a slight excess of the acylating agent (e.g., 1.5-2.0 equivalents per hydroxyl group) to ensure complete conversion.[10]

  • Reaction Conditions: While many acylations proceed at room temperature, gentle heating may be required for less reactive substrates. Monitor by TLC to avoid decomposition.[12]

Data Summary Table: Common Derivatization Conditions

Reaction TypeReagentCatalyst/BaseSolventKey Considerations
Esterification Carboxylic AcidH2SO4, p-TsOHExcess Alcohol or TolueneReversible reaction; remove water to improve yield.[11][14][16][17]
Etherification Alkyl HalideNaH, K2CO3THF, AcetonitrileSN2 reaction; best with primary halides to avoid elimination.[13][18][19]
Acylation Acetic AnhydridePyridine, DMAPPyridine, CH2Cl2Pyridine acts as both catalyst and base.[10][12][20][21]

Section 4: Stability and Side Reactions

Q10: Is the 5-nitrofuran ring stable under typical acidic and basic derivatization conditions?

A10: The furan ring system can be sensitive to both strong acids and bases, which can lead to degradation or side reactions.[22] 5-Nitro-2-furaldehyde, a related compound, is known to form a nitronic acid anion in alkaline solutions, which can undergo further reactions.[23] While the conditions for most derivatizations are generally mild enough to avoid significant degradation, it is crucial to monitor reactions closely and avoid unnecessarily harsh conditions or prolonged reaction times. Neutralizing acidic or basic catalysts during the workup is important for the stability of the final product.

Logical Relationship: Troubleshooting Low Yield

Troubleshooting_Yield Low_Yield Low Product Yield Equilibrium Equilibrium Limitation (Reversible Reaction) Low_Yield->Equilibrium Is it a reversible reaction? (e.g., Fischer Esterification) Incomplete_Conversion Incomplete Conversion Low_Yield->Incomplete_Conversion Is starting material left? Side_Reactions Side Reactions / Degradation Low_Yield->Side_Reactions Are there multiple spots on TLC? Excess_Reagent Use Excess Reagent Equilibrium->Excess_Reagent Remove_Water Remove_Water Equilibrium->Remove_Water Check_Temp_Time Increase Temperature/Time Incomplete_Conversion->Check_Temp_Time Reagent_Purity Verify Reagent Purity Incomplete_Conversion->Reagent_Purity Check_Catalyst Check_Catalyst Incomplete_Conversion->Check_Catalyst Change_Reagents Change Reagents (e.g., primary halide for Williamson) Side_Reactions->Change_Reagents Optimize_Temp Optimize_Temp Side_Reactions->Optimize_Temp

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: 5-Nitrofurfuryl Alcohol Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 5-Nitrofurfuryl alcohol. This guide is designed to provide you with in-depth technical assistance, troubleshooting guides, and frequently asked questions to ensure the stability and integrity of your experimental solutions. As your partner in research, we are committed to providing you with the expertise and support you need to achieve accurate and reproducible results.

Introduction: Understanding the Stability of this compound

This compound is a valuable compound in various research and development applications. However, like many nitroaromatic compounds, its stability in solution can be influenced by a variety of factors, including pH, solvent, temperature, and light exposure. Understanding these sensitivities is crucial for designing robust experiments and interpreting results accurately. This guide provides a comprehensive overview of the potential stability issues you may encounter and offers practical solutions to mitigate them.

While direct and extensive stability studies on this compound in various solutions are not widely published, we can draw valuable insights from the well-documented behavior of structurally similar nitrofuran compounds, such as nitrofurantoin and 5-nitrofurfural. The troubleshooting and preventative measures outlined below are based on a synthesis of available data on these related molecules and general principles of chemical stability.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your experiments with this compound solutions. Each issue is followed by potential causes and a step-by-step guide to help you diagnose and resolve the problem.

Issue 1: Unexpected Color Change in Solution (e.g., Yellowing or Browning)

Symptoms: Your freshly prepared, colorless or pale-yellow solution of this compound turns a more intense yellow or brown over time, even when stored.

Potential Causes:

  • Degradation: The color change is a common indicator of chemical degradation. Nitrofuran compounds can undergo reactions that lead to the formation of colored byproducts.

  • Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions. Studies on the related compound 5-nitrofurfural show that it undergoes photolysis upon UV-A irradiation[1].

  • pH-Mediated Hydrolysis: The stability of nitrofurans can be highly dependent on the pH of the solution. Both acidic and alkaline conditions can promote hydrolysis and other degradation pathways[2][3]. For instance, nitrofurantoin, a related nitrofuran, shows increased hydrolytic degradation in neutral and alkaline solutions compared to acidic conditions[3].

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the degradation of the molecule.

Troubleshooting Workflow:

cluster_0 Troubleshooting Color Change A Observe Color Change B Review Storage Conditions A->B F Light Exposure? B->F Yes G Ambient Temperature? B->G No C Check pH of Solution D Analyze for Degradation Products C->D pH is non-neutral E Implement Corrective Actions C->E pH is neutral, consider other factors D->E Degradants identified F->E Store in amber vials/dark G->C

Caption: Workflow for troubleshooting color change in this compound solutions.

Experimental Protocol: Assessing Solution Stability

  • Prepare Fresh Solutions: Dissolve this compound in your desired solvent (e.g., water, buffer, ethanol) to a known concentration.

  • Aliquot and Stress:

    • pH: Prepare aliquots in buffers of varying pH (e.g., pH 4, 7, and 9).

    • Light: Wrap one set of aliquots in aluminum foil to protect from light and expose another set to ambient light or a controlled light source.

    • Temperature: Store aliquots at different temperatures (e.g., refrigerated at 2-8°C, room temperature, and an elevated temperature like 40°C).

  • Monitor Over Time: At regular intervals (e.g., 0, 24, 48, 72 hours), visually inspect the color of the solutions and analyze them using a suitable analytical method.

  • Analytical Method: HPLC-UV:

    • Column: A C18 reverse-phase column is often suitable for separating furan derivatives[4].

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is a good starting point[4].

    • Detection: Monitor the absorbance at a wavelength where this compound has a strong absorbance.

    • Analysis: A decrease in the peak area of this compound and the appearance of new peaks will indicate degradation.

Issue 2: Loss of Biological Activity or Inconsistent Experimental Results

Symptoms: You observe a decrease in the expected biological effect of your this compound solution over time, or you are getting variable results between experiments.

Potential Causes:

  • Chemical Degradation: The active compound is degrading into inactive or less active byproducts.

  • Improper Storage: Storing solutions at inappropriate temperatures or for extended periods can lead to a loss of potency. For instance, the hydrolysis of nitrofurantoin is significantly accelerated at higher temperatures[3].

  • Incompatibility with Solution Components: Other components in your experimental medium (e.g., certain buffers, metal ions) may be catalyzing the degradation of this compound.

Troubleshooting and Prevention:

  • Prepare Fresh Solutions: Whenever possible, prepare this compound solutions fresh before each experiment.

  • Stock Solution Best Practices:

    • If a stock solution is necessary, dissolve it in a high-purity, anhydrous solvent in which it is known to be more stable (e.g., DMSO or ethanol) and store it at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Before use, allow the aliquot to come to room temperature slowly and vortex gently to ensure homogeneity.

  • Validate Solution Stability: Perform a time-course experiment where you test the biological activity of the solution at different time points after preparation to determine its stability under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

While this compound is soluble in water and common organic solvents, for long-term storage, it is advisable to use a non-aqueous, aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol. These solvents are generally less reactive than water and can help to minimize hydrolysis. Always use high-purity, anhydrous grade solvents.

Q2: How should I store my this compound solutions?

For optimal stability, solutions should be stored under the following conditions:

  • Protection from Light: Use amber glass vials or wrap clear vials in aluminum foil to prevent photodegradation[1].

  • Low Temperature: Store solutions at low temperatures, such as 2-8°C for short-term storage (a few days) or -20°C to -80°C for longer-term storage[5].

  • Inert Atmosphere: For highly sensitive applications, consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.

Q3: What are the likely degradation products of this compound?

Based on studies of related nitrofurans, potential degradation pathways include:

  • Hydrolysis of the furan ring: This can lead to the formation of open-chain compounds[3].

  • Reduction of the nitro group: This can result in the formation of amino derivatives.

  • Oxidation of the alcohol group: This would yield 5-nitrofurfural.

  • Photochemical reactions: Photolysis of 5-nitrofurfural, a potential oxidation product, can lead to the formation of 5-hydroxymethylene-2(5H)-furanone[1].

The following diagram illustrates a potential degradation pathway based on the behavior of related compounds.

cluster_1 Potential Degradation Pathways A This compound B Oxidation A->B F Hydrolysis A->F C 5-Nitrofurfural B->C D Photolysis C->D E 5-Hydroxymethylene-2(5H)-furanone D->E G Ring-Opened Products F->G

Caption: Potential degradation pathways of this compound.

Q4: Can I use tap water to prepare my aqueous solutions?

It is strongly recommended to use high-purity, deionized, or distilled water for preparing solutions. Tap water can contain metal ions and chlorine, which can catalyze the degradation of organic compounds.

Q5: Are there any incompatibilities I should be aware of when preparing my experimental solutions?

Avoid strong acids, bases, and oxidizing agents in your solutions unless they are a required part of your experimental design. The stability of nitrofurans is known to be pH-dependent, with increased degradation observed in alkaline conditions[2][3].

Summary of Stability Recommendations

ParameterRecommendationRationale
Solvent Use high-purity, anhydrous solvents (e.g., DMSO, ethanol) for stock solutions. Use high-purity water for aqueous solutions.To minimize hydrolysis and reactions with impurities.
pH Maintain solutions at a neutral or slightly acidic pH if possible. Buffer the solution if necessary.Nitrofuran stability is pH-dependent, with increased degradation in alkaline conditions[2][3].
Temperature Store stock solutions at -20°C or -80°C. Prepare working solutions fresh and keep them cool.To slow down the rate of chemical degradation. Hydrolysis of related compounds is temperature-dependent[3].
Light Protect solutions from light at all times by using amber vials or by wrapping containers in foil.To prevent photodegradation, a known degradation pathway for related nitrofurans[1].
Storage Duration Prepare solutions as fresh as possible. For stock solutions, use within a validated stability period.To minimize the extent of degradation over time.

References

Technical Support Center: Purification of Crude 5-Nitrofurfuryl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 5-Nitrofurfuryl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound. Our aim is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to optimize your purification processes.

Understanding the Challenges in Purifying this compound

This compound is a key building block in the synthesis of various pharmaceutical compounds. However, its purification can be challenging due to the presence of several potential impurities and its inherent chemical properties. Crude this compound, often obtained as a dark oil or a low-melting solid, can contain a variety of contaminants that may interfere with subsequent synthetic steps and affect the quality of the final product.

Common impurities can include unreacted starting materials, by-products from the nitration reaction (such as isomeric nitrofurans), residual solvents from the synthesis, and degradation products.[1] The nitro group and the furan ring make the molecule susceptible to degradation under certain conditions, such as exposure to heat, light, or acidic/basic environments. Therefore, a carefully selected purification strategy is essential to obtain high-purity this compound.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the purification of this compound.

Q1: My crude this compound is a dark, oily substance. Is this normal, and how can I handle it?

A1: It is quite common for crude this compound to be a dark-colored oil or a semi-solid. The color is often due to polymeric impurities formed during the synthesis or from the degradation of the product. The oily nature can make handling and weighing difficult. Before proceeding with purification, it is advisable to analyze a small sample by Thin Layer Chromatography (TLC) to get a preliminary idea of the impurity profile.

Q2: What are the most common impurities I should expect in my crude product?

A2: The impurities in crude this compound can be broadly categorized as follows:

  • Starting Materials: Unreacted furfuryl alcohol or its derivatives.

  • Isomeric By-products: Nitration of the furan ring can sometimes lead to the formation of other isomers, such as 4-nitrofurfuryl alcohol, although 5-nitro is the major product.

  • Oxidation Products: The alcohol functional group can be oxidized to the corresponding aldehyde, 5-nitrofurfural.[1]

  • Polymeric Materials: Furan derivatives are known to polymerize, especially under acidic conditions or upon heating.[1]

  • Residual Solvents: Solvents used in the synthesis and work-up (e.g., acetic anhydride, nitric acid, ethyl acetate) may be present.[1]

Q3: Which purification technique is best for this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity. The two most common and effective methods are:

  • Recrystallization: This is often the preferred method for removing small amounts of impurities and for large-scale purification due to its cost-effectiveness.

  • Column Chromatography: This technique is excellent for separating a wider range of impurities, including those with similar polarities to the desired product. It is particularly useful for smaller-scale purifications or when very high purity is required.

Q4: How do I choose a suitable solvent for recrystallization?

A4: The ideal recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at room temperature or below. Based on the polar nature of the molecule (presence of a nitro and a hydroxyl group), polar solvents are a good starting point. A solvent system, such as a mixture of a good solvent and a poor solvent, can also be effective.

Here is a systematic approach to solvent selection:

  • Solubility Testing: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good candidates to screen include water, ethanol, methanol, isopropanol, ethyl acetate, and toluene, or mixtures like ethanol/water.[2][3]

  • "Like Dissolves Like": this compound is a polar molecule. Therefore, polar solvents like alcohols are likely to be good primary solvents, while non-polar solvents like hexanes can be used as anti-solvents in a two-solvent system.[4][5]

Q5: My compound seems to decompose on the TLC plate during analysis. What does this mean for column chromatography?

A5: Decomposition on a silica gel TLC plate, often observed as streaking or the appearance of new, lower Rf spots, suggests that the compound may be sensitive to the acidic nature of standard silica gel.[6] This is a valid concern for column chromatography. To mitigate this, you can:

  • Use Deactivated Silica Gel: Treat the silica gel with a small amount of a base, like triethylamine, in the eluent to neutralize the acidic sites.[6]

  • Work Quickly: Do not let the compound sit on the column for an extended period.

  • Consider Alternative Stationary Phases: In some cases, neutral or basic alumina may be a better choice than silica gel.[6]

Troubleshooting Guide

This section provides solutions to common problems you might encounter during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Recrystallization: Oiling Out The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated.Use a lower-boiling point solvent. Add a small amount of hot solvent to dissolve the oil, then cool slowly. Ensure the crude material is as dry as possible before starting.
Recrystallization: No Crystals Form The solution is not saturated. The compound is too soluble in the chosen solvent.Evaporate some of the solvent to concentrate the solution. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the warm solution until it becomes cloudy, then clarify with a few drops of the primary solvent and cool. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure this compound.[4]
Recrystallization: Poor Recovery Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were washed with a solvent at room temperature.Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution in an ice bath to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent.[4]
Column Chromatography: Poor Separation The eluent polarity is too high or too low. The column was not packed properly. The sample was loaded in too large a volume of solvent.Optimize the solvent system using TLC to achieve a good separation of spots (target Rf of ~0.3). Ensure the silica gel is packed uniformly without any cracks or air bubbles. Dissolve the sample in a minimal amount of the eluent for loading.[7]
Column Chromatography: Product Decomposition The compound is sensitive to the acidic silica gel. The compound is unstable over long periods on the column.Neutralize the silica gel by adding ~1% triethylamine to the eluent. Run the column as quickly as possible while still achieving good separation. Consider using a different stationary phase like neutral alumina.[6]
Product is still colored after purification Colored impurities are co-crystallizing or co-eluting with the product.During recrystallization, add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb your product, so use it sparingly.[7] For chromatography, a very fine separation with a shallow solvent gradient might be necessary.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of crude this compound. The choice of solvent or solvent system should be determined by preliminary solubility tests. An ethanol/water mixture is often a good starting point.

Materials:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., ethanol, water)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently with swirling. Continue adding the hot solvent portion-wise until the solid is completely dissolved.[4]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature. If using a two-solvent system (e.g., ethanol/water), add the anti-solvent (e.g., hot water) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly.[7]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to avoid decomposition.

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • Eluent Selection: Determine a suitable eluent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to settle, ensuring a uniform packing without air bubbles. Add a thin layer of sand on top of the silica gel.[7]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar, volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the solvent system determined from the TLC analysis. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).

  • Fraction Collection: Collect the eluent in fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizing the Purification Workflow

To aid in understanding the decision-making process for purifying crude this compound, the following workflow diagram is provided.

PurificationWorkflow crude Crude this compound tlc_analysis TLC Analysis crude->tlc_analysis recrystallization Recrystallization tlc_analysis->recrystallization Few, well-separated spots column_chromatography Column Chromatography tlc_analysis->column_chromatography Multiple/close spots or streaking pure_product Pure this compound recrystallization->pure_product Successful troubleshoot Troubleshoot recrystallization->troubleshoot Unsuccessful column_chromatography->pure_product Successful column_chromatography->troubleshoot Unsuccessful troubleshoot->tlc_analysis Re-evaluate

Caption: A decision workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 5-Nitrofurfuryl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-Nitrofurfuryl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, with a focus on identifying and mitigating common side reactions. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Introduction: The Synthetic Challenge

The synthesis of this compound is a valuable process, as this compound serves as a key intermediate in the production of nitrofuran-class pharmaceuticals. The common synthetic route begins with bio-renewable furfural and proceeds through several key transformations: protection of the aldehyde, nitration of the furan ring, deprotection, and finally, selective reduction.

Each of these steps presents unique challenges. The furan ring is sensitive to the harsh conditions of nitration, and the presence of multiple functional groups (aldehyde, nitro group) requires careful control of reagents and reaction parameters to avoid undesired side reactions, which can drastically lower yield and complicate purification. This guide addresses the most common issues encountered in the laboratory.

Diagram: Overall Synthetic Workflow

G Furfural Furfural Diacetate Furfural Diacetate (Protected Aldehyde) Furfural->Diacetate Acetic Anhydride (Protection) Nitro_Diacetate 5-Nitrofurfural Diacetate Diacetate->Nitro_Diacetate HNO₃ / H₂SO₄ (Nitration) Nitrofurfural 5-Nitrofurfural Nitro_Diacetate->Nitrofurfural Acid Hydrolysis (Deprotection) Final_Product This compound Nitrofurfural->Final_Product NaBH₄ or Borane-THF (Selective Reduction)

Caption: High-level overview of the synthetic route from furfural to this compound.

Troubleshooting Guide & FAQs

This section is formatted to address specific problems you may encounter during the synthesis.

Q1: My reaction mixture turns dark brown or black during the nitration of furfural diacetate. What is causing this, and how can I prevent it?

A: This is a classic sign of product degradation and polymerization, a very common issue when working with furan derivatives under strong acidic conditions.

  • Causality: The primary cause is the breakdown of the electron-rich furan ring, which is sensitive to the highly oxidative and acidic nitrating mixture.[1] Furfural derivatives are also prone to acid-catalyzed polymerization, forming insoluble, dark-colored tars. This is severely exacerbated by elevated temperatures. Exceeding the recommended temperature range can lead to a runaway reaction.

  • Expert Insight: The stability of the nitrating agent itself, acetyl nitrate (formed in situ from nitric acid and acetic anhydride), is a critical factor. Old or improperly stored solutions of acetyl nitrate can contain higher concentrations of nitrogen oxides, which aggressively promote side reactions and impair nitrating ability.[2]

  • Preventative Measures:

    • Strict Temperature Control: The reaction must be maintained at a very low temperature, typically between -10°C and 5°C, throughout the addition of reagents and for the duration of the reaction.[2][3] An ice-salt or acetone-dry ice bath is recommended for precise control.

    • Use Freshly Distilled Furfural: Impurities in commercial furfural can act as initiators for polymerization. Distilling the furfural immediately before use is a best practice.

    • Controlled Reagent Addition: Add the furfural (or its diacetate solution) dropwise to the cold nitrating mixture.[4] This ensures that localized heat buildup is minimized and the concentration of the reactive substrate remains low. Some improved methods involve the simultaneous, slow addition of both the furfural diacetate and the nitrating acids to the bulk acetic anhydride solvent.[5]

    • Inert Atmosphere: While not always reported, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent air oxidation, which may contribute to colored impurities.

Q2: I'm observing a low yield and significant impurities after the final reduction step. How can I selectively reduce the aldehyde without affecting the nitro group?

A: This is a quintessential chemoselectivity problem in organic synthesis. The nitro group is also susceptible to reduction, and achieving selectivity for the aldehyde requires careful choice of the reducing agent and reaction conditions.

  • Causality: Using a reducing agent that is too powerful (e.g., Lithium Aluminum Hydride, LiAlH₄) or using excessive equivalents of a milder agent will result in the non-selective reduction of both the aldehyde and the nitro group. This leads to the formation of 5-aminofurfuryl alcohol or other partially reduced nitro-group species (hydroxylamines, azoxy compounds), which are common and problematic impurities.

  • Expert Insight: The choice of solvent can influence the reactivity of the reducing agent. Protic solvents like ethanol or methanol can participate in the reaction and sometimes lead to side products, while aprotic solvents like Tetrahydrofuran (THF) offer a more controlled environment.

  • Recommended Protocol for Selective Reduction:

    • Reducing Agent: Use a mild and selective hydride donor. Sodium Borohydride (NaBH₄) is a common choice. An alternative is a Borane-Tetrahydrofuran complex (Borane-THF), which has been shown to give high yields.[6]

    • Stoichiometry: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the reducing agent. A large excess increases the risk of over-reduction.

    • Temperature Control: Perform the reduction at a low temperature. Start the addition of the reducing agent at 0°C (ice bath) and then allow the reaction to slowly warm to room temperature.[6]

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or HPLC to determine when the starting material (5-nitrofurfural) has been consumed. Quench the reaction promptly to avoid over-reduction of the product.

Diagram: Competing Reaction Pathways

G cluster_main Main Synthetic Pathway cluster_side Side Reactions SNF 5-Nitrofurfural SNA This compound (Desired Product) SNF->SNA Selective Reduction (e.g., NaBH₄) Over_Reduced 5-Aminofurfuryl Alcohol SNF->Over_Reduced Over-Reduction (Harsh Conditions) Cannizzaro_Acid 5-Nitrofuroic Acid SNF->Cannizzaro_Acid Cannizzaro Reaction (Basic Conditions) Degradation Ring-Opened Products & Polymers (Tars) SNF->Degradation Degradation (Heat, Strong Acid/Base)

Caption: Key side reactions competing with the desired reduction of 5-Nitrofurfural.

Q3: My product from the hydrolysis of 5-nitrofurfural diacetate is impure. What side reactions can occur during this deprotection step?

A: The hydrolysis step, while seemingly straightforward, can be a source of impurities if not properly controlled. The 5-nitrofurfural product is sensitive to the reaction conditions.

  • Causality: The goal is to hydrolyze the two acetate esters back to an aldehyde. This is typically done with aqueous mineral acid (e.g., sulfuric acid) and heat.[7][8] However, prolonged exposure to strong acid and high temperatures can cause the furan ring to degrade.[9] Furthermore, under certain pH conditions, the product aldehyde itself can react.

  • Expert Insight: If the pH becomes neutral or slightly basic during workup while the temperature is still elevated, the 5-nitrofurfural (an aldehyde with no α-hydrogens) can undergo a disproportionation (Cannizzaro) reaction. In this side reaction, two molecules of the aldehyde react to form one molecule of the corresponding alcohol (the desired final product, this compound) and one molecule of the carboxylic acid (5-nitrofuroic acid). This can be a major source of contamination.

  • Preventative Measures:

    • Use Moderate Conditions: Use the minimum acid concentration and temperature required to achieve hydrolysis. A common procedure involves boiling gently in 50% H₂SO₄ for only 1-2 minutes.[3]

    • Immediate Use: The resulting 5-nitrofurfural solution is often unstable and should be used in the next step immediately after preparation without prolonged storage.[3][10]

    • Controlled Workup: Ensure the solution remains acidic during workup and extraction to prevent the Cannizzaro reaction.

    • Monitor for Completion: Stop the hydrolysis as soon as the oily starting material (the diacetate) disappears.[3] Over-refluxing will only lead to degradation.

Experimental Protocols & Data

Table 1: Troubleshooting Summary
SymptomProbable Cause(s)Recommended Solution(s)Key Parameter(s)
Dark/Black Reaction Mixture (Nitration) Ring degradation, polymerization.Maintain temperature between -10°C and 5°C; use freshly distilled furfural; ensure slow, controlled addition of reagents.[3][4]Temperature, Reagent Purity
Low Yield (Hydrolysis) Product degradation due to harsh conditions.Minimize heating time (e.g., 1-2 min); use moderate acid concentration; use the product solution immediately.[3][8]Time, Temperature
Mixture of Products (Reduction) Over-reduction of the nitro group.Use a mild reducing agent (NaBH₄, Borane-THF); control stoichiometry (1.1-1.5 eq.); maintain low temperature (0°C).[6]Reducing Agent, Temperature
5-Nitrofuroic Acid Impurity Cannizzaro reaction during hydrolysis/workup.Maintain acidic pH during workup; avoid exposure of 5-nitrofurfural to basic conditions at elevated temperatures.pH
Protocol: Optimized Synthesis of 5-Nitrofurfural Diacetate

This protocol is synthesized from established literature procedures and emphasizes controls to minimize side reactions.[2][3][4]

  • Preparation of Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 45 mL of acetic anhydride to between -5°C and 0°C using an ice-salt bath.

  • Slowly add a pre-mixed and cooled solution of 4.3 mL of concentrated nitric acid and 0.03 mL of concentrated sulfuric acid dropwise to the acetic anhydride. Maintain the temperature below 5°C throughout the addition.

  • Nitration: To this cold acetyl nitrate solution, add 5.2 mL of freshly distilled furfural dropwise. The rate of addition must be controlled to ensure the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice-salt bath for 1 hour.

  • Workup - Hydrolysis: Slowly add 40 mL of cold water to the reaction mixture. The addition is exothermic, so control the rate to keep the temperature from rising excessively. Allow the mixture to stir at room temperature for 30 minutes. A white precipitate should form.

  • Workup - pH Adjustment & Isomerization: Carefully add 10% NaOH solution until the pH of the mixture reaches 2.1-2.5. Warm the mixture on a water bath at approximately 55°C for 1 hour. This step helps to convert an unstable intermediate into the desired product.[2]

  • Isolation: Allow the mixture to cool to room temperature and stand overnight. Collect the white precipitate by filtration, wash thoroughly with cold water, and recrystallize from 95% ethanol.

References

analytical challenges in the characterization of 5-Nitrofurfuryl alcohol products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 5-Nitrofurfuryl alcohol and its related products. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the analysis of this compound class. The inherent reactivity and potential instability of the nitrofuran scaffold demand robust and well-understood analytical methods. This resource provides in-depth, experience-based answers to frequently asked questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.

Section 1: Frequently Asked Questions (FAQs) - Stability and Handling

This section addresses the most common preliminary issues related to the intrinsic stability of this compound. Proper handling and storage are foundational to generating reliable analytical data.

Q1: My this compound standard shows increasing degradation over a short period when stored in common organic solvents like methanol or acetonitrile. What is the cause and how can I mitigate this?

A1: This is a frequently observed issue. This compound and related nitrofurans are susceptible to degradation, particularly in the presence of nucleophiles, light, and changes in pH.[1] Solvents like methanol, while common for dissolution, can participate in degradation pathways. The parent drugs are known to be unstable in tissues, rapidly metabolizing, which underscores their inherent reactivity.[2]

  • Causality: The nitro group on the furan ring is a strong electron-withdrawing group, making the furan ring susceptible to nucleophilic attack and ring-opening reactions. Furthermore, nitroaromatic compounds are known to be sensitive to light, which can catalyze degradation.[3]

  • Preventative Measures:

    • Solvent Choice: Prepare stock solutions in a non-nucleophilic solvent such as dimethyl sulfoxide (DMSO) or use an aprotic solvent like ethyl acetate for immediate use.[4] For HPLC mobile phases, ensure buffers are fresh and the pH is controlled.

    • Storage Conditions: Always store standards and samples in amber vials to protect from light.[5] For long-term storage, aliquoting and freezing at -20°C or below is recommended.[5] Minimize freeze-thaw cycles.

    • Fresh Preparation: Prepare working solutions fresh daily from a stock solution to ensure accuracy and minimize the impact of solvent-mediated degradation.[5]

Q2: I'm performing forced degradation studies and observe complete degradation of the main peak under basic hydrolytic conditions, but very little under acidic or oxidative stress. Is this expected?

A2: Yes, this observation is consistent with the known chemical stability profile of nitrofurans. These compounds exhibit significant lability under alkaline conditions.

  • Causality: The hydrolysis of nitrofurans is highly pH-dependent. Alkaline conditions facilitate the cleavage of the furan ring and other hydrolytic degradation pathways.[1] In contrast, they are significantly more stable in acidic solutions; one study on the related compound nitrofurantoin showed a half-life of 3.9 years at pH 4 (20°C) compared to just 0.5 days at pH 9 (60°C).[1] Their stability to oxidation can vary, but rapid degradation under basic conditions is a hallmark.

  • Experimental Insight: When designing forced degradation studies, it is crucial to use milder basic conditions (e.g., 0.01 N NaOH, shorter time points, lower temperature) to achieve the target degradation of 5-20%. This allows for the characterization of degradation products without completely consuming the parent drug.[6]

Stress ConditionTypical ReagentExpected Outcome for this compound
Acid Hydrolysis0.1 N HClSlow degradation
Base Hydrolysis0.1 N NaOHRapid degradation
Oxidation3% H₂O₂Moderate degradation
Thermal60-80°CDegradation depends on matrix (solid vs. solution)
PhotolyticUV/Vis LightSignificant degradation

Section 2: Troubleshooting Chromatographic (HPLC/UPLC) Analysis

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for the analysis of this compound. However, its chemical properties can lead to several chromatographic challenges.

Q3: I am observing significant peak tailing for my this compound peak using a standard C18 column. How can I improve the peak shape?

A3: Peak tailing is a common issue and is often caused by secondary interactions between the analyte and the stationary phase.

  • Causality: While the primary separation mechanism on a C18 column is reversed-phase (hydrophobic interaction), residual, un-capped silanols on the silica backbone can be acidic. The furan oxygen and the nitro group oxygens in this compound have lone pairs of electrons that can engage in strong secondary interactions (hydrogen bonding) with these silanol groups. This causes a portion of the analyte molecules to be retained longer, resulting in a tailed peak.

  • Troubleshooting Protocol:

    • Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous portion of your mobile phase.[7][8] This will protonate the silanol groups (Si-OH to Si-OH₂⁺), reducing their ability to interact with the analyte.

    • Use a Modern, End-Capped Column: Employ a high-purity silica column that is thoroughly end-capped. These columns have a much lower concentration of free silanol groups, minimizing the potential for secondary interactions.

    • Consider an Alternative Stationary Phase: If tailing persists, a phenyl-hexyl stationary phase can offer a different selectivity through pi-pi interactions with the furan ring, potentially reducing the impact of silanol interactions.

Q4: My assay results for a this compound-containing product are inconsistent and show poor precision. What are the likely sources of this variability?

A4: Assay variability often points to issues with sample preparation, analyte stability in the analytical sequence, or carryover. The following decision tree can guide your investigation.

G start Inconsistent Assay Results check_stability Is the analyte stable in the autosampler over the sequence run time? start->check_stability check_prep Is the sample preparation procedure robust and complete? check_stability->check_prep Yes stability_solution Solution: - Use a cooled autosampler (4-10°C). - Limit sequence run time. - Prepare fresh samples for long sequences. check_stability->stability_solution No check_carryover Is there evidence of carryover in blank injections? check_prep->check_carryover Yes prep_solution Solution: - Verify complete dissolution (sonication). - Check extraction recovery. - Ensure filtration does not adsorb analyte. check_prep->prep_solution No carryover_solution Solution: - Optimize needle wash procedure (use strong solvent like DMSO). - Inject blanks between high-concentration samples. check_carryover->carryover_solution No

Caption: Troubleshooting workflow for inconsistent assay results.

  • Expert Insight: The most common culprit is analyte degradation in the autosampler vial, especially if the sequence run is long and the autosampler is not temperature-controlled. As discussed in Q1, this compound can degrade in solution. Running a stability check by re-injecting the first standard at the end of the sequence is a critical self-validating step for any protocol.

Section 3: Mass Spectrometry (MS) and Impurity Characterization

Mass spectrometry is essential for identifying impurities and degradation products.

Q5: I am using LC-MS with electrospray ionization (ESI) to analyze my samples. What are the expected ions for this compound and what challenges might I face?

A5: In ESI, the ionization efficiency and adduct formation can be challenging.

  • Expected Ions:

    • Positive Mode (ESI+): You are most likely to observe protonated molecules [M+H]⁺ and adducts with cations present in the mobile phase, such as sodium [M+Na]⁺ and ammonium [M+NH₄]⁺.[9] Using a mobile phase additive like ammonium acetate or ammonium formate can promote the formation of the [M+NH₄]⁺ adduct, which can be more stable and provide a consistent response.[9]

    • Negative Mode (ESI-): Observing the deprotonated molecule [M-H]⁻ is possible, but often less sensitive for this class of compounds compared to positive mode.

  • Challenges and Solutions:

    • In-source Fragmentation: The nitro group can be labile. High cone voltage or source temperatures can cause fragmentation within the ion source, leading to a diminished parent ion signal.

      • Solution: Optimize MS source parameters (cone voltage, temperatures) by infusing a standard solution to maximize the signal of the parent ion while minimizing fragmentation.

    • Adduct Suppression: High salt concentrations in the sample matrix can suppress the ionization of the target analyte.

      • Solution: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step in your sample preparation to remove interfering matrix components.[4][10]

Q6: How can I identify unknown peaks in my chromatogram that may be synthesis impurities or degradation products?

A6: A systematic approach combining chromatographic data, MS fragmentation, and knowledge of the molecule's chemistry is required. This process is a core activity in drug development, as outlined by ICH guidelines on impurities.

  • Gather High-Resolution Mass Data: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain an accurate mass for the unknown peak. This allows you to propose a molecular formula.

  • Perform MS/MS Fragmentation: Isolate the parent ion of the unknown peak and fragment it. The resulting fragmentation pattern provides structural clues. For example, a neutral loss of 46 Da often corresponds to the loss of the nitro group (NO₂).

  • Conduct a Forced Degradation Study: Analyze samples from forced degradation studies (acid, base, oxidation, light, heat) as described in ICH Q1A. If the unknown peak appears or increases significantly under a specific stress condition, it is likely a degradation product. Peaks present in the unstressed sample that do not increase are likely synthesis-related impurities.[11]

  • Propose Structures: Based on the molecular formula, fragmentation pattern, and the conditions under which the peak was formed, propose likely structures. Common degradation pathways include reduction of the nitro group, cleavage of the furan ring, or oxidation of the alcohol moiety.[1][12]

Section 4: Detailed Experimental Protocols

These protocols provide a robust starting point for your method development.

Protocol 1: Stability-Indicating HPLC-UV Method

This method is designed to be a robust starting point for the quantification of this compound and the separation of its potential degradation products.

  • Instrumentation:

    • HPLC or UPLC system with a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm (or equivalent modern, end-capped C18 column).

    • Mobile Phase A: 0.1% Acetic Acid in Water.[13]

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-25 min: 10% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at the λmax of this compound (approx. 310-320 nm) and a lower wavelength (e.g., 254 nm) to detect impurities that may have different chromophores.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Preparation: Prepare a 1.0 mg/mL stock solution in DMSO. Dilute serially with a 50:50 mixture of Mobile Phase A and B to create working standards (e.g., 1-100 µg/mL).

    • Sample Preparation: Accurately weigh the sample and dissolve in a known volume of diluent (e.g., 50:50 Acetonitrile/Water) to achieve a target concentration within the calibration range. Use sonication to ensure complete dissolution. Filter through a 0.45 µm PTFE syringe filter before injection.

Protocol 2: General Forced Degradation Procedure

This protocol outlines the steps to investigate the intrinsic stability of this compound, a critical step for developing a stability-indicating method as per ICH Q1A guidelines.[6]

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 Acetonitrile/Water mixture.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Note: Due to high reactivity, harsh conditions are not needed.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal: Store the stock solution at 60°C for 48 hours. For solid-state testing, place the powder in an oven at 60°C.

    • Photolytic: Expose the stock solution in a quartz cuvette to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • Before analysis, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

    • Dilute all stressed samples to the same theoretical concentration as an unstressed control sample.

    • Analyze all samples (including an unstressed control) using the Stability-Indicating HPLC method described in Protocol 1.

    • Assess the chromatograms for peak purity, the appearance of new peaks, and the loss of the parent analyte.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of 5-Nitrofurfuryl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against bacterial resistance, the exploration of novel antimicrobial agents is paramount. Among the classes of synthetic antibiotics, 5-nitrofuran derivatives have long held a significant place in therapeutic applications. This guide provides a comparative analysis of the antibacterial activity of various 5-nitrofurfuryl alcohol derivatives, delving into their mechanism of action, structure-activity relationships, and the experimental data that underpins their efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial agents.

The Enduring Utility of the 5-Nitrofuran Scaffold

The 5-nitrofuran core is a versatile pharmacophore that has given rise to a range of antibacterial drugs, including nitrofurantoin and furazolidone. The antimicrobial prowess of these compounds is intrinsically linked to the presence of the nitro group at the 5-position of the furan ring.[1] This functional group is crucial for the bioactivation of the molecule within the bacterial cell.

The mechanism of action of 5-nitrofuran derivatives is a multi-faceted process that contributes to their broad-spectrum activity and the relatively low incidence of acquired bacterial resistance.[2] Upon entering the bacterial cell, the nitrofuran pro-drug is reduced by bacterial flavoproteins, specifically nitrofuran reductases, to generate highly reactive electrophilic intermediates.[2][3][4] These reactive species can then wreak havoc on the cellular machinery through several pathways:

  • DNA Damage: The reactive intermediates can directly interact with bacterial DNA, leading to strand breaks and inhibition of DNA replication, ultimately resulting in cell death.[2][3]

  • Inhibition of Protein Synthesis: These intermediates can also attack ribosomal proteins, disrupting the process of protein synthesis, which is essential for bacterial growth and survival.[3][4]

  • Metabolic Pathway Disruption: Key enzymes involved in crucial metabolic pathways, such as pyruvate metabolism and the citric acid cycle, are also targets, leading to a comprehensive shutdown of cellular functions.[4][5]

  • Cell Wall Synthesis Interference: There is also evidence to suggest that 5-nitrofuran derivatives can interfere with bacterial cell wall synthesis.[3]

This multi-targeted approach makes it difficult for bacteria to develop resistance through a single mutation, highlighting the therapeutic potential of this class of compounds.[4]

Comparative Antibacterial Activity of this compound Derivatives

The antibacterial spectrum and potency of this compound derivatives can be significantly influenced by the nature of the substituent at the 2-position of the furan ring. The following table summarizes the in vitro antibacterial activity of a selection of derivatives against representative Gram-positive and Gram-negative bacteria, as reported in various studies. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions.

DerivativeSubstituent at 2-positionBacterial StrainActivity (MIC in µg/mL)Reference
Nitrofurantoin 1-(((5-nitro-2-furanyl)methylene)amino)-2,4-imidazolidinedioneStaphylococcus aureus≤32 (Susceptible)[2]
Escherichia coli≤32 (Susceptible)[2]
Furazolidone 3-((5-nitrofuran-2-yl)methyleneamino)oxazolidin-2-oneStaphylococcus aureusData varies by study[6]
Escherichia coliData varies by study[6]
Compound 1 (from[6])Staphylococcus aureus ATCC 292134[6]
Escherichia coli ATCC 25922>128[6]
Compound 18 (from[6])Staphylococcus aureus ATCC 29213>128[6]
Escherichia coli ATCC 259228[6]
Compound 9a (from[1])Bacillus subtilisEffective at 100µ g/disc [1]
Staphylococcus aureusEffective at 100µ g/disc [1]
Escherichia coliEffective at 100µ g/disc [1]
Compound 9c (from[1])Bacillus subtilisEffective at 5µ g/disc [1]
Staphylococcus aureusEffective at 5µ g/disc [1]
Escherichia coliEffective at 100µ g/disc [1]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

To ensure the reproducibility and comparability of antibacterial activity data, standardized methodologies are crucial. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific bacterial strain.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial inoculum prepared to a 0.5 McFarland standard

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (bacterial suspension without test compound)

  • Negative control (broth only)

  • Reference antibiotic (e.g., Nitrofurantoin)

  • Incubator (35-37°C)

  • Microplate reader (optional, for quantitative analysis)

Procedure:

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of each test compound.

    • Perform serial two-fold dilutions of the test compounds in the 96-well microtiter plate using MHB. The final volume in each well should be 50 µL.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well containing the test compound dilutions, the positive control wells, and the reference antibiotic wells.

    • The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Results A Prepare stock solutions of This compound derivatives B Perform serial two-fold dilutions in 96-well plate A->B E Inoculate wells with bacterial suspension B->E C Prepare bacterial inoculum (0.5 McFarland standard) D Dilute inoculum to final concentration C->D D->E F Incubate at 37°C for 16-20 hours E->F G Visually inspect for turbidity F->G H Determine MIC: Lowest concentration with no visible growth G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship (SAR) Insights

The analysis of various this compound derivatives reveals key structural features that govern their antibacterial potency and spectrum.

  • The Nitro Group is Essential: The presence of the 5-nitro group is non-negotiable for antibacterial activity. Its reduction within the bacterial cell is the critical first step in the mechanism of action.[1]

  • Influence of the 2-Substituent: The nature of the substituent at the 2-position of the furan ring plays a significant role in modulating the activity.

    • Hydrazones: Many potent nitrofuran derivatives are hydrazones, formed by the condensation of 5-nitrofurfural with a hydrazide. The nature of the acyl group in the hydrazide can fine-tune the activity.

    • Heterocyclic Moieties: The introduction of other heterocyclic rings, such as oxazolidinone (in furazolidone) or hydantoin (in nitrofurantoin), can significantly impact the pharmacokinetic and pharmacodynamic properties of the molecule.

    • Other Substituents: Studies have shown that the incorporation of moieties like 2-aminobenzothiazole can lead to potent antibacterial and antifungal activity.[1]

Quantitative structure-activity relationship (QSAR) studies have suggested that the electronic properties of the substituents are important determinants of activity.[7][8]

SAR_Concept Core 5-Nitrofuran Core Nitro 5-Nitro Group (Essential for Activity) Core->Nitro is critical for Substituent Substituent at C2 (Modulates Potency & Spectrum) Core->Substituent is modified by Activity Antibacterial Activity Nitro->Activity enables Substituent->Activity influences

Caption: Key structural elements influencing antibacterial activity.

Conclusion

This compound derivatives remain a promising class of antibacterial agents with a unique multi-targeted mechanism of action that has, to date, limited the development of widespread bacterial resistance. The continued exploration of novel derivatives through synthetic modification of the 2-position substituent offers a viable strategy for the development of new and effective treatments for bacterial infections. The experimental data underscores the importance of the 5-nitrofuran scaffold and provides a foundation for the rational design of next-generation antibacterial drugs.

References

A Comparative Guide to the Validation of Analytical Methods for 5-Nitrofurfuryl Alcohol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is a cornerstone of quality control and regulatory compliance. 5-Nitrofurfuryl alcohol, a key intermediate and potential impurity in the synthesis of nitrofuran-class antibiotics, requires robust and reliable analytical methods for its quantification. This guide provides an in-depth comparison of common analytical techniques for this purpose, grounded in the principles of scientific integrity and regulatory expectations.

The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, including the nature of the sample matrix, the expected concentration of the analyte, and the intended use of the data. This guide will explore the validation of three widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound.

The Foundation of Trustworthy Analysis: Regulatory Guidelines

Before delving into specific methodologies, it is imperative to understand the regulatory framework that governs the validation of analytical procedures. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a comprehensive set of guidelines that are widely accepted by regulatory authorities globally, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]

The recently revised ICH Q2(R2) guideline, "Validation of Analytical Procedures," offers a modernized approach to method validation, emphasizing a lifecycle management approach.[4][5] The objective of analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[3] This is achieved by evaluating a set of performance characteristics, which will be discussed in the context of each analytical technique.

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique for the quantification of this compound depends on a balance of factors including sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For the analysis of this compound, a reverse-phase HPLC method with UV detection is a common and cost-effective approach.[6] The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound has a relatively high boiling point, it can be analyzed by GC-MS, often after a derivatization step to improve its volatility and thermal stability.[7] Headspace GC-MS can also be a valuable technique for its determination in various matrices, offering high sensitivity and selectivity.[8]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the quantification of trace-level analytes in complex matrices due to its exceptional sensitivity and selectivity.[9][10][11][12][13] This technique is particularly well-suited for the analysis of this compound in biological samples or in the presence of interfering substances.

Performance Comparison

The following table summarizes the typical performance characteristics of the three analytical techniques for the quantification of furan derivatives, providing a basis for comparison for this compound analysis.

Performance ParameterHPLC-UVGC-MSLC-MS/MS
Specificity Good, but potential for interference from co-eluting compounds.Excellent, based on both retention time and mass spectrum.Excellent, highly specific due to precursor-product ion transitions.
Linearity (R²) Typically >0.995[8]Typically >0.99[14]Typically >0.99[10]
Accuracy (% Recovery) 97-108%[15]80-120%[8]82-109%[10]
Precision (%RSD) <6%[15]<20% (inter-day)[8]<10% (repeatability)[10]
Limit of Detection (LOD) 0.03 mg/kg[15]0.03 µg/L[14]0.028-0.182 µg/kg[11]
Limit of Quantitation (LOQ) 0.10 mg/kg[15]1.0 µg/L[14]0.032-0.233 µg/kg[11]

Experimental Protocol: Validation of an HPLC-UV Method for this compound Quantification

This section provides a detailed, step-by-step methodology for the validation of a reverse-phase HPLC-UV method for the quantification of this compound, in accordance with ICH Q2(R2) guidelines.[1][2][3]

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Procedure:

  • Prepare a solution of this compound standard.

  • Prepare a placebo solution (matrix without the analyte).

  • Prepare a spiked placebo solution containing this compound at the target concentration.

  • Subject the this compound standard to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Inject all solutions into the HPLC system.

  • Acceptance Criteria: The peak for this compound in the chromatogram of the spiked placebo should be free from any interfering peaks from the placebo. The peak purity of the this compound peak should be evaluated using a diode array detector.

Linearity

Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.

Procedure:

  • Prepare a stock solution of this compound.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area versus the concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.995.

Accuracy

Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Procedure:

  • Prepare a placebo solution.

  • Spike the placebo solution with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.[5]

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Procedure:

  • Repeatability (Intra-assay precision):

    • Prepare six replicate samples of this compound at 100% of the target concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the combined data.

  • Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 2.0%.[5]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

Procedure:

  • Based on the Standard Deviation of the Response and the Slope:

    • Determine the slope of the calibration curve.

    • Determine the standard deviation of the response (e.g., from blank injections or the y-intercept of the regression line).

    • LOD = 3.3 * (Standard Deviation of the Response / Slope)

    • LOQ = 10 * (Standard Deviation of the Response / Slope)

  • Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.

Robustness

Objective: To evaluate the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

Procedure:

  • Introduce small variations to the HPLC method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic solvent)

    • Column temperature (e.g., ± 5 °C)

    • Wavelength of detection (e.g., ± 2 nm)

  • Analyze a sample under each of the modified conditions.

  • Acceptance Criteria: The results should not be significantly affected by the variations in the method parameters, and the system suitability parameters should still be met.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process described above.

G cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Validation Report Dev Develop HPLC Method Protocol Define Validation Parameters & Acceptance Criteria Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Compile & Approve Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Workflow for Analytical Method Validation.

Conclusion

The validation of analytical methods for the quantification of this compound is a critical activity in ensuring the quality and safety of pharmaceutical products. The choice between HPLC, GC-MS, and LC-MS/MS should be based on a thorough evaluation of the specific analytical needs, considering factors such as required sensitivity, selectivity, and the nature of the sample matrix. Regardless of the chosen technique, a comprehensive validation study guided by the principles outlined in the ICH Q2(R2) guideline is essential to demonstrate that the method is fit for its intended purpose. This guide provides a framework for comparing these methods and a detailed protocol for the validation of a common HPLC-UV method, empowering researchers to develop and implement robust and reliable analytical procedures.

References

A Comparative Guide to 5-Nitrofurfuryl Alcohol and Other Nitrofurans in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the antibacterial properties of 5-nitrofurfuryl alcohol against other well-established nitrofuran antibiotics. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, comparative efficacy, and the standardized methodologies required to generate reliable and reproducible data.

Introduction: The Nitrofuran Class of Antibacterials

Nitrofurans are a class of synthetic broad-spectrum antimicrobial agents characterized by a 5-nitrofuran ring.[1][2] Introduced in the 1940s and 1950s, compounds like nitrofurantoin and furazolidone have long been used to treat various bacterial infections.[3] Their enduring efficacy is largely attributed to a unique, multi-targeted mechanism of action that requires intracellular activation by bacterial enzymes, a process that has limited the development of widespread resistance.[4][5]

This compound, while sharing the core nitrofuran structure, is often studied as a model compound or a synthetic precursor. Understanding its antibacterial performance in relation to clinically established nitrofurans is crucial for evaluating new derivatives and exploring the full potential of this chemical class in an era of growing antibiotic resistance.[2][3]

Mechanism of Action: A Tale of Reductive Activation

The defining characteristic of nitrofurans is their function as prodrugs; they are not inherently bactericidal.[6] Their antimicrobial activity is unleashed only after the nitro group on the furan ring is reduced by bacterial enzymes, specifically flavin-dependent nitroreductases.[7]

This process occurs in a stepwise fashion:

  • Uptake: The nitrofuran compound enters the bacterial cell.

  • Activation: Inside the bacterium, oxygen-insensitive Type I nitroreductases, such as NfsA and NfsB in E. coli, catalyze a two-electron reduction of the 5-nitro group.[3][8] This reduction generates highly reactive and unstable intermediates, such as nitroso and hydroxylamino derivatives.[3]

  • Cellular Damage: These reactive intermediates are the true antimicrobial agents. They are highly electrophilic and non-specifically attack a multitude of cellular targets, including ribosomal proteins, enzymes in the citric acid cycle, and nucleic acids (DNA and RNA).[4][7] This multi-pronged attack disrupts protein synthesis, inhibits metabolic activity, and causes DNA damage, leading to bacterial cell death.[4][9]

The reliance on bacterial enzymes for activation is a key feature. Mutations in the genes encoding these nitroreductases (e.g., nfsA, nfsB) are the primary mechanism by which bacteria develop resistance.[3][10]

G Fig. 1: Nitrofuran Prodrug Activation Pathway cluster_cell Bacterial Cell cluster_targets Cellular Targets prodrug Nitrofuran Prodrug (e.g., this compound) reductases Bacterial Nitroreductases (NfsA, NfsB) prodrug->reductases Enters Cell & is Reduced intermediates Reactive Intermediates (Nitroso, Hydroxylamine) reductases->intermediates Generates dna DNA Damage intermediates->dna ribosomes Ribosomal Protein Inhibition intermediates->ribosomes enzymes Metabolic Enzyme Inhibition intermediates->enzymes death Bactericidal Effect

Caption: Intracellular activation of nitrofurans and their multi-targeted bactericidal effects.

Comparative Antibacterial Efficacy

The most common metric for comparing the in vitro potency of antibiotics is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of a drug that prevents the visible growth of a microorganism.[11][12] While direct, comprehensive comparative data for this compound is less abundant than for its clinically approved counterparts, we can synthesize data from various studies to provide a clear picture.

The following table summarizes typical MIC ranges for several key nitrofurans against common Gram-positive and Gram-negative pathogens.

Nitrofuran Compound Organism MIC Range (µg/mL) Reference(s)
Nitrofurantoin Escherichia coli16 - 64[13]
Staphylococcus aureus8 - 64[13]
Enterococcus spp.8 - 64[13]
Furazolidone Escherichia coli4 - 64[13]
Staphylococcus aureus2 - 4[13]
Anaerobic bacteria0.5[13]
Nitrofurazone Escherichia coliSensitive (specific MICs vary)[14]
Staphylococcus aureusSensitive (specific MICs vary)[14]
5-Nitrofurfuryl derivatives Escherichia coliVaries by derivative, can show elongation[9]
Staphylococcus aureusVaries by derivative, can show multibud formation[9]

Scientist's Interpretation:

  • Furazolidone often exhibits lower MICs (higher potency) against Gram-positive cocci like S. aureus and Enterococcus spp. compared to nitrofurantoin.[13][14]

  • Nitrofurantoin remains highly effective against the most common uropathogen, E. coli, with established clinical breakpoints for susceptibility often set at ≤32 µg/mL or ≤64 µg/mL depending on the guidelines.[13][15]

  • While specific MIC data for the parent This compound is sparse in comparative studies, research on its derivatives shows potent antibacterial activity.[9] The structural modifications significantly influence the compound's potency and spectrum.[1] The morphological changes observed in bacteria exposed to these derivatives, such as cell elongation in E. coli, suggest a similar mechanism of action involving the disruption of fundamental cellular processes.[9]

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure data is comparable and trustworthy across different laboratories, standardized protocols are essential. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining MIC values.[16][17]

Objective: To determine the minimum inhibitory concentration (MIC) of nitrofuran compounds against a specific bacterial isolate.

Principle: A standardized bacterial inoculum is challenged with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. After incubation, the lowest concentration of the agent that inhibits visible growth is recorded as the MIC.[18]

G Fig. 2: Broth Microdilution Workflow for MIC Testing prep_inoculum 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_plate 2. Serially Dilute Compounds in 96-Well Microtiter Plate prep_inoculum->prep_plate add_inoculum 3. Inoculate Wells with Bacterial Suspension prep_plate->add_inoculum incubate 4. Incubate Plate (e.g., 35°C for 18-24h) add_inoculum->incubate read_results 5. Read Results Visually or with a Plate Reader incubate->read_results determine_mic 6. Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic

References

A Comparative Guide to the Synthetic Routes of 5-Nitrofurfuryl Alcohol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the primary synthetic pathways to 5-Nitrofurfuryl alcohol, a key intermediate in the synthesis of various pharmaceutical compounds, including nitrofurantoin and other nitrofuran antibiotics. The unique combination of the furan ring, a nitro group, and a primary alcohol makes this molecule a versatile building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of each synthetic route's experimental protocols, performance, and practical considerations to aid in the selection of the most suitable method for specific research and development needs.

Introduction to this compound

This compound, also known as (5-nitrofuran-2-yl)methanol, is a critical starting material in the synthesis of a class of antimicrobial agents known as nitrofurans. The biological activity of these compounds is attributed to the reduction of the nitro group within microbial cells, leading to the formation of reactive intermediates that damage bacterial DNA and other macromolecules. The efficacy and broad-spectrum activity of nitrofuran-based drugs underscore the importance of efficient and scalable synthetic routes to key precursors like this compound. This guide will explore and compare three principal synthetic strategies, providing the necessary data and procedural insights to make informed decisions in a laboratory and process development setting.

Comparative Analysis of Synthetic Routes

This guide will dissect three distinct and commonly employed synthetic routes for the preparation of this compound:

  • Route 1: Nitration of Furfuryl Acetate followed by Hydrolysis

  • Route 2: Reduction of 5-Nitro-2-furoic Acid

  • Route 3: Reduction of 5-Nitrofurfural

Each route will be evaluated based on yield, reaction conditions, scalability, safety, and the cost-effectiveness of the required reagents.

Route 1: Nitration of Furfuryl Acetate and Subsequent Hydrolysis

This two-step approach involves the direct nitration of a protected form of furfuryl alcohol, followed by deprotection to yield the target molecule. The acetylation of the alcohol group serves to protect it from oxidation during the nitration step.

Reaction Pathway

Route 1 Furfuryl Acetate Furfuryl Acetate 5-Nitrofurfuryl Acetate 5-Nitrofurfuryl Acetate Furfuryl Acetate->5-Nitrofurfuryl Acetate HNO₃, Ac₂O This compound This compound 5-Nitrofurfuryl Acetate->this compound H₂O, H⁺ or OH⁻

Caption: Synthesis of this compound via nitration of furfuryl acetate.

Experimental Protocols

Step 1: Nitration of Furfuryl Acetate [1]

  • In a flask equipped with a stirrer and a dropping funnel, cool 286 g of acetic anhydride to below -5°C using an ice-salt bath.

  • Slowly add 87.4 g of fuming nitric acid (sp. gr. 1.51) dropwise to the cooled acetic anhydride, maintaining the temperature below -5°C.

  • In a separate beaker, dissolve 70 g of furfuryl acetate in 102 g of acetic anhydride.

  • Add the furfuryl acetate solution dropwise to the nitrating mixture, ensuring the reaction temperature is maintained at -20°C with vigorous stirring.

  • After the addition is complete, continue stirring for an additional 30 minutes at -20°C.

  • Pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • The product, 5-nitrofurfuryl acetate, will precipitate as a solid. Filter the solid, wash with cold water, and dry.

Step 2: Hydrolysis of 5-Nitrofurfuryl Acetate

  • Suspend the crude 5-nitrofurfuryl acetate in a 1:1 mixture of ethanol and water.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a stoichiometric amount of a base (e.g., sodium hydroxide).

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If an acid catalyst was used, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

  • Purify the product by vacuum distillation or recrystallization.

Performance and Considerations
ParameterValue/Observation
Overall Yield 49-55%[1]
Reaction Time Nitration: ~1 hour; Hydrolysis: Varies (monitor by TLC)
Temperature Nitration: -20°C; Hydrolysis: Reflux
Key Reagents Fuming Nitric Acid, Acetic Anhydride, Furfuryl Acetate
Advantages - Direct functionalization of a readily available starting material.
Disadvantages - Use of highly corrosive and hazardous fuming nitric acid. - Low-temperature requirements for nitration can be challenging for large-scale production. - Moderate overall yield.
Safety Extreme caution is required when handling fuming nitric acid and acetic anhydride. The nitration reaction is highly exothermic and requires strict temperature control to prevent runaway reactions.

Route 2: Reduction of 5-Nitro-2-furoic Acid

This route offers a highly efficient synthesis of this compound from 5-Nitro-2-furoic acid using a borane reducing agent.

Reaction Pathway

Route 2 5-Nitro-2-furoic Acid 5-Nitro-2-furoic Acid This compound This compound 5-Nitro-2-furoic Acid->this compound BH₃·THF

Caption: Synthesis of this compound via reduction of 5-Nitro-2-furoic acid.

Experimental Protocol[2]
  • To a dry flask under an inert atmosphere (e.g., nitrogen), add 1.00 g (6.37 mmol) of 5-Nitro-2-furoic acid and 12 mL of dry tetrahydrofuran (THF).

  • Cool the mixture in an ice bath.

  • Slowly add 19.2 mL of a 1.0 M solution of borane-THF complex in THF (19.2 mmol) dropwise to the cooled suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of 10 mL of methanol.

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic phases and wash successively with saturated sodium bicarbonate solution, water, and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography to yield this compound as a brown oil (0.89 g, 98% yield).

Performance and Considerations
ParameterValue/Observation
Overall Yield 98%[2]
Reaction Time 16 hours
Temperature 0°C to Room Temperature
Key Reagents 5-Nitro-2-furoic Acid, Borane-THF complex
Advantages - Exceptionally high yield. - Mild reaction conditions. - High selectivity of the reducing agent for the carboxylic acid.
Disadvantages - Borane-THF is a pyrophoric reagent and requires careful handling. - The starting material, 5-Nitro-2-furoic acid, may need to be synthesized in a separate step.
Safety Borane-THF is flammable and reacts violently with water. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood.

Route 3: Reduction of 5-Nitrofurfural

This approach involves the selective reduction of the aldehyde group of 5-nitrofurfural. The starting material, 5-nitrofurfural, is typically synthesized from furfural in a multi-step process.

Reaction Pathway

Route 3 cluster_0 Synthesis of 5-Nitrofurfural Furfural Furfural Furfural Diacetate Furfural Diacetate Furfural->Furfural Diacetate Ac₂O 5-Nitrofurfural Diacetate 5-Nitrofurfural Diacetate Furfural Diacetate->5-Nitrofurfural Diacetate HNO₃, Ac₂O 5-Nitrofurfural 5-Nitrofurfural 5-Nitrofurfural Diacetate->5-Nitrofurfural H₂O, H⁺ This compound This compound 5-Nitrofurfural->this compound NaBH₄

References

A Comparative Spectroscopic Guide to the Structural Confirmation of 5-Nitrofurfuryl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of active pharmaceutical ingredients and key intermediates is paramount. This guide provides an in-depth comparative analysis of 5-Nitrofurfuryl alcohol, a crucial building block in medicinal chemistry, utilizing a multi-pronged spectroscopic approach. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to not only confirm the target structure but also differentiate it from structurally similar alternatives.

The Imperative of Orthogonal Spectroscopic Techniques

Relying on a single analytical technique for structural elucidation is fraught with risk. Each spectroscopic method probes different aspects of a molecule's constitution. By combining these orthogonal techniques, we create a self-validating system that exponentially increases the confidence in our structural assignment. This guide will compare the spectroscopic data of this compound with two common and structurally related compounds: Furfuryl alcohol (the parent alcohol without the nitro group) and 5-Nitro-2-furaldehyde (the corresponding aldehyde). This comparison is critical to ensure that a synthesis has proceeded as intended and that the starting material has been fully consumed.

Comparative Spectroscopic Data Summary

The following table summarizes the key expected spectroscopic data for this compound and its structural analogs. This data provides a quick reference for comparison.

Spectroscopic TechniqueThis compoundFurfuryl alcohol5-Nitro-2-furaldehyde
¹H NMR (ppm) Furan-H: ~7.4, ~6.8; CH₂: ~4.8; OH: variableFuran-H: ~7.4, ~6.3, ~6.2; CH₂: ~4.5; OH: variable[1]Furan-H: ~7.7, ~7.4; CHO: ~9.7[2]
¹³C NMR (ppm) Furan-C: ~156, ~152, ~113, ~112; CH₂: ~58Furan-C: ~154, ~143, ~111, ~108; CH₂: ~57Furan-C: ~156, ~151, ~123, ~114; C=O: ~177
IR (cm⁻¹) ~3400 (O-H), ~1530 & ~1350 (NO₂), ~1015 (C-O)~3350 (O-H), ~1010 (C-O)[3]~2850 (C-H of CHO), ~1680 (C=O), ~1530 & ~1350 (NO₂)[4]
UV-Vis λmax (nm) ~310-320~217[5]~315
Mass Spec. (m/z) 143 (M⁺)98 (M⁺)[6][7][8]141 (M⁺)[9]

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Expertise & Experience: The key to using NMR for structural confirmation of this compound lies in observing the distinct chemical shifts and coupling patterns of the furan ring protons and the methylene protons, and comparing them to potential starting materials or side products. The electron-withdrawing nitro group at the 5-position significantly deshields the adjacent proton (H4), shifting it downfield compared to the unsubstituted furfuryl alcohol. The absence of the aldehyde proton signal (~9.7 ppm) and the presence of the methylene signal (~4.8 ppm) definitively distinguishes the alcohol from the aldehyde.

Trustworthiness: The internal consistency of ¹H and ¹³C NMR data provides a self-validating system. For instance, the number of signals in the ¹³C spectrum should correspond to the number of unique carbons in the proposed structure of this compound.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation :

    • Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[10][11]

    • Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a pipette with a small cotton or glass wool plug into a clean, unscratched 5 mm NMR tube.[12][13]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.[10]

  • Data Acquisition :

    • Record the ¹H NMR spectrum on a 300 MHz or higher field spectrometer.

    • Acquire the ¹³C NMR spectrum, which may require a higher sample concentration (50-100 mg) and a longer acquisition time.[10]

  • Data Referencing :

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or TMS at 0 ppm.[11][14]

Logical Workflow for NMR Analysis

Caption: Workflow for NMR-based structural confirmation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy excels at identifying the presence or absence of specific functional groups.

Expertise & Experience: For this compound, the most informative IR bands are the O-H stretch of the alcohol, the characteristic symmetric and asymmetric stretches of the nitro group, and the C-O stretch. The presence of a broad O-H band around 3400 cm⁻¹ and the absence of a strong carbonyl (C=O) stretch around 1680 cm⁻¹ is a primary indicator of the alcohol versus the aldehyde.[15] The two strong absorptions for the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹) are definitive for the presence of this group and will be absent in the spectrum of furfuryl alcohol.

Trustworthiness: The simultaneous presence of the O-H and NO₂ signals, coupled with the absence of a C=O signal, provides strong, self-validating evidence for the structure of this compound.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation :

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition :

    • Record the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the clean, empty ATR crystal before running the sample.

  • Data Analysis :

    • Identify the key absorption bands and compare them to the expected values for the relevant functional groups.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry provides the exact molecular weight of the compound, offering a fundamental piece of structural evidence.

Expertise & Experience: Electrospray ionization (ESI) is a "soft" ionization technique suitable for polar molecules like this compound, minimizing fragmentation and clearly showing the molecular ion peak.[16] The expected molecular ion [M+H]⁺ for this compound (C₅H₅NO₄, MW: 143.10 g/mol ) would be at m/z 144.11.[17][18] This is a direct and powerful way to distinguish it from furfuryl alcohol (C₅H₆O₂, MW: 98.10 g/mol )[6][19] and 5-nitro-2-furaldehyde (C₅H₃NO₄, MW: 141.08 g/mol ).[9][20]

Trustworthiness: High-resolution mass spectrometry (HRMS) can provide the molecular formula with high accuracy, confirming the elemental composition and further solidifying the structural assignment.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation :

    • Prepare a stock solution of the sample at approximately 1 mg/mL in an organic solvent like methanol or acetonitrile.[21]

    • Perform a serial dilution to a final concentration of 0.5-5 µM.[22]

    • The solution should be free of any particulate matter.[21]

  • Data Acquisition :

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 120-300 µL/hr).[16][22]

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis :

    • Identify the molecular ion peak and compare its m/z value to the calculated molecular weight of the target compound.

Logical Workflow for Mass Spectrometry Analysis

Caption: Workflow for MS-based molecular weight confirmation.

Conclusion

The structural confirmation of this compound is achieved with the highest degree of confidence through the synergistic application of NMR, IR, and Mass Spectrometry. Each technique provides a unique and essential piece of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (alcohol and nitro) and the absence of others (aldehyde), and mass spectrometry verifies the correct molecular weight. By comparing the obtained data with that of logical alternatives like furfuryl alcohol and 5-nitro-2-furaldehyde, this multi-technique approach provides an unambiguous and self-validating confirmation of the target molecule's structure, upholding the rigorous standards of scientific integrity required in research and development.

References

A Comparative Guide to the Reactivity of 5-Nitrofurfuryl Alcohol and Analogous Furan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Chemical Landscape of 5-Nitrofurfuryl Alcohol

This compound, a derivative of the furan heterocycle, occupies a significant position in synthetic and medicinal chemistry. It serves as a key intermediate in the synthesis of various pharmaceuticals, most notably nitrofuran antibiotics like Nitrofurazone.[1] The reactivity of this molecule is a delicate interplay between three distinct chemical entities: the electron-rich furan ring, the strongly electron-withdrawing nitro group at the 5-position, and the versatile hydroxymethyl group at the 2-position.[2][3]

Understanding the nuanced reactivity of this compound is paramount for researchers in drug development and organic synthesis. Its behavior dictates reaction conditions, potential side products, and biological mechanisms of action. This guide provides an in-depth comparison of its reactivity against structurally similar compounds, supported by established chemical principles and experimental frameworks. We will dissect how the removal or modification of its key functional groups alters its chemical personality, offering a predictive framework for its synthetic manipulation and biological application.

The core of this analysis rests on comparing this compound with three key analogues:

  • Furfuryl Alcohol: The parent compound, lacking the nitro group.

  • 5-Nitrofuraldehyde: Possessing an aldehyde in place of the alcohol.

  • 5-Nitro-2-furoic Acid: Featuring a carboxylic acid at the C2 position.

Pillar 1: The Furan Ring - Electrophilic Aromatic Substitution

The furan ring is an aromatic, π-excessive heterocycle, making it significantly more susceptible to electrophilic aromatic substitution (EAS) than benzene.[4][5] The oxygen heteroatom donates electron density into the ring, activating it for attack by electrophiles, which preferentially occurs at the C2 (α) position due to superior stabilization of the cationic intermediate.[5][6]

However, the substituents on the ring dramatically modulate this inherent reactivity. The order of reactivity for five-membered aromatic heterocycles is generally Pyrrole > Furan > Thiophene > Benzene.[7][8]

The Deactivating Influence of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group (EWG) through both inductive and resonance effects. When placed at the 5-position, it strongly deactivates the furan ring towards electrophilic attack. This effect is so pronounced that harsh reaction conditions, which would typically lead to polymerization or ring-opening of an unsubstituted furan, are required for substitution.[4][9] In contrast, furfuryl alcohol, with its electron-donating hydroxymethyl group (-CH₂OH), possesses a highly activated ring that readily undergoes EAS.

This stark difference in reactivity is the single most important factor when designing synthetic routes involving electrophilic attack on the furan nucleus.

Caption: Comparative pathways for electrophilic substitution.

Pillar 2: Reactions at the C2-Side Chain

The functional group at the C2 position provides a secondary locus of reactivity, distinct from the aromatic ring itself. The nature of this group—alcohol, aldehyde, or carboxylic acid—dictates the types of transformations possible.

Oxidation

The primary alcohol of this compound can be oxidized to the corresponding aldehyde (5-nitrorfuraldehyde) and further to the carboxylic acid (5-nitro-2-furoic acid).[1] This reactivity is shared with the parent furfuryl alcohol, which can be oxidized to furfural and furoic acid.[10]

  • Causality of Experimental Choice: When performing these oxidations, the choice of oxidant is critical. Strong oxidants like potassium permanganate can potentially disrupt the sensitive furan ring. Milder, more selective reagents such as Pyridinium Chlorochromate (PCC) are often preferred for the conversion of primary alcohols to aldehydes, preventing over-oxidation.[11] Manganese dioxide (MnO₂) is also effective for oxidizing benzylic-type alcohols.[1]

Nucleophilic Substitution

The hydroxymethyl group can undergo nucleophilic substitution, typically after protonation of the hydroxyl group to form a better leaving group (water).[12] In furfuryl alcohol, this process is facile due to the formation of a resonance-stabilized primary carbocation, analogous to a benzylic carbocation.[13]

However, in this compound, the powerful electron-withdrawing nitro group significantly destabilizes the adjacent carbocation. This makes an Sₙ1-type mechanism far less favorable than in furfuryl alcohol. Consequently, nucleophilic substitution on this compound is more challenging and may require conditions that favor an Sₙ2 pathway.

Comparative Reactivity Summary

The following table summarizes the key reactivity differences between this compound and its analogues.

CompoundStructureReactivity towards EASSide-Chain OxidationSide-Chain Nucleophilic Substitution (Sₙ1)
This compound O=N(=O)c1ccc(CO)o1Strongly DeactivatedReadily oxidized to aldehyde, then carboxylic acid.Disfavored due to carbocation destabilization by -NO₂.
Furfuryl Alcohol OCc1ccco1Strongly ActivatedReadily oxidized to aldehyde, then carboxylic acid.[14]Favored due to resonance stabilization of carbocation.[13]
5-Nitrofuraldehyde O=N(=O)c1ccc(C=O)o1Strongly DeactivatedAldehyde can be oxidized to carboxylic acid.[15]N/A (Aldehyde undergoes nucleophilic addition).
5-Nitro-2-furoic Acid O=N(=O)c1ccc(C(=O)O)o1Strongly DeactivatedCarboxylic acid is resistant to further oxidation.[16]N/A (Carboxylic acid reactivity).

Pillar 3: Biological Reactivity - The Role of Bioreduction

For drug development professionals, the most critical aspect of nitrofuran reactivity is its mechanism of biological action. Nitrofurans are prodrugs that require reductive activation within target cells (e.g., bacteria) to exert their antimicrobial effects.[17]

This process is catalyzed by nitroreductase enzymes. The nitro group is reduced in a stepwise fashion to form highly reactive, cytotoxic intermediates, such as the nitroso and hydroxylamino derivatives. These intermediates can covalently bind to and damage cellular macromolecules, including ribosomal proteins and DNA, leading to cell death.[17][18][19]

  • Mechanism of Action: The formation of these reactive species is the cornerstone of the antibacterial activity of drugs like nitrofurantoin and furazolidone. The ability of this compound and its derivatives to undergo this bioreduction is directly linked to their potential as antimicrobial agents. The specific side-chain can modulate enzyme affinity and the stability of the resulting reactive intermediates, but the presence of the 5-nitro group is the essential pharmacophore.

Caption: Bioreductive activation pathway of 5-nitrofurans.

Experimental Protocol: Comparative Oxidation of Furfuryl Alcohol vs. This compound

This protocol provides a self-validating system to quantitatively compare the susceptibility of the activated vs. deactivated furan ring to oxidative conditions, while also assessing the oxidation of the alcohol side-chain.

Objective: To compare the yield of the corresponding aldehyde from the oxidation of furfuryl alcohol and this compound using manganese dioxide (MnO₂).

Rationale: MnO₂ is a relatively mild and selective oxidant for benzylic and allylic alcohols. Its use minimizes the risk of aggressive ring degradation, allowing for a more direct comparison of the side-chain reactivity as influenced by the electronic nature of the ring.

Methodology
  • Reaction Setup:

    • Prepare two identical 50 mL round-bottom flasks, each equipped with a magnetic stir bar and a reflux condenser. Label them 'A' (Furfuryl Alcohol) and 'B' (this compound).

    • To flask A, add furfuryl alcohol (1.0 mmol).

    • To flask B, add this compound (1.0 mmol).

    • To each flask, add 20 mL of dichloromethane (DCM) as the solvent.

  • Reagent Addition:

    • To each flask, add activated manganese dioxide (MnO₂, 10.0 mmol, a 10-fold excess).

    • Expertise Note: A large excess of MnO₂ is used to ensure the reaction goes to completion and that the oxidant is not the limiting factor, allowing for a true comparison of substrate reactivity.

  • Reaction and Monitoring:

    • Stir both reaction mixtures vigorously at room temperature.

    • Monitor the progress of each reaction by Thin Layer Chromatography (TLC) every 30 minutes. Use a 4:1 Hexanes:Ethyl Acetate mobile phase. Visualize spots using a UV lamp and a potassium permanganate stain.

    • Trustworthiness Note: The starting alcohols and product aldehydes will have different Rf values, allowing for clear visual tracking of the conversion. The disappearance of the starting material spot indicates reaction completion.

  • Work-up and Isolation:

    • Once the starting material is consumed (as determined by TLC), filter each reaction mixture through a pad of Celite® to remove the MnO₂ solid.

    • Wash the Celite® pad with additional DCM (2 x 10 mL).

    • Combine the filtrates for each reaction and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Analysis:

    • Determine the mass of the crude product for each reaction.

    • Analyze each product by ¹H NMR spectroscopy to confirm the structure (disappearance of the -CH₂OH signal and appearance of the -CHO aldehyde signal) and assess purity.

    • Calculate the percentage yield for the conversion of each alcohol to its corresponding aldehyde.

Expected Outcome

Both reactions are expected to proceed to completion, but the reaction rates may differ. This experiment provides quantitative data on the feasibility of the side-chain oxidation in the presence of either an activated or a deactivated furan ring, demonstrating that this specific transformation is largely independent of the ring's electronic density.

Conclusion

The reactivity of this compound is a composite of the distinct properties of its constituent parts.

  • Ring Reactivity: Compared to furfuryl alcohol, the furan ring of this compound is strongly deactivated towards electrophilic attack due to the potent electron-withdrawing nature of the 5-nitro group.

  • Side-Chain Reactivity: The hydroxymethyl group can be readily oxidized to an aldehyde and a carboxylic acid. However, its conversion to a leaving group for Sₙ1-type nucleophilic substitution is significantly hindered compared to furfuryl alcohol, as the nitro group destabilizes the necessary carbocation intermediate.

  • Biological Reactivity: The presence of the 5-nitro group is the key determinant of its biological mechanism of action. Like other nitrofuran derivatives, it is a prodrug that requires enzymatic reduction to form cytotoxic intermediates, a property not present in furfuryl alcohol.

This comparative guide illustrates that while structurally similar, these furan derivatives exhibit profoundly different chemical behaviors. A thorough understanding of these electronic and functional group effects is essential for the rational design of synthetic pathways and the development of novel therapeutic agents based on the nitrofuran scaffold.

References

A Researcher's Guide to Bridging the Divide: In Vitro and In Vivo Evaluation of 5-Nitrofurfuryl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel antimicrobial agents is a cornerstone of modern drug discovery, and 5-nitrofurfuryl alcohol derivatives have emerged as a promising class of compounds with potent broad-spectrum activity. However, the journey from a hit compound in a high-throughput screen to a clinically viable drug is a perilous one, often hampered by the disconnect between laboratory assays and whole-organism responses. This guide provides a comprehensive comparison of in vitro and in vivo studies for this compound derivatives, offering researchers, scientists, and drug development professionals a framework for designing robust experimental strategies and interpreting the complex interplay between these two critical evaluation paradigms.

The Foundational Role of In Vitro Studies: Unveiling Intrinsic Activity

In vitro studies, conducted in a controlled, non-living environment, represent the initial and essential step in the evaluation of any new chemical entity. For this compound derivatives, these assays are crucial for determining their fundamental antimicrobial properties and mechanism of action.

Determining Antimicrobial Potency: The Minimum Inhibitory Concentration (MIC) Assay

The MIC is the benchmark for assessing the potency of an antimicrobial agent. It is defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism. The broth microdilution method is a widely accepted and standardized protocol for determining MIC values.

Experimental Protocol: Broth Microdilution MIC Assay [1][2]

  • Inoculum Preparation: A standardized suspension of the target bacterial or fungal strain is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The this compound derivative is serially diluted in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which no visible turbidity is observed.

MIC_Workflow A Prepare Standardized Microbial Inoculum C Inoculate Microtiter Plate A->C B Serially Dilute this compound Derivative B->C D Incubate Under Optimal Growth Conditions C->D E Visually or Spectrophotometrically Determine MIC D->E Mechanism_of_Action 5-Nitrofurfuryl_Derivative 5-Nitrofurfuryl Derivative (Prodrug) Nitroreductase Bacterial Nitroreductase 5-Nitrofurfuryl_Derivative->Nitroreductase Reduction Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroreductase->Reactive_Intermediates Cellular_Damage DNA Damage & Macromolecular Dysfunction Reactive_Intermediates->Cellular_Damage Bacterial_Cell_Death Bacterial Cell Death Cellular_Damage->Bacterial_Cell_Death Integrated_Drug_Discovery cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation MIC MIC Determination Lead_Optimization Lead_Optimization MIC->Lead_Optimization Mechanism Mechanism of Action Mechanism->Lead_Optimization ADME_Tox In Vitro ADME/Tox (Metabolic Stability, PPB, Cytotoxicity) ADME_Tox->Lead_Optimization PK Pharmacokinetics Efficacy Efficacy in Infection Models PK->Efficacy Toxicity In Vivo Toxicology Efficacy->Toxicity Toxicity->Lead_Optimization Lead_Optimization->PK Iterative Feedback

References

Safety Operating Guide

Navigating the Safe Handling of 5-Nitrofurfuryl Alcohol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The handling of any chemical compound in a laboratory setting demands a meticulous approach to safety. 5-Nitrofurfuryl alcohol, a member of the nitrofuran class of compounds, is no exception. Due to its potential hazards, a comprehensive understanding of the appropriate personal protective equipment (PPE), handling procedures, and disposal methods is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance for the safe management of this compound.

Understanding the Hazard: A Snapshot of this compound

Before delving into protective measures, it is crucial to recognize the inherent risks associated with this compound. This compound is classified with several hazard statements that underscore the need for caution.[1][2]

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[1]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[1]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation (Category 2)H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation[1][2]

These classifications indicate that exposure to this compound through ingestion, skin contact, or inhalation can be harmful and that it can cause significant irritation to the skin, eyes, and respiratory system.

Your First Line of Defense: A Multi-Faceted PPE Strategy

A robust PPE strategy is the cornerstone of safe chemical handling. For this compound, this involves a multi-layered approach to protect all potential routes of exposure. The following PPE is mandatory when working with this compound.[1][3]

Eye and Face Protection: Shielding Against Splashes and Vapors

Given that this compound can cause serious eye irritation, appropriate eye and face protection is non-negotiable.[1][2]

  • Safety Glasses with Side Shields: These provide a minimum level of protection against splashes.

  • Chemical Splash Goggles: For procedures with a higher risk of splashing, goggles that form a seal around the eyes are essential.

  • Face Shield: When handling larger quantities or when there is a significant risk of splashes, a face shield should be worn in conjunction with safety glasses or goggles to protect the entire face.

Hand Protection: Selecting the Right Gloves
  • Recommended Glove Material: Butyl rubber gloves are a strong recommendation as they generally provide good resistance to both nitro-compounds and alcohols.

  • Alternative Glove Material: Nitrile gloves may offer some protection, but they should be used with caution and changed immediately upon any sign of degradation or contamination.

  • Double Gloving: For enhanced protection, especially during procedures with a high risk of exposure, wearing two pairs of gloves is a prudent practice.

  • Glove Inspection and Replacement: Always inspect gloves for any signs of damage before use. Gloves should be changed frequently, and immediately if they become contaminated.

Body Protection: A Barrier Against Contamination

To prevent accidental skin contact, appropriate body protection is necessary.

  • Laboratory Coat: A standard laboratory coat is the minimum requirement.

  • Chemical-Resistant Apron: When handling larger quantities or when there is a risk of significant splashing, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Body Protection: For large-scale operations or in the event of a significant spill, flame-retardant and antistatic protective clothing should be considered.[3]

Respiratory Protection: Safeguarding Your Lungs

Given that this compound can cause respiratory irritation and is harmful if inhaled, respiratory protection is essential, particularly when working outside of a certified chemical fume hood or when dealing with aerosols or dusts.[1][2]

  • Work in a Ventilated Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Respirator: If work cannot be performed in a fume hood, or if there is a risk of generating aerosols or dusts, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. A full-face respirator will also provide eye and face protection.

Operational Plan: A Step-by-Step Guide to Safe Handling

Beyond PPE, a clear and concise operational plan is vital for minimizing the risk of exposure.

1. Preparation and Pre-Work Checklist:

  • Ensure all necessary PPE is available and in good condition.

  • Verify that the chemical fume hood is functioning correctly.

  • Locate the nearest eyewash station and safety shower and ensure the path to them is unobstructed.

  • Have a spill kit readily available.

  • Review the Safety Data Sheet (SDS) for this compound before starting any new procedure.

2. Handling Procedures:

  • Always handle this compound within a certified chemical fume hood.

  • Use the smallest quantity of the chemical necessary for the experiment.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Keep containers of this compound tightly closed when not in use.[1]

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

3. In Case of Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[3]

Disposal Plan: Managing Waste Responsibly

Proper disposal of this compound and any contaminated materials is a critical final step in the safe handling process. All waste must be treated as hazardous.

1. Waste Segregation and Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • This includes unused chemical, solutions, and any contaminated materials such as gloves, absorbent pads, and disposable labware.

  • Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

2. Decontamination of Glassware:

  • Thoroughly rinse any glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood.

  • Collect the rinsate as hazardous waste.

  • After the initial rinse, the glassware can be washed with soap and water.

3. Disposal of Empty Containers:

  • Triple rinse empty containers with a suitable solvent.

  • Collect the rinsate as hazardous waste.

  • Deface the label on the empty container before disposal in accordance with your institution's guidelines.

4. Final Disposal:

  • All hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]

Visualizing the Workflow: PPE and Disposal Pathways

To further clarify the procedural steps, the following diagrams illustrate the key decision-making processes for PPE selection and the disposal workflow.

Caption: PPE Selection Workflow for this compound

Caption: Disposal Workflow for this compound Waste

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, fostering a safer laboratory environment for all.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Nitrofurfuryl alcohol
Reactant of Route 2
5-Nitrofurfuryl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.